1H-1,2,4-triazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O/c7-1-3-4-2-5-6-3/h1-2H,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOYZFGGVGWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31708-25-5 | |
| Record name | 4H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H-1,2,4-Triazole-3-carbaldehyde: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 1H-1,2,4-triazole-3-carbaldehyde has emerged as a cornerstone intermediate, prized for its unique combination of a reactive aldehyde group and the chemically stable, pharmacologically significant 1,2,4-triazole ring. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical applications, tailored for researchers, scientists, and professionals in drug development.
The core value of this compound lies in its dual functionality. The triazole moiety, a five-membered ring with three nitrogen atoms, is a well-established pharmacophore known to engage in hydrogen bonding and dipole interactions with biological targets, often enhancing the solubility and metabolic stability of drug candidates.[1][2] The aldehyde group serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of complex molecular architectures.[3]
This document will elucidate the causality behind its utility, offering not just protocols but the scientific reasoning that underpins its application in the synthesis of next-generation pharmaceuticals.
Core Compound Identification and Properties
Correctly identifying and understanding the fundamental properties of a starting material is the bedrock of any successful synthetic campaign.
CAS Number: 31708-25-5[4]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the compound's properties is essential for its handling, reaction setup, and purification. The data presented below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O | [3] |
| Molecular Weight | 97.08 g/mol | [3] |
| Appearance | White to light yellow solid | [4][5] |
| Boiling Point (Predicted) | 323.1 ± 25.0 °C | [6] |
| Density (Predicted) | 1.473 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 8.08 ± 0.20 | [7] |
| Mass Spectrometry (m/z) | 97 (Molecular Ion Peak) | [3] |
Note: Experimental values for boiling point and density can vary. Predicted values are computationally derived and provide a reliable estimate for experimental planning.
The predicted pKa suggests the N-H proton of the triazole ring is weakly acidic, a crucial consideration for choosing appropriate bases in reactions involving N-alkylation or other substitutions.[1] The molecular ion peak at m/z 97 is a key identifier in mass spectrometry analysis.[3]
Synthesis and Chemical Reactivity: A Tale of Two Moieties
The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its triazole ring and aldehyde functional group.
General Synthesis Pathway
While multiple synthetic routes exist, a common conceptual pathway involves the formation of the triazole ring followed by the introduction or modification of the C3 substituent to yield the aldehyde. One illustrative approach is the oxidation of the corresponding alcohol, (1H-1,2,4-triazol-3-yl)methanol.
Caption: Oxidation of the precursor alcohol to the target aldehyde.
Exemplary Protocol: Oxidation of (1-Phenyl-1H-[3][4][8]triazol-4-yl)-methanol
This protocol, adapted from similar triazole syntheses, demonstrates a common and effective oxidation method.[9]
-
Dissolution: Dissolve the starting alcohol, (1-Phenyl-1H-[3][4][8]triazol-4-yl)-methanol (1.4 mmol), in a suitable solvent like dichloromethane (DCM, 15 mL).
-
Oxidant Addition: Add an oxidizing agent, such as manganese(IV) oxide (MnO₂, 14.14 mmol), to the stirred solution. The excess MnO₂ ensures complete conversion.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture through a pad of Celite to remove the solid manganese dioxide.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired aldehyde product. This method often results in high purity and yield.[9]
Self-Validation: The choice of a mild oxidant like MnO₂ is critical to prevent over-oxidation to the carboxylic acid, ensuring the integrity of the desired aldehyde product. The progress should be carefully monitored by TLC, comparing the reaction mixture to a spot of the starting material.
Key Chemical Reactions
The aldehyde functionality is a gateway to a vast array of synthetic transformations.
-
Oxidation: The aldehyde can be readily oxidized to 1H-1,2,4-triazole-3-carboxylic acid using common oxidizing agents like potassium permanganate.[3] This carboxylic acid derivative is itself a valuable intermediate.
-
Reduction: Reduction of the aldehyde, typically with sodium borohydride or lithium aluminum hydride, yields the corresponding alcohol, (1H-1,2,4-triazol-3-yl)methanol.[3]
-
Condensation Reactions: As a classic aldehyde, it undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and various heterocyclic systems. This is one of its most powerful applications in library synthesis for drug discovery.
-
N-Alkylation/Arylation: The triazole ring's nitrogen atoms can be alkylated or arylated, allowing for the introduction of diverse substituents to modulate the molecule's steric and electronic properties.[1] The regioselectivity of this reaction (N1 vs. N2 vs. N4) can often be controlled by the choice of base and reaction conditions.[1]
Caption: Key reaction pathways for this compound.
Applications in Drug Development and Medicinal Chemistry
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[2][10] this compound serves as a crucial entry point for synthesizing derivatives that leverage these therapeutic potentials.
Case Study: Synthesis of Novel Anticancer Agents
Derivatives of 1,2,4-triazole have shown significant promise as anticancer agents.[2] The aldehyde can be used to synthesize Schiff base derivatives, which are often investigated for their cytotoxic activities.
Workflow: Synthesis of a Triazole-based Schiff Base Library
-
Reaction Setup: In a series of parallel reaction vessels, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Amine Addition: To each vessel, add a different substituted aniline or primary amine (1 equivalent). A catalytic amount of acetic acid is often added to facilitate the reaction.
-
Condensation: Stir the reactions at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting aldehyde.
-
Isolation: The resulting Schiff base (imine) product often precipitates from the solution upon cooling or can be isolated by evaporation of the solvent followed by recrystallization or chromatography.
-
Biological Screening: The synthesized library of compounds is then screened in vitro against various cancer cell lines to identify lead compounds with potent antiproliferative activity.
The rationale behind this approach is that the diverse substituents introduced via the amine component can systematically probe the binding pocket of a biological target, allowing for the optimization of structure-activity relationships (SAR). Recently, 1,2,4-triazole-3-thione derivatives have been identified as potent inhibitors of DCN1, a target for cardiac fibrosis, showcasing the scaffold's versatility.[11]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[12][13] Avoid breathing dust.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[14] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
-
Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][15] They can be harmful if swallowed.[15]
Always consult the material safety data sheet (MSDS) provided by the supplier before use for the most accurate and detailed safety information.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its robust chemical nature, combined with the proven pharmacological relevance of the triazole core, provides a reliable platform for the synthesis of diverse and complex molecules. The dual reactivity of the aldehyde and the triazole ring offers a rich field of chemical transformations, enabling medicinal chemists to fine-tune molecular properties to achieve desired therapeutic effects. This guide has aimed to provide not only the "what" and "how" but also the "why," empowering researchers to leverage the full potential of this versatile building block in their quest for novel medicines.
References
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PubChem. 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. [Link]
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MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
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ResearchGate. How do you synthesize 5-mercapto-1H-1,2,4-triazole-3-carbaldehyde / formylation of 1H-1,2,4-triazole-5-thiol?. [Link]
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ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
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LGC Standards. 1,2,4-Triazole Safety Data Sheet. [Link]
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ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
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ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
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PubMed. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. [Link]
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A Spectroscopic Guide to 1H-1,2,4-Triazole-3-carbaldehyde: A Key Building Block for Pharmaceutical and Materials Science Innovation
Introduction: The Versatility of a Heterocyclic Aldehyde
1H-1,2,4-triazole-3-carbaldehyde is a pivotal heterocyclic compound, distinguished by its five-membered ring containing three nitrogen atoms and an aldehyde functional group.[1] With the molecular formula C₃H₃N₃O, this molecule serves as a versatile building block in the synthesis of a wide array of more complex structures.[1] Its significance is particularly pronounced in medicinal chemistry, where the 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. Furthermore, its utility extends to materials science and agrochemicals, underscoring the importance of a comprehensive understanding of its structural and electronic properties through spectroscopic analysis.
This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are curated to provide researchers, scientists, and drug development professionals with a reliable reference for the characterization and utilization of this important synthetic intermediate.
Molecular Structure and Spectroscopic Correlation
The judicious application of spectroscopic techniques hinges on a foundational understanding of the molecule's structure. The diagram below illustrates the structure of this compound with atom numbering, which will be referenced throughout this guide.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed picture of the electronic environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two key singlets in the downfield region, a consequence of the electron-withdrawing nature of the triazole ring and the aldehyde functionality.
| Proton Assignment | Chemical Shift (δ) ppm (Estimated) | Multiplicity |
| Aldehyde-H | 9.8 - 10.2 | Singlet |
| C5-H | 8.1 - 8.3 | Singlet |
| N1-H | Broad, variable | Singlet |
Table 1: Estimated ¹H NMR Spectral Data for this compound.
The aldehyde proton resonance is notably deshielded, appearing as a sharp singlet in the 9.8-10.2 ppm range.[1] This significant downfield shift is a direct result of the anisotropic effect of the carbonyl group and the inductive effect of the adjacent triazole ring. The proton at the C5 position of the triazole ring is also deshielded due to the electron-deficient nature of the aromatic heterocycle and typically appears as a singlet between 8.1 and 8.3 ppm. The N-H proton of the triazole ring often presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm (Estimated) |
| Aldehyde C=O | 184 - 186 |
| C3 | 149 - 162 |
| C5 | 139 - 147 |
Table 2: Estimated ¹³C NMR Spectral Data for this compound.
The aldehyde carbonyl carbon is the most downfield signal, typically observed in the 184-186 ppm region. The two carbon atoms of the triazole ring have distinct chemical shifts reflecting their different electronic environments. C3, being bonded to two nitrogen atoms and the electron-withdrawing aldehyde group, is more deshielded and resonates in the 149-162 ppm range. In contrast, C5, which is adjacent to one less nitrogen atom, appears further upfield in the 139-147 ppm region.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, yet robust, protocol for acquiring high-quality NMR spectra of this compound.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Estimated Wavenumber (cm⁻¹) |
| N-H (triazole) | Stretching | ~3120 |
| C-H (triazole) | Stretching | ~3030 - 3100 |
| C=O (aldehyde) | Stretching | ~1700 - 1720 |
| C=N (triazole) | Stretching | ~1650 |
| N=N (triazole) | Stretching | ~1540 |
| C=C (triazole) | Stretching | ~1480 - 1530 |
Table 3: Key IR Absorption Bands for this compound.
The IR spectrum of this compound will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700-1720 cm⁻¹. The N-H stretching vibration of the triazole ring gives rise to a broad band around 3120 cm⁻¹. Aromatic C-H stretching of the triazole ring is expected in the 3030-3100 cm⁻¹ region. The characteristic vibrations of the triazole ring, including C=N, N=N, and C=C stretching, will appear in the fingerprint region between 1480 and 1650 cm⁻¹.[2]
Experimental Protocol for FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Molecular Ion:
-
Expected m/z: 97.03 (for [M+H]⁺ in ESI) or 97.08 (for M⁺˙ in EI).[1]
The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₃H₃N₃O).
Key Fragmentation Pathways:
The fragmentation of the 1,2,4-triazole ring is a complex process that can be influenced by the ionization method. Common fragmentation pathways for 1,2,4-triazoles include the loss of small, stable molecules.
Figure 3: Plausible fragmentation pathways for this compound.
Under electron ionization (EI), one would expect to see fragmentation corresponding to the loss of a nitrogen molecule (N₂), a hydrogen cyanide molecule (HCN), or the formyl radical (CHO). Electrospray ionization (ESI), being a softer ionization technique, may primarily show the protonated molecule with minimal fragmentation.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.
-
Nebulizer Pressure: Adjusted to obtain a stable spray.
-
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
Conclusion: A Foundation for Future Discovery
The spectroscopic data presented in this guide provide a comprehensive and reliable foundation for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS signatures is indispensable for researchers leveraging this versatile building block in the synthesis of novel pharmaceuticals, advanced materials, and agrochemicals. The detailed experimental protocols further serve as a practical resource to ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.
References
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MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link].
-
ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link].
-
AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link].
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Chem-Impex. 1H-[3][4][5]triazole-4-carbaldehyde. Available at: [Link].
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Iraqi Academic Scientific Journals. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Available at: [Link].
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ResearchGate. (2015). (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available at: [Link].
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RSYN RESEARCH. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Available at: [Link].
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ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link].
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1H-1,2,4-triazole-3-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 1H-1,2,4-Triazole-3-Carbaldehyde: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered aromatic ring containing three nitrogen atoms and an aldehyde functional group, this compound offers a unique combination of reactivity, metabolic stability, and structural features. Its utility as a versatile precursor enables the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of its core molecular properties, chemical reactivity, validated synthesis protocols, and key applications, designed for researchers, chemists, and professionals in the field of drug development.
Core Molecular Profile
The fundamental identity and physicochemical properties of this compound are summarized below. Accurate knowledge of these parameters is the foundation for its effective use in experimental design.
Chemical Identity and Descriptors
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,2,4-Triazole-3(5)-carbaldehyde, 3-Formyl-1H-[2][3]triazole | [1][4] |
| CAS Number | 31708-25-5 | [4] |
| Molecular Formula | C₃H₃N₃O | [1][4] |
| InChI Key | RFMOYZFGGVGWRW-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 97.08 g/mol | [1][4] |
| Appearance | White solid | |
| Boiling Point | 323.1 ± 25.0 °C (Predicted) | [4] |
| Density | 1.473 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.08 ± 0.20 (Predicted) | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4] |
The Scientific Rationale: Reactivity and Chemical Behavior
The synthetic versatility of this compound stems from the distinct electronic characteristics of its two primary functional regions: the aromatic triazole ring and the electrophilic aldehyde group.[2] Understanding this duality is critical for predicting its behavior and designing rational synthetic pathways.
The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[5] This property influences the rest of the molecule in two significant ways:
-
It increases the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.[5]
-
It acts as an electron-withdrawing group, enhancing the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles.
The aldehyde group is a classic electrophilic site, readily participating in a wide range of transformations, including oxidation, reduction, and condensation reactions.[2]
Caption: Key reactive sites and corresponding reaction pathways for this compound.
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be smoothly oxidized to the corresponding 1H-1,2,4-triazole-3-carboxylic acid. This transformation is fundamental for creating triazole-based linkers or modifying drug scaffolds.
-
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective because the aldehyde C-H bond is readily susceptible to oxidative cleavage.[2]
-
-
Reduction: Selective reduction yields (1H-1,2,4-triazol-3-yl)methanol, a valuable primary alcohol intermediate.
-
Causality: Hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are chosen for this purpose.[2] NaBH₄ is often preferred for its milder nature and compatibility with protic solvents, selectively reducing the aldehyde without affecting the aromatic triazole ring.
-
-
Condensation Reactions: As a key electrophile, the aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions are cornerstones of dynamic combinatorial chemistry and fragment-based drug discovery.
Reactions Involving the Triazole Ring
-
N-Alkylation and N-Acylation: The triazole ring can be substituted at its nitrogen atoms.[2] The regioselectivity (substitution at N1 vs. N2 vs. N4) is a critical consideration and can be influenced by the choice of base, solvent, and alkylating agent.
-
Causality: Deprotonation of the ring N-H with a suitable base (e.g., NaH, K₂CO₃) generates a triazolide anion, which is a potent nucleophile. This anion then attacks an electrophile like an alkyl or acyl halide.[5] The thermodynamic stability of the resulting isomer often dictates the final product distribution.[6]
-
Synthesis and Purification Protocol
While various synthetic routes exist for substituted triazoles, a common and reliable strategy involves the formylation of a pre-existing 1H-1,2,4-triazole ring. This avoids handling potentially unstable or volatile precursors. The following protocol is a representative, self-validating workflow.
Principle: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. For an electron-deficient ring like 1,2,4-triazole, this reaction is more challenging but can be achieved under specific conditions. An alternative, often more successful, approach is metallation followed by quenching with a formylating agent.
Detailed Experimental Protocol: Lithiation and Formylation
Objective: To synthesize this compound from 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1H-1,2,4-triazole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Expert Insight: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C3 position. The N-H is deprotonated first, followed by the C-H. Using slightly more than one equivalent of n-BuLi may be necessary to achieve C3 lithiation. Careful monitoring is essential.
-
-
Stirring: Stir the resulting slurry at -78 °C for 1 hour to ensure complete lithiation.
-
Formylation: Add anhydrous DMF (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C. A color change is typically observed.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Then, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.
-
Self-Validation: The purity of the fractions can be monitored by Thin Layer Chromatography (TLC). The final, pure product should appear as a single spot.
-
Caption: Experimental workflow for the synthesis and purification of the target compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following spectroscopic signatures are diagnostic for this compound.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~9.5-10.5 ppm (s, 1H, -CHO)δ ~8.0-9.0 ppm (s, 1H, C5-H)δ ~13-15 ppm (br s, 1H, N-H) | The aldehyde proton is highly deshielded. The triazole C5-H appears in the aromatic region. The acidic N-H proton is often broad and may exchange with D₂O.[5] |
| ¹³C NMR | δ ~180-190 ppm (C=O)δ ~145-155 ppm (C3 and C5) | The aldehyde carbonyl carbon is characteristic. The two triazole carbons are in the typical aromatic range for such heterocycles.[5] |
| IR (Infrared) | ~3100-3000 cm⁻¹ (Aromatic C-H)~2850, 2750 cm⁻¹ (Aldehyde C-H)~1710-1690 cm⁻¹ (Strong, C=O stretch)~1600-1450 cm⁻¹ (C=N, N=N stretch) | The strong carbonyl absorption is the most prominent feature. The presence of two distinct aldehyde C-H stretches (Fermi doublet) is also confirmatory.[6] |
| MS (Mass Spec) | m/z = 97.03 (M⁺) | The molecular ion peak should be clearly visible, corresponding to the exact mass of C₃H₃N₃O.[6] |
Applications in Research and Development
The compound's value lies in its role as a versatile intermediate.
Medicinal Chemistry and Drug Development
This compound is a privileged scaffold.[7] The triazole core is metabolically robust and can act as a hydrogen bond donor/acceptor, while the aldehyde "handle" allows for the facile introduction of diverse chemical functionalities. This is a powerful strategy for generating libraries of compounds for high-throughput screening.
-
Antifungal Agents: The 1,2,4-triazole moiety is the core of blockbuster antifungal drugs like fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes.[7]
-
Anticancer Agents: Numerous compounds containing the 1,2,4-triazole scaffold have been investigated for their efficacy against various cancer cell lines.[2]
-
Other Therapeutic Areas: Its derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[2][7]
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An In-Depth Technical Guide to the Solubility and Stability of 1H-1,2,4-triazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
1H-1,2,4-triazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of a wide array of bioactive compounds and functional materials. Its utility, however, is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive examination of these critical parameters. We delve into the theoretical and practical aspects of the solubility of this compound, offering a detailed protocol for its empirical determination. Furthermore, we explore its chemical stability, focusing on potential degradation pathways such as hydrolysis, oxidation, and photodecomposition. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively handle, formulate, and utilize this versatile compound, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of this compound
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with a broad spectrum of therapeutic activities, including antifungal, antiviral, and anticancer properties. The presence of a carbaldehyde functional group at the 3-position of the 1H-1,2,4-triazole ring introduces a reactive handle for a variety of chemical transformations, making this compound a highly versatile synthon. Its ability to participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases allows for the facile introduction of diverse molecular complexity.
The successful application of this compound in any synthetic or formulation workflow is contingent upon a thorough understanding of its solubility and stability. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while stability determines the compound's shelf-life, handling requirements, and potential degradation products that could impact safety and efficacy. This guide aims to provide a detailed technical overview of these crucial aspects.
Solubility Profile of this compound
The solubility of a compound is a result of the interplay between its intrinsic properties (polarity, hydrogen bonding capacity, molecular size) and the properties of the solvent. This compound possesses both polar (triazole ring, aldehyde group) and non-polar (C-H bonds) characteristics, suggesting a nuanced solubility profile.
Theoretical Considerations
The 1,2,4-triazole ring, with its three nitrogen atoms, is capable of acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogens)[1][2]. The aldehyde group also contributes to the polarity and can act as a hydrogen bond acceptor. This suggests good solubility in polar protic solvents like water and alcohols. The parent 1H-1,2,4-triazole is known to be highly soluble in water and also soluble in organic solvents like ethanol, methanol, and acetone[1][2]. While the aldehyde group increases the molecular weight and introduces a different electronic character, it is expected that this compound will retain a degree of solubility in polar solvents. In non-polar solvents, solubility is expected to be limited due to the significant polarity of the molecule.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical determination. The following is a standardized protocol for assessing the solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | Soluble | Data to be determined |
| Methanol | Soluble | Data to be determined |
| Ethanol | Soluble | Data to be determined |
| Isopropanol | Moderately Soluble | Data to be determined |
| Acetone | Moderately Soluble | Data to be determined |
| Acetonitrile | Moderately Soluble | Data to be determined |
| Dichloromethane | Sparingly Soluble | Data to be determined |
| Ethyl Acetate | Sparingly Soluble | Data to be determined |
| Toluene | Insoluble | Data to be determined |
| Hexane | Insoluble | Data to be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound at a specified temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
Chemical Stability of this compound
The stability of this compound is a critical factor for its storage, handling, and application. The presence of both a triazole ring and an aldehyde functional group suggests several potential degradation pathways.
Potential Degradation Pathways
-
Oxidation: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Hydrolysis: While the 1,2,4-triazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less likely under typical laboratory conditions.
-
Photodecomposition: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Aromatic and heterocyclic compounds are often photo-labile.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, often involving the cleavage of the weaker bonds in the molecule, such as the N-N bond in the triazole ring.
Caption: Workflow for ICH Q1B Photostability Testing.
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples of this compound in both solid form and in a suitable solvent. Prepare corresponding dark controls by wrapping identical samples in aluminum foil.
-
Light Exposure: Place the samples in a photostability chamber that conforms to ICH Q1B guidelines, providing a controlled output of both cool white fluorescent and near-ultraviolet light.
-
Exposure Duration: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method.
-
Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
Conclusion and Recommendations
A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. This guide provides a framework for both theoretical consideration and empirical determination of these critical properties.
Recommendations for Handling and Storage:
-
Storage: Based on the potential for oxidation and photodecomposition, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Selection: For reactions and formulations, polar protic solvents are likely to be good choices for solubilization. For purification by crystallization, a solvent/anti-solvent system may be effective.
-
Stability in Solution: Solutions of this compound, particularly at neutral or near-neutral pH, should be prepared fresh and protected from light to minimize degradation.
By following the protocols and considering the potential degradation pathways outlined in this guide, researchers can ensure the quality and reliability of their work with this important heterocyclic building block.
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1,2,4-Triazole - Solubility of Things. [Link]
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ICH Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (1996). [Link]
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Harnessing Quantum Chemical Calculations for the Rational Design of 1,2,4-Triazole Derivatives
An In-Depth Technical Guide:
Foreword: From Privileged Scaffold to Precision-Engineered Therapeutics
The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of clinically significant drugs with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its prevalence is due to its metabolic stability, unique electronic characteristics, and its capacity to form crucial interactions, such as hydrogen bonds, with various biological targets.[4] As the era of high-throughput screening gives way to rational, structure-based design, computational methods have become indispensable.[5][6] Among these, quantum chemical calculations offer a foundational, first-principles approach to understanding and predicting the behavior of these molecules at the electronic level.
This guide provides researchers, medicinal chemists, and drug development professionals with a technical overview of applying quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of 1,2,4-triazole derivatives. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring that the described workflows are robust and self-validating. Our objective is to empower you to leverage these powerful in-silico tools to elucidate structure-activity relationships (SAR), predict molecular properties, and ultimately accelerate the discovery of next-generation 1,2,4-triazole-based therapeutics.
Theoretical Cornerstone: Why Density Functional Theory (DFT)?
At the heart of modern quantum chemical calculations for drug-sized molecules is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT is grounded in the principle that the energy of a molecule can be determined from its electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for studying systems like 1,2,4-triazole derivatives.[7]
The choice of a specific DFT functional and basis set is the most critical decision in setting up a calculation.
-
Functionals (e.g., B3LYP, B3PW91): The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is overwhelmingly the most common choice for organic molecules as it has been extensively benchmarked and provides reliable results for geometries and electronic properties.[8][9][10]
-
Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost. For triazole derivatives, a Pople-style basis set like 6-311++G(d,p) is often an excellent choice.[8][11]
-
6-311G: Describes the core and valence electrons.
-
++: Adds diffuse functions, which are crucial for accurately describing anions and non-covalent interactions.
-
(d,p): Adds polarization functions, which allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.
-
A Practical Guide: The Quantum Chemical Calculation Workflow
A successful computational study follows a logical, multi-step process. Each step builds upon the last, providing layers of validation and insight. This workflow is applicable in popular quantum chemistry software packages like Gaussian, Q-Chem, or Molpro.[10][12][13][14]
Caption: Relationship between calculated properties and drug design.
Molecular Electrostatic Potential (ESP)
The ESP (or MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. [12]It is invaluable for understanding non-covalent interactions, which are the basis of drug-receptor binding. [15][16]
-
Red Regions (Negative ESP): Indicate electron-rich areas, typically around electronegative atoms like nitrogen or oxygen. These regions are favorable for interacting with positive sites on a receptor (e.g., protonated amines, metal ions). The nitrogen atoms of the triazole ring are often key sites for such interactions. [17]* Blue Regions (Positive ESP): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These regions act as hydrogen bond donors.
-
Green/Yellow Regions: Indicate neutral or non-polar areas, important for hydrophobic interactions.
ESP maps provide a powerful visual hypothesis for how a triazole derivative might orient itself within a protein's active site. [18]This information is crucial for guiding the design of derivatives with enhanced binding affinity. [15]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These are frequently used as inputs for Quantitative Structure-Activity Relationship (QSAR) models. [4][19]
| Descriptor | Formula | Interpretation in Drug Design |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. [9] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. [20] |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. [20] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. [20] |
| Electrophilicity Index (ω) | χ² / (2η) | Represents the overall electrophilic nature of the molecule. [9]|
These descriptors provide a quantitative basis for comparing different derivatives, helping to identify which substitutions might lead to greater stability, altered reactivity, or improved electronic complementarity with a target.
Synergy with Other Computational Methods
Quantum chemical calculations rarely exist in a vacuum. The descriptors and insights they generate are powerful inputs for higher-level modeling techniques that bridge the gap to biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a statistical correlation between a set of molecular descriptors (like those in the table above) and the experimentally determined biological activity of a series of compounds. [4][21][22]A robust QSAR model can predict the activity of novel, unsynthesized triazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. [19][23]* Molecular Docking: While docking traditionally uses simpler force fields, quantum mechanically derived atomic charges (e.g., from NBO or ESP-fitting) can be used to improve the accuracy of the electrostatic term in docking scoring functions. [24]Furthermore, understanding the ESP map of a ligand helps to rationalize the binding poses predicted by docking software and can identify key interactions, such as the coordination of a triazole nitrogen with a heme iron in enzymes like aromatase. [17][25]
Conclusion: A First-Principles Approach to Innovation
Quantum chemical calculations provide an unparalleled, bottom-up understanding of the electronic structure and reactivity of 1,2,4-triazole derivatives. By moving beyond simple structural considerations to analyze frontier orbitals, electrostatic potential, and quantitative reactivity descriptors, researchers can make more informed, data-driven decisions. This in-silico approach, when integrated with experimental data and other computational methods like QSAR and molecular docking, creates a powerful, synergistic workflow. It enables the rational design of novel compounds with optimized properties, ultimately reducing the time and cost associated with the drug discovery pipeline and increasing the probability of success.
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Title: A Strategic Guide to the Biological Activity Screening of Novel Triazole Compounds: From Hit Identification to Lead Prioritization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
The triazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored for antifungal, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic biological screening of novel triazole compound libraries. We move beyond simple protocol recitation to explain the strategic rationale behind constructing a multi-tiered screening cascade—an essential methodology for efficiently identifying and prioritizing promising lead candidates while minimizing resource expenditure. This document details validated, self-validating experimental workflows for primary and secondary screening, including in-depth protocols for cytotoxicity and antimicrobial assays, and emphasizes the critical, early integration of ADMET profiling to enhance the translational potential of identified hits.
The Philosophy of the Screening Cascade: A Strategy for Success
In drug discovery, screening thousands of compounds is a resource-intensive endeavor.[6] A haphazard approach leads to wasted time and capital. The "screening cascade" is a tiered strategy designed for rapid, informed decision-making.[7][8] The core principle is to use a sequence of assays, starting with broad, high-throughput methods to identify initial "hits" and progressively employing more complex, specific, and resource-intensive assays to qualify them.[9] This iterative process, often called the design-make-test-analyze cycle, ensures that only the most promising compounds advance, allowing project teams to fail fast and focus on candidates with the highest probability of success.[7]
An effective cascade is not a rigid template but a dynamic workflow tailored to the project's specific therapeutic goals (e.g., antifungal vs. anticancer), the nature of the molecular target, and the desired attributes of the final drug candidate.[8]
Caption: A generic multi-tiered screening cascade for novel compounds.
Tier 1: Primary Screening - Casting a Wide Net
The objective of Tier 1 is to rapidly assess a large library of novel triazole compounds to identify initial hits that exhibit the desired biological activity. Assays at this stage must be robust, reproducible, scalable, and cost-effective. Whole-cell assays are often preferred as they provide holistic information on a compound's ability to cross cell membranes and exert a biological effect.
Primary Anticancer Screening: Cytotoxicity Assays
For anticancer screening, the primary goal is to identify compounds that reduce the viability or proliferation of cancer cells. Tetrazolium reduction assays like the MTT and XTT assays are industry standards for this purpose.[10][11]
-
Causality Behind the Choice: These colorimetric assays are chosen for their simplicity and scalability. They rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable proxy for cell viability. The XTT assay is an evolution of the MTT assay, producing a water-soluble formazan that eliminates the need for a final solubilization step, simplifying the protocol.
-
Cell Culture & Seeding:
-
Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
Harvest cells during their logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (typically >95%).
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each novel triazole compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions in culture medium to achieve final desired screening concentrations (e.g., a single high concentration of 10 µM or 50 µM for primary screening). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[12]
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for a specified duration (typically 24, 48, or 72 hours).
-
-
XTT Assay Procedure:
-
Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions (e.g., mixing the XTT reagent with the activation reagent).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the color to develop.
-
Gently shake the plate to ensure a homogenous distribution of the colored product.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
A "hit" is defined as a compound that reduces cell viability below a predetermined threshold (e.g., <50% viability).
-
Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
For antimicrobial screening, the goal is to determine the lowest concentration of a compound that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14]
-
Causality Behind the Choice: This method is preferred over agar disc diffusion for primary screening because it provides a quantitative result (the MIC value) rather than a qualitative zone of inhibition.[15] This allows for a more direct comparison of the potency between different compounds. The 96-well plate format makes it amenable to screening multiple compounds and strains simultaneously.
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration of ~0.5-2.5 x 10³ CFU/mL.
-
-
Compound Dilution Series:
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound (prepared in broth) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a range of concentrations.
-
Include a positive control (a known antifungal like Fluconazole) and a negative/growth control (no compound).[13][16]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[14] This can be assessed visually or by reading the optical density with a plate reader.
-
Tier 2: Hit Confirmation and Selectivity Profiling
Primary hits are promising but require rigorous validation. The goals of Tier 2 are to confirm the activity using a different scientific principle (an orthogonal assay) to eliminate false positives, accurately determine potency through dose-response curves, and assess selectivity.
Orthogonal Assay for Cytotoxicity: LDH Release
-
Causality Behind the Choice: A primary hit from an MTT/XTT assay might be a false positive if the compound interferes with cellular metabolism without killing the cell, or if it directly reduces the tetrazolium salt. The Lactate Dehydrogenase (LDH) assay is an excellent orthogonal method because it measures a different biological endpoint: membrane integrity.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring its presence provides a direct marker of cytotoxicity.
The protocol follows a similar cell seeding and compound treatment procedure as the XTT assay. However, instead of adding a tetrazolium reagent, a sample of the cell culture supernatant is collected and mixed with an LDH reaction mixture. The enzymatic reaction produces a colored product measured by absorbance, which is proportional to the amount of LDH released and, therefore, the extent of cell death.
Dose-Response and Potency Determination (IC₅₀)
Single-concentration primary screens identify hits but do not quantify their potency. In Tier 2, confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value represents the concentration of a compound required to inhibit the biological process (e.g., cell growth) by 50% and is a critical measure of a drug's potency.[12]
Selectivity Index: Gauging Therapeutic Window
An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells.[11]
-
Causality Behind the Choice: Early assessment of selectivity is crucial for predicting a compound's potential therapeutic window and avoiding off-target toxicity. By testing hits against both a cancer cell line and a non-cancerous cell line (e.g., human embryonic kidney cells HEK293 or normal fibroblasts), a Selectivity Index (SI) can be calculated.
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
A higher SI value is desirable, indicating greater selectivity for the cancer cells. Compounds with an SI < 2 are often deprioritized.
Tier 3: Mechanistic Insights and ADMET Profiling
With potent and selective hits in hand, the focus shifts to understanding how they work (Mechanism of Action, MoA) and whether they possess the fundamental properties of a viable drug (ADMET).
Mechanism of Action (MoA) Elucidation
Understanding the molecular target is fundamental to rational drug development.
The primary mechanism for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18][19][20]
Caption: Fungal ergosterol pathway showing triazole inhibition.
A cell-based assay using gas chromatography-mass spectrometry (GC-MS) can be employed to confirm this MoA. Fungal cells are treated with the triazole compound, and then the sterols are extracted and analyzed. Inhibition of 14α-demethylase will lead to a measurable depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol.[21]
Triazoles can act via numerous anticancer mechanisms, including the inhibition of kinases, topoisomerases, or tubulin polymerization.[22][23] Based on structural similarity to known inhibitors or computational docking studies, specific enzyme inhibition assays can be performed. For example, a panel of kinase activity assays (e.g., EGFR, BRAF) can be used to determine if the compound's cytotoxic effect is mediated through the inhibition of a specific signaling pathway.[23]
Early ADMET Profiling
Poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) are a primary reason for drug candidate failure.[24][25] Early in silico and in vitro ADMET screening can identify compounds with liabilities, saving immense resources.[26][27]
| ADMET Parameter | Significance in Drug Discovery | Common In Vitro Assay |
| Solubility | Affects absorption and formulation. Poor solubility can be a major hurdle. | Kinetic or thermodynamic solubility assays. |
| Permeability | The ability to cross biological membranes (e.g., the gut wall for oral drugs). | Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Metabolic Stability | Determines how quickly the compound is broken down by liver enzymes. | Incubation with human liver microsomes (HLM) or hepatocytes. |
| Plasma Protein Binding | Only the unbound fraction of a drug is pharmacologically active. High binding can limit efficacy. | Equilibrium dialysis or ultrafiltration. |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes can lead to harmful drug-drug interactions.[17] | Fluorometric or LC-MS based assays for major CYP isoforms. |
| Cytotoxicity | General toxicity to human cells. | Assays using human cell lines (e.g., HepG2 for liver toxicity). |
Data Synthesis and Lead Candidate Selection
The final step is to integrate all the data from the screening cascade to prioritize hits for the next phase: lead optimization. A successful candidate will demonstrate:
-
High Potency: Low IC₅₀ or MIC values against the target cells or microbes.
-
Favorable Selectivity: A high Selectivity Index, indicating a lower potential for on-target toxicity.
-
Confirmed MoA: Evidence of interaction with the desired molecular target.
-
Acceptable ADMET Profile: Good solubility, metabolic stability, and low potential for CYP inhibition.
By systematically applying this strategic screening cascade, researchers can confidently navigate the complexities of early-stage drug discovery, ensuring that the novel triazole compounds advanced for further development have the strongest possible foundation for clinical success.
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Discovery and history of 1,2,4-triazole synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of 1,2,4-Triazoles
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of a vast array of therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,4-triazole synthesis, designed for researchers, scientists, and drug development professionals. We traverse from the foundational named reactions of the early 20th century to the sophisticated, high-efficiency methodologies of today. This document elucidates the causal mechanisms behind synthetic choices, provides detailed and validated experimental protocols for key reactions, and charts the journey of this "privileged scaffold" from its initial discovery to its current status as a critical pharmacophore in blockbuster drugs.
Introduction: The Emergence of a Privileged Scaffold
Heterocyclic compounds are the bedrock of pharmaceutical sciences, and among them, the five-membered ring system of 1,2,4-triazole holds a position of particular distinction.[4][5] This aromatic scaffold, containing three nitrogen atoms and two carbons, is not merely a synthetic curiosity but a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it an indispensable component in drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][6]
The journey of the 1,2,4-triazole ring began in the late 19th century, with its formal naming by Swedish chemist J. A. Bladin in 1885.[2][7] However, it was the development of robust, ring-forming reactions in the early 20th century that unlocked the scaffold's true potential, paving the way for a century of chemical innovation and life-saving therapeutic discoveries. This guide will trace that history, beginning with the classical syntheses that first made these compounds accessible.
Chapter 1: Foundational Syntheses - The Dawn of 1,2,4-Triazole Chemistry
The genesis of practical 1,2,4-triazole synthesis is rooted in two eponymous reactions, which, despite their age, remain fundamental to the field of heterocyclic chemistry.
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari, this reaction represents one of the most direct classical routes to 3,5-disubstituted-1,2,4-triazoles.[8][9] The core of the reaction is the thermal condensation of an amide with an acylhydrazide.[8]
Causality Behind the Method: The Pellizzari reaction is driven by heat. The high temperatures, often exceeding 200°C, are necessary to provide the activation energy for the initial nucleophilic attack and, crucially, to drive the subsequent dehydration steps that lead to the formation of the stable, aromatic triazole ring.[8][9] This energetic demand is also the reaction's primary drawback, leading to long reaction times, low yields, and a limited substrate scope.[9] When the acyl groups of the reacting amide and acylhydrazide are different (an unsymmetrical reaction), a significant challenge arises from the "interchange of acyl groups," which can lead to a mixture of three different triazole products.[10]
The Einhorn-Brunner Reaction (1905, 1914)
First described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides an alternative and often more controlled route to substituted 1,2,4-triazoles.[6][11][12][13] It involves the acid-catalyzed condensation of an imide (a diacylamine) with a hydrazine derivative.[6][12]
Causality Behind the Method: Unlike the purely thermal Pellizzari reaction, the Einhorn-Brunner reaction is acid-catalyzed. The acid protonates an imide carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[12] This catalytic approach often allows for more moderate reaction conditions compared to the Pellizzari method. A key feature of this reaction is its predictability, or regioselectivity, when using an unsymmetrical imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole product, a critical consideration for targeted synthesis.[6][12]
Table 1: Comparison of Foundational 1,2,4-Triazole Syntheses
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Reactants | Amide + Acylhydrazide | Imide (Diacylamine) + Hydrazine |
| Conditions | High Temperature (200-250°C), often neat | Acid-catalyzed, Reflux |
| Primary Product | 3,5-Disubstituted-1,2,4-triazoles | Isomeric mixture of 1,2,4-triazoles |
| Key Advantage | Direct, one-step condensation | Generally milder conditions, predictable regioselectivity |
| Limitations | Harsh conditions, low yields, side products in unsymmetrical cases | Can produce isomeric mixtures that require separation |
Chapter 2: Mechanistic Insights & Experimental Protocols
Understanding the reaction mechanisms is critical for optimizing conditions and predicting outcomes. The following diagrams and protocols provide a deeper look into the foundational syntheses.
Unraveling the Mechanisms
The formation of the triazole ring in these classical reactions proceeds through a logical sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Caption: Stepwise mechanism of the Pellizzari reaction.
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Classical Protocols in Practice
The following protocols are presented as self-validating systems for the synthesis of a model compound, 3,5-diphenyl-1,2,4-triazole, via the Pellizzari reaction.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction) [8][10]
-
Materials:
-
Benzamide (1.21 g, 10 mmol, 1.0 eq)
-
Benzoylhydrazide (1.36 g, 10 mmol, 1.0 eq)
-
Ethanol (for recrystallization)
-
Nitrogen gas (inert atmosphere)
-
-
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath capable of reaching 250°C
-
Magnetic stirrer and stir bar
-
Apparatus for vacuum filtration
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in the round-bottom flask.[8]
-
Equip the flask with a reflux condenser and a nitrogen inlet.
-
Begin stirring and heat the reaction mixture to 220-250°C under a gentle flow of nitrogen.[10]
-
Maintain this temperature with constant stirring for 2-4 hours. The mixture will melt and then gradually solidify as the product forms.[8][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired, using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete (starting materials consumed), allow the mixture to cool to room temperature. The crude product will solidify.[8]
-
Work-up and Purification:
-
Break up the solid crude product.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole as a crystalline solid.[8][10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the product by NMR, IR, and Mass Spectrometry.
-
Chapter 3: The Evolution of Synthesis - Modern Methodologies
While the classical methods are foundational, modern drug development demands greater efficiency, milder conditions, and broader substrate applicability. This has driven the evolution of 1,2,4-triazole synthesis.
Caption: The progression from classical to modern synthetic methods.
Addressing the Classics' Drawbacks: Microwave Synthesis
A significant improvement to the Pellizzari reaction involves the use of microwave irradiation.[8] Microwaves provide rapid and efficient heating, drastically reducing reaction times from hours to minutes and often improving yields.[8][9] This modification represents a bridge between classical and modern approaches, retaining the core reactants while leveraging modern technology to overcome kinetic barriers more effectively.
The Rise of Cycloaddition Reactions
Perhaps the most versatile modern approach is the use of [3+2] cycloaddition reactions.[14] These reactions involve the combination of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component) to form the five-membered ring in a single, often highly regioselective, step.
-
Nitrile Ylides/Imines: Trapping intermediate nitrile ylides or nitrile imines with diazonium salts or other partners provides a powerful route to fully substituted 1,2,4-triazoles.[14][15]
-
Metal-Free Approaches: Reactions between azlactones and aryldiazonium salts have been developed, providing efficient access to 1,3,5-trisubstituted 1,2,4-triazoles without the need for a metal catalyst.[14]
The Era of Metal Catalysis
The introduction of transition metal catalysis has revolutionized 1,2,4-triazole synthesis, offering mild conditions and excellent functional group tolerance.
-
Copper Catalysis: Copper is the most prominent metal used. Copper-catalyzed methods include the [3+2] cycloaddition of nitrile ylides with diazonium salts, the oxidative functionalization of amidines, and one-pot syntheses from readily available nitriles and hydroxylamine.[15][16][17] These reactions often proceed through a series of steps including addition, oxidation, and cyclization, all facilitated by the copper catalyst.[16]
-
Other Metals: Silver (Ag) has also been used to catalyze the [3+2] cycloaddition of isocyanides with aryl diazonium salts, demonstrating catalyst-dependent regioselectivity where copper might yield one isomer and silver another.[18]
Chapter 4: The 1,2,4-Triazole Scaffold in Drug Development
The synthetic accessibility of the 1,2,4-triazole ring has allowed for its incorporation into a multitude of drugs, where it often serves as a key pharmacophore. There are currently over 15 marketed drugs containing this moiety.[3]
Mechanism of Action in Antifungal Agents
The most famous application of 1,2,4-triazoles is in azole antifungals like fluconazole and itraconazole.[1][3][19] These drugs function by potently inhibiting a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][20] The triazole's nitrogen atom (at the N4 position) coordinates to the heme iron atom in the enzyme's active site, preventing the natural substrate, lanosterol, from binding and being demethylated. This blocks the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[1][20]
Caption: Inhibition of ergosterol synthesis by 1,2,4-triazole drugs.
Broader Therapeutic Spectrum
Beyond their antifungal prowess, 1,2,4-triazoles are crucial in other therapeutic areas:
-
Anticancer: Letrozole and anastrozole are non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer.[21][22]
-
Antiviral: Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3][22]
-
Other Applications: The scaffold is found in antimigraine drugs (rizatriptan), anti-inflammatory agents, and anticonvulsants, showcasing its remarkable versatility.[20][22] Recent research continues to uncover new applications, including as ferroptosis inhibitors and DCN1 inhibitors for cardiac fibrosis.[23][24]
Conclusion: A Century of Innovation and a Future of Possibilities
From the harsh, thermal conditions of the Pellizzari reaction to the elegant, catalyst-controlled syntheses of the 21st century, the story of the 1,2,4-triazole is one of persistent innovation. The journey from a chemical curiosity to a privileged scaffold in drug discovery highlights the power of synthetic chemistry to solve biological problems. The foundational methods provided the initial access, while modern methodologies have delivered the efficiency, control, and diversity required for high-throughput screening and rational drug design. As researchers continue to explore novel synthetic pathways and biological targets, the 1,2,4-triazole ring is certain to remain a central and invaluable component in the development of future medicines and materials.
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PubMed. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. [Link]
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Royal Society of Chemistry. Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis. [Link]
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Royal Society of Chemistry. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
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-
ACS Publications. The Chemistry of 1,2,4-Triazoles. [Link]
-
ACS Publications. Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. [Link]
-
ResearchGate. Design of new 1,2,4-triazole derivatives. [Link]
-
ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
Al-Mustansiriyah Journal of Science. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
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Royal Society of Chemistry. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. [Link]
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The Pivotal Role of Substituted Triazole Aldehydes: A Physicochemical Perspective
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Triazole Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and versatile biological activity. Among the heterocyclic compounds that have risen to prominence, the triazole ring system is a cornerstone of modern drug design.[1][2][3] Triazoles, five-membered aromatic rings containing three nitrogen atoms, exist as two principal isomers: 1,2,3-triazole and 1,2,4-triazole.[1][4] Their utility is rooted in their unique electronic properties, including a significant dipole moment and the capacity for hydrogen bonding, which facilitate strong and specific interactions with biological targets like enzymes and receptors.[4][5][6] This has led to their incorporation into a wide array of clinically successful drugs, including the antifungal agents fluconazole and voriconazole, showcasing their broad therapeutic potential.[1][2][7][8]
This guide focuses specifically on substituted triazole aldehydes, a class of derivatives that combines the robust triazole core with the reactive and versatile aldehyde functional group. The aldehyde moiety serves as a critical synthetic handle for further molecular elaboration and can participate directly in interactions with biological targets, for instance, through the formation of Schiff bases with amine residues in proteins. Understanding the fundamental physicochemical properties of these molecules is paramount for any researcher aiming to leverage them in a drug development program. Properties such as solubility, lipophilicity, and chemical stability are not mere data points; they are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.
This document provides a technical overview of the synthesis, characterization, and core physicochemical properties of substituted triazole aldehydes, offering field-proven insights into the causal relationships between molecular structure and functional properties.
Part 1: Synthesis and Structural Verification
The successful synthesis and unambiguous characterization of the target molecule are the foundation of any chemical research program. The choice of synthetic route depends heavily on the desired triazole isomer (1,2,3- vs. 1,2,4-) and the substitution pattern.
Synthetic Strategies: Building the Core Structure
1,2,3-Triazole Aldehydes via "Click Chemistry"
The most powerful and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity.[9] A common and effective strategy for producing 1,2,3-triazole aldehydes involves a two-step process: the CuAAC reaction with propargyl alcohol, followed by oxidation to the aldehyde.
The causality behind this choice is clear: propargyl alcohol is a readily available and stable terminal alkyne. The resulting hydroxymethyl-triazole intermediate is then easily oxidized to the aldehyde using a variety of established reagents. Collins reagent (CrO₃·2Py) in dichloromethane is a classic choice that provides clean conversion under mild conditions, minimizing over-oxidation to the carboxylic acid.[10]
Caption: General workflow for the synthesis of a 1,2,3-triazole aldehyde.
1,2,4-Triazole Aldehydes
The synthesis of 1,2,4-triazoles typically involves the cyclization of intermediates derived from hydrazines or their derivatives.[1][11][12] For example, the Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide.[12] A common route to an aldehyde-substituted 1,2,4-triazole might involve constructing the triazole ring with a precursor functional group, such as a methyl or hydroxymethyl group, at the desired position, which is then subsequently converted to the aldehyde.
Experimental Protocol: Synthesis of 1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde
This protocol provides a self-validating system, where each step's success is confirmed by analytical characterization.
Step 1: Synthesis of 1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-azido-4-methylbenzene (p-tolyl azide) (1.33 g, 10 mmol) and propargyl alcohol (0.62 mL, 10.5 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.2 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol). The causality for using sodium ascorbate is its role as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure hydroxymethyl-triazole intermediate.
Step 2: Oxidation to 1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde
-
Reagent Preparation: Prepare Collins reagent by slowly adding chromium trioxide (CrO₃) (3.0 g, 30 mmol) to a stirred solution of pyridine (4.74 mL, 60 mmol) in dichloromethane (DCM) (75 mL) at 0 °C. Stir for 1 hour at room temperature.
-
Oxidation: Dissolve the product from Step 1 (0.95 g, 5 mmol) in DCM (20 mL) and add it to the Collins reagent mixture.
-
Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Workup and Isolation: Decant the supernatant and wash the solid residue with DCM. Filter the combined organic solutions through a pad of celite. Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Final Product: The resulting solid is the target aldehyde, which can be further purified by recrystallization if necessary.
Spectroscopic Characterization: Confirming the Structure
Unambiguous structural confirmation is critical. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule.
| Technique | Expected Observation for 1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde | Rationale / Interpretation |
| ¹H NMR | δ ~10.1 ppm (s, 1H); δ ~8.5 ppm (s, 1H); δ ~7.3-7.8 ppm (m, 4H); δ ~2.4 ppm (s, 3H) | The downfield singlet at ~10.1 ppm is characteristic of the aldehyde proton (-CHO). The singlet at ~8.5 ppm corresponds to the C5-proton of the triazole ring.[13] The aromatic protons of the p-tolyl group appear in their typical region, and the methyl group gives a singlet around 2.4 ppm. |
| ¹³C NMR | δ ~185 ppm; δ ~148 ppm; δ ~120-140 ppm; δ ~21 ppm | The aldehyde carbonyl carbon is highly deshielded and appears around 185 ppm. The carbons of the triazole ring and the aromatic ring appear in the 120-148 ppm range.[14] The methyl carbon appears upfield around 21 ppm. |
| IR Spec. | ~1700-1715 cm⁻¹ (strong); ~2820 cm⁻¹ & ~2720 cm⁻¹ (medium) | A strong, sharp absorption band around 1700-1715 cm⁻¹ is definitive for the C=O stretch of an aromatic aldehyde. The two medium bands are characteristic C-H stretching vibrations of the aldehyde proton. |
| Mass Spec. | [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., for C₁₀H₉N₃O, m/z = 188.08) | Provides confirmation of the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition.[9] |
Part 2: Core Physicochemical Properties and Their Implications
The physicochemical properties of a drug candidate directly influence its behavior in a biological system. For substituted triazole aldehydes, the interplay between the polar triazole ring, the reactive aldehyde, and the variable substituent dictates this profile.
Solubility and Lipophilicity (LogP)
Solubility is a measure of the maximum amount of a substance that can be dissolved in a solvent. In drug development, aqueous solubility is critical for oral absorption and formulation. The triazole ring itself is polar and can act as both a hydrogen bond donor and acceptor, which generally enhances water solubility compared to a corresponding phenyl ring.[5][15]
Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipidic (non-polar) versus an aqueous (polar) environment. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. A LogP value in the range of 1-3 is often considered optimal for oral drug candidates.
The lipophilicity of a substituted triazole aldehyde is a composite of its components:
-
Triazole Ring: Inherently polar, reduces LogP.
-
Aldehyde Group: Polar, contributes to a lower LogP.
-
Substituents (R-groups): Have the most significant impact. Lipophilic substituents (e.g., alkyl chains, aryl groups, halogens) will increase LogP, while polar substituents (e.g., -OH, -NH₂, -COOH) will decrease it.
Caption: Relationship between substituent electronics and key properties.
Experimental Protocol: Determination of LogP by RP-HPLC Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and high-throughput method for estimating LogP.[16] The principle is that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R) under isocratic conditions (fixed organic modifier concentration).
-
Measurement: Inject the synthesized triazole aldehyde and record its retention time under the identical conditions.
-
Calculation:
-
Calculate the capacity factor, k, for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) of the standards against their known LogP values. This should yield a linear relationship.
-
Determine the log(k) of the triazole aldehyde and interpolate its LogP value from the calibration curve.
-
-
Validation: The process should be repeated with several different concentrations of the organic modifier to extrapolate the value to 100% aqueous phase (log k_w), providing a more robust measure of lipophilicity.
Caption: Experimental workflow for LogP determination via RP-HPLC.
Chemical Stability
Triazole rings are generally considered to be robust and metabolically stable, resistant to both acidic/basic hydrolysis and many oxidative and reductive conditions.[9][17] This aromatic stability is a key reason for their prevalence in drug molecules.[4] However, the aldehyde group is inherently more reactive.
-
pH Stability: While the triazole ring is stable, the aldehyde can be susceptible to reactions under strongly acidic or basic conditions (e.g., aldol reactions, Cannizzaro reactions). Stability should be assessed in buffered solutions across a physiologically relevant pH range (e.g., pH 2, 7.4, 9).
-
Oxidative Stability: The aldehyde group is readily oxidized to a carboxylic acid. Care must be taken to avoid exposure to strong oxidizing agents or even air over long periods, especially in solution.
-
Reactivity with Nucleophiles: The electrophilic nature of the aldehyde carbon makes it a target for nucleophiles. This is a double-edged sword: it allows for facile derivatization but also means it can react with biological nucleophiles like the amine groups of lysine or the thiol groups of cysteine, which can be a mechanism of action or a source of toxicity.
Conclusion
Substituted triazole aldehydes represent a valuable class of molecules for drug discovery, offering a stable, synthetically tractable core with a versatile functional handle. Their physicochemical properties are a direct consequence of the interplay between the aromatic, polar triazole ring, the reactive aldehyde, and the appended substituents. A thorough understanding and empirical measurement of properties like solubility, lipophilicity, and stability are not merely academic exercises; they are essential, field-proven steps in the logical design and optimization of new therapeutic agents. By employing robust synthetic protocols and validated analytical methods, researchers can confidently build and characterize these compounds, paving the way for the development of next-generation pharmaceuticals.
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Methodological & Application
One-Pot Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry and drug development. This five-membered heterocyclic motif, containing three nitrogen atoms, is a privileged scaffold found in a remarkable number of therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. Consequently, derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1]
The development of efficient and sustainable synthetic routes to novel 1,2,4-triazole derivatives is, therefore, a critical endeavor for researchers in both academic and industrial settings. Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as long reaction times, harsh conditions, and the need for tedious purification of intermediates, leading to lower overall yields and significant waste generation.[2] One-pot synthesis has emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot methodologies offer significant advantages in terms of efficiency, economy, and environmental friendliness.[3][4]
This technical guide provides an in-depth exploration of several robust one-pot methods for the synthesis of 1,2,4-triazole derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and present comparative data to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Strategic Approaches to One-Pot 1,2,4-Triazole Synthesis
A variety of one-pot strategies have been developed for the synthesis of 1,2,4-triazoles, each with its own set of advantages and substrate scope. Here, we will focus on some of the most widely employed and versatile methods.
The Pellizzari Reaction: A Classic Condensation
First described by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[5] While traditionally requiring high temperatures, modern modifications, particularly the use of microwave irradiation, have significantly improved its efficiency.
Mechanism of the Pellizzari Reaction
The reaction proceeds through the initial nucleophilic attack of the acylhydrazide on the amide carbonyl, followed by a series of condensation and cyclization steps to form the stable 1,2,4-triazole ring.
Caption: Generalized mechanism of the Pellizzari reaction.
Protocol 1: Conventional Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.
-
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, at which point it should solidify.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
Microwave irradiation can dramatically reduce reaction times and improve yields.
-
Materials:
-
Substituted amide (1 mmol)
-
Substituted acylhydrazide (1 mmol)
-
Microwave vial
-
Microwave synthesizer
-
-
Procedure:
-
In a microwave vial, combine the substituted amide (1 mmol) and the substituted acylhydrazide (1 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150-200°C for 10-30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and purified by recrystallization.
-
| R1 Group | R2 Group | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | Conventional | 220-250 | 2-4 | Moderate | [5] |
| 4-Chlorophenyl | Phenyl | Microwave | 180 | 0.25 | High | [6] |
| 4-Methylphenyl | 4-Methoxyphenyl | Microwave | 180 | 0.2 | High | [6] |
The Einhorn-Brunner Reaction: A Route to Substituted 1,2,4-Triazoles
The Einhorn-Brunner reaction, another classic method, involves the condensation of diacylamines (imides) with hydrazines to produce substituted 1,2,4-triazoles.[7] This reaction is particularly useful for preparing 1,5-disubstituted-1,2,4-triazoles.
Mechanism of the Einhorn-Brunner Reaction
The acid-catalyzed reaction begins with the nucleophilic attack of the hydrazine on one of the imide's carbonyl groups, followed by cyclization and dehydration to form the triazole ring.[7]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Protocol 3: Synthesis of 1,5-Diphenyl-1,2,4-triazole
-
Materials:
-
N-Formylbenzamide
-
Phenylhydrazine
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve N-formylbenzamide in glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.
-
Modern Copper-Catalyzed One-Pot Syntheses
Copper catalysis has revolutionized the synthesis of 1,2,4-triazoles, offering milder reaction conditions and broader substrate scope.
A. From Nitriles and Hydroxylamine
A highly efficient one-pot synthesis involves the reaction of two nitrile molecules with hydroxylamine, catalyzed by an inexpensive copper salt like copper(II) acetate.[8][9][10]
Mechanism of Copper-Catalyzed Synthesis from Nitriles
The reaction proceeds through the formation of an amidoxime intermediate, which then reacts with a second nitrile molecule in the presence of the copper catalyst, followed by cyclization and dehydration.[8][9]
Caption: Simplified mechanism of copper-catalyzed 1,2,4-triazole synthesis.
Protocol 4: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
Materials:
-
Substituted nitrile 1 (1 mmol)
-
Substituted nitrile 2 (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Dimethylformamide (DMF)
-
Reaction tube
-
-
Procedure:
-
To a reaction tube, add the nitriles, hydroxylamine hydrochloride, and Cu(OAc)₂.
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
| R1 (from Nitrile 1) | R2 (from Nitrile 2) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | Cu(OAc)₂ | 120 | 12 | 85 | [8][9] |
| 4-Tolyl | 4-Tolyl | Cu(OAc)₂ | 120 | 12 | 82 | [8][9] |
| Phenyl | 4-Chlorophenyl | Cu(OAc)₂ | 120 | 12 | 75 | [8][9] |
B. From Amidines, Carboxylic Acids, and Hydrazines
This three-component, one-pot reaction provides a highly regioselective and rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[11][12]
Protocol 5: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles
-
Materials:
-
Carboxylic acid (1 mmol)
-
Amidine hydrochloride (1.1 mmol)
-
HATU (1.1 mmol)
-
DIPEA (3 mmol)
-
DMF
-
Monosubstituted hydrazine (1.5 mmol)
-
Glacial acetic acid
-
-
Procedure:
-
In a reaction vial, combine the carboxylic acid, amidine hydrochloride, HATU, and DIPEA in DMF.
-
Stir the mixture at room temperature for 1 hour to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine and glacial acetic acid to the reaction mixture.
-
Heat the reaction at 80°C for 1-3 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purify the crude product by chromatography.
-
| R1 (from Carboxylic Acid) | R3 (from Amidine) | R5 (from Hydrazine) | Yield (%) | Reference |
| Phenyl | Phenyl | Methyl | 84 | [11][12] |
| 4-Fluorophenyl | Ethyl | Phenyl | 76 | [11][12] |
| Thiophen-2-yl | Phenyl | Benzyl | 72 | [11][12] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a one-pot synthesis of 1,2,4-triazole derivatives, emphasizing the streamlined nature of the process.
Caption: A generalized workflow for one-pot 1,2,4-triazole synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The final products should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final compound and to analyze the product mixture in cases where isomeric products may be formed.
Conclusion
One-pot synthetic strategies represent a significant advancement in the field of heterocyclic chemistry, providing researchers with efficient, economical, and environmentally conscious methods for the preparation of 1,2,4-triazole derivatives. The classical Pellizzari and Einhorn-Brunner reactions, especially when enhanced with microwave technology, remain valuable tools. Furthermore, modern copper-catalyzed multicomponent reactions have expanded the synthetic toolbox, allowing for the construction of highly diverse and complex triazole scaffolds under mild conditions. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers and drug development professionals can effectively leverage these powerful synthetic methodologies to accelerate their research and discovery efforts.
References
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SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
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Xu, H., Ma, S., Xu, Y., Bian, L., Ding, T., Fang, X., Zhang, W., & Ren, Y. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. [Link]
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ResearchGate. (2015). ChemInform Abstract: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. Retrieved from [Link]
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RSC Publishing. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
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The Azomethine Bridge: A Technical Guide to Utilizing 1H-1,2,4-triazole-3-carbaldehyde in Schiff Base Condensation
Introduction: The Strategic Importance of the Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] Its incorporation into molecular frameworks has given rise to a plethora of successful therapeutic agents. The functionalization of this privileged scaffold is therefore a critical endeavor in the pursuit of novel chemical entities. 1H-1,2,4-triazole-3-carbaldehyde emerges as a highly versatile synthetic intermediate, possessing a reactive aldehyde moiety primed for derivatization. This guide provides an in-depth exploration of its application in Schiff base condensation, a robust and efficient method for constructing carbon-nitrogen double bonds, yielding imines of significant scientific interest.[2] These resultant Schiff bases are not merely synthetic curiosities; they are frequently endowed with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
Core Principles: The Chemistry of Schiff Base Formation
The condensation of an aldehyde with a primary amine to form a Schiff base (or azomethine) is a reversible nucleophilic addition-elimination reaction.[6] The causality behind the experimental choices in the forthcoming protocols is rooted in the optimization of this equilibrium-driven process.
Mechanism of Action:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.[7]
-
Proton Transfer: A subsequent proton transfer from the nitrogen to the oxygen atom results in the formation of a neutral carbinolamine intermediate.
-
Acid Catalysis & Dehydration: The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).[8]
-
Elimination & Imine Formation: The lone pair on the nitrogen atom then facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).
-
Deprotonation: Finally, deprotonation of the iminium ion by a base (such as the solvent or another amine molecule) yields the neutral Schiff base and regenerates the acid catalyst.
The electron-withdrawing nature of the 1,2,4-triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it particularly susceptible to nucleophilic attack. This intrinsic reactivity allows for efficient condensation under relatively mild conditions.
Caption: Mechanism of Schiff base formation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization. While a general procedure is provided, it is crucial to recognize that the optimal conditions may vary depending on the specific primary amine used.
Protocol 1: General Synthesis of a 1,2,4-Triazole Schiff Base
This protocol outlines a standard procedure for the condensation of this compound with a generic primary amine.
Materials:
-
This compound (CAS: 31708-25-5)
-
Primary Amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3)
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 10-15 mL per gram of aldehyde).
-
Amine Addition: To this solution, add 1.0-1.1 equivalents of the chosen primary amine. Stir the mixture at room temperature for 10-15 minutes.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[8]
-
Reaction Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent). The reaction progress should be monitored by TLC. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane.
-
Reaction Monitoring: Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value. The reaction is typically complete within 2-6 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Caption: Experimental workflow for Schiff base synthesis.
Characterization of the Schiff Base Product
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹, and the disappearance of the C=O (aldehyde) stretching band from the starting material (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm. The signals corresponding to the aldehyde proton of the starting material (around δ 9.0-10.0 ppm) should be absent.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon, typically in the range of δ 150-165 ppm.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized Schiff base.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the Schiff base condensation of this compound with various primary amines. Yields are representative and may vary based on the specific substrate and reaction scale.
| Primary Amine | Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) |
| Aniline | Ethanol | Glacial Acetic Acid | 3-5 | 85-95 |
| 4-Methylaniline | Ethanol | Glacial Acetic Acid | 2-4 | 90-98 |
| 4-Nitroaniline | Methanol | Glacial Acetic Acid | 4-6 | 80-90 |
| Benzylamine | Ethanol | None/Glacial Acetic Acid | 2-3 | >90 |
| Hexylamine | Methanol | None | 2-4 | >85 |
Note: Electron-donating groups on the aniline ring generally increase the nucleophilicity of the amine, leading to faster reaction rates. Conversely, electron-withdrawing groups decrease reactivity. Aliphatic amines are typically more nucleophilic than aromatic amines and may not require an acid catalyst.
Conclusion and Future Outlook
The Schiff base condensation of this compound is a robust and versatile reaction for the synthesis of a diverse library of imine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible through this transformation. The resulting Schiff bases, with their embedded 1,2,4-triazole moiety, are prime candidates for screening in drug discovery programs and for the development of novel functional materials. Further investigations into the coordination chemistry of these ligands with various metal ions could also unveil new catalytic and therapeutic applications.
References
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Chari, B. (2014). How do you synthesize 5-mercapto-1H-1,2,4-triazole-3-carbaldehyde / formylation of 1H-1,2,4-triazole-5-thiol? ResearchGate. Retrieved from [Link]
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Hossain, M. S., Roy, P. K., Zakaria, C. M., & Zahan, M. K.-E. (2020). Formation of Schiff base by condensation reaction. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]
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-
Titi, A., & Gerbaux, P. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Retrieved from [Link]
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The Versatile Scaffold: Application Notes on 1H-1,2,4-Triazole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Privileged Status of the 1,2,4-Triazole Nucleus
The 1,2,4-triazole ring is a five-membered heterocycle that holds a position of distinction in the field of medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide, ester, and carboxylic acid groups, coupled with its metabolic stability and capacity to engage in hydrogen bonding, make it a highly sought-after component in the design of novel therapeutic agents.[1] This guide focuses on a particularly valuable derivative, 1H-1,2,4-triazole-3-carbaldehyde , a versatile building block for the synthesis of a diverse array of bioactive molecules. We will delve into its synthesis, key reactions, and applications in the development of anticancer and antifungal agents, providing detailed protocols and mechanistic insights for researchers and drug development professionals.
The Synthetic Gateway: Preparation of this compound
A reliable and scalable synthesis of the title compound is paramount for its widespread application. While various methods for the synthesis of 1,2,4-triazole derivatives exist, a practical route to this compound can be achieved through a multi-step process starting from commercially available materials. This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Protocol 1: Synthesis of 1H-1,2,4-triazole-3-methyl carboxylate
This initial step is based on a patented procedure that offers a safe and efficient alternative to traditional methods that may involve hazardous reagents.[3]
Materials:
-
Trichloroacetonitrile
-
Formylhydrazine
-
Ethanol
-
Potassium carbonate
-
Inorganic alkali (e.g., sodium hydroxide)
Procedure:
-
In a reaction vessel, dissolve potassium carbonate in ethanol and cool the mixture to 0 °C.
-
Slowly add trichloroacetonitrile to the cooled solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for 20 minutes.
-
Slowly add an ethanol solution of formylhydrazine to the reaction mixture.
-
After the reaction is complete (monitored by TLC), filter the mixture to obtain the intermediate product.
-
The intermediate is then subjected to a cyclization reaction by heating, followed by an alcoholysis reaction in the presence of an inorganic alkali in methanol to yield 1H-1,2,4-triazole-3-methyl carboxylate.[3]
Protocol 2: Reduction of the Ester to (1H-1,2,4-triazol-3-yl)methanol
The methyl ester is then reduced to the corresponding alcohol, a key intermediate for the final oxidation step.
Materials:
-
1H-1,2,4-triazole-3-methyl carboxylate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., THF, ethanol)
-
Appropriate work-up reagents (e.g., water, Rochelle's salt solution)
Procedure:
-
Suspend the 1H-1,2,4-triazole-3-methyl carboxylate in an anhydrous solvent under an inert atmosphere.
-
Carefully add the reducing agent (e.g., LiAlH₄) portion-wise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully by the slow addition of water or a suitable quenching agent.
-
Perform an appropriate work-up to isolate the crude (1H-1,2,4-triazol-3-yl)methanol.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Oxidation to this compound
The final step involves the oxidation of the primary alcohol to the desired aldehyde.
Materials:
-
(1H-1,2,4-triazol-3-yl)methanol
-
Oxidizing agent (e.g., Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC))
-
Solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
Dissolve the (1H-1,2,4-triazol-3-yl)methanol in a suitable solvent.
-
Add the oxidizing agent (e.g., MnO₂) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter off the oxidizing agent and wash the solid residue with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Caption: Synthetic route to this compound.
Medicinal Chemistry Applications: A Gateway to Bioactive Derivatives
The aldehyde functionality of this compound serves as a versatile handle for the introduction of diverse pharmacophores, leading to the generation of libraries of compounds with potential therapeutic applications. The most common derivatizations involve condensation reactions with amino-containing nucleophiles to form Schiff bases and hydrazones.
Anticancer Applications: Targeting Proliferation and Survival
Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents. The aldehyde group of this compound can be readily converted into various heterocyclic systems and functional groups known to interact with cancer-related targets.
The formation of Schiff bases and hydrazones from this compound introduces an imine (-C=N-) or hydrazone (-C=N-NH-) linkage, which can be crucial for biological activity. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[4]
Protocol 4: General Synthesis of Schiff Bases and Hydrazones
Materials:
-
This compound
-
Substituted amine or hydrazide
-
Solvent (e.g., Ethanol, Methanol)
-
Catalytic amount of acid (e.g., acetic acid) (optional)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add an equimolar amount of the desired substituted amine or hydrazide.
-
If necessary, add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base or hydrazone.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data on Antifungal Activity of 1,2,4-Triazole Derivatives:
| Compound Type | Fungal Strain | Activity (MIC/EC₅₀) | Reference |
| 1,2,4-Triazole Schiff Base | Fusarium graminearum | 9.384 mg/L | [5] |
| 5-amino-1H-1,2,4-triazole-3-carboxylic acid Schiff Base | Wheat gibberellic | 5.33 mg/L | [6] |
| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff Base | Candida albicans | 62.5 µg/mL | [7] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward derivatization into Schiff bases, hydrazones, and other heterocyclic systems provides a rapid and efficient means to generate compound libraries for biological screening. The demonstrated efficacy of 1,2,4-triazole derivatives as both anticancer and antifungal agents underscores the enduring importance of this "privileged scaffold." Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel mechanisms of action, and the application of this versatile aldehyde in the synthesis of compounds targeting a broader range of diseases. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this compound in their drug discovery endeavors.
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- "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids." Pharmaceuticals, 2022.
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- "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules, 2023.
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"Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate." Organic Chemistry Portal. [Link]
- "Formation of optically active 1,2,4-triazoles from the reactions of optically active N-arylmandelamidrazones with trialkyl ortho esters or aldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1977.
- "[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling." Organic & Biomolecular Chemistry, 2022.
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- "Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- "Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments." Molecules, 2024.
- "SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUT
- "1,2,4-Triazoles as Important Antibacterial Agents." Molecules, 2021.
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Application Notes and Protocols for the Preparation of Novel Antifungal Agents from 1H-1,2,4-Triazole-3-Carbaldehyde
Abstract
The persistent rise of fungal infections, coupled with increasing drug resistance, necessitates the development of novel and effective antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the architecture of numerous clinically successful antifungal drugs due to its ability to effectively inhibit fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent antifungal compounds derived from the versatile starting material, 1H-1,2,4-triazole-3-carbaldehyde. We present detailed protocols for the synthesis of Schiff bases, chalcones, and triazole-hybrids via click chemistry, underpinned by mechanistic insights and practical guidance on reaction optimization, purification, and characterization. Furthermore, standardized protocols for the in vitro evaluation of antifungal activity are provided to enable a robust assessment of the synthesized compounds.
Introduction: The Enduring Significance of Triazole Antifungals
Fungal infections represent a significant and growing threat to global health, particularly in immunocompromised individuals.[4] The azole class of antifungals, characterized by a five-membered ring containing either two (imidazoles) or three (triazoles) nitrogen atoms, has been a mainstay in the clinical management of mycoses for decades.[5][6] Triazoles, such as fluconazole and itraconazole, exhibit a broad spectrum of activity and function by disrupting the integrity of the fungal cell membrane.[1][7]
The primary mechanism of action of azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[2][10] The 1,2,4-triazole nucleus serves as a key pharmacophore, with one of the nitrogen atoms coordinating to the heme iron, while the substituted side chains contribute to the compound's binding affinity and pharmacokinetic properties.[3]
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse library of potential antifungal agents. Its aldehyde functionality allows for a wide range of chemical transformations, providing a gateway to novel compounds with potentially enhanced efficacy, broader spectrum of activity, and improved resistance profiles.
The Target: Fungal Lanosterol 14α-Demethylase (CYP51)
A deep understanding of the drug target is paramount for rational drug design. Fungal CYP51 is a membrane-bound protein that plays a pivotal role in maintaining the structural integrity and function of the fungal cell membrane.[9][11] The enzyme's active site is a hydrophobic pocket containing a heme cofactor.[10] The design of effective triazole inhibitors hinges on two key interactions:
-
Coordination with the Heme Iron: The N4 atom of the 1,2,4-triazole ring acts as a potent ligand for the ferric ion of the heme group, effectively blocking the enzyme's catalytic activity.
-
Hydrophobic and Hydrogen Bonding Interactions: The substituents attached to the triazole core engage in various non-covalent interactions with the amino acid residues lining the active site, which significantly influences the binding affinity and selectivity of the inhibitor.[12]
The following diagram illustrates the mechanism of action of triazole antifungals.
Caption: Mechanism of Action of Triazole Antifungals.
Synthetic Strategies and Protocols
This section details three robust synthetic strategies for generating diverse libraries of antifungal candidates from this compound.
Synthesis of Schiff Base Derivatives
The condensation of the aldehyde group of this compound with various primary amines or hydrazides is a straightforward and efficient method to produce a wide array of Schiff bases (imines).[13][14][15] These compounds are of significant interest as the C=N bond can be crucial for biological activity.
Causality of Experimental Choices:
-
Solvent: Absolute ethanol is a common choice as it effectively dissolves the reactants and the product often precipitates upon cooling, simplifying purification.
-
Catalyst: A few drops of glacial acetic acid are typically added to catalyze the dehydration step of imine formation.
-
Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate to drive the equilibrium towards product formation.
Experimental Workflow:
Caption: Workflow for Schiff Base Synthesis.
Detailed Protocol for the Synthesis of a Representative Schiff Base:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic amine (e.g., 4-fluoroaniline, 1.0 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the flask to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[16][17][18]
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess a wide range of biological activities, including antifungal properties.[18][19] The Claisen-Schmidt condensation of this compound with various acetophenone derivatives provides a straightforward route to triazole-containing chalcones.[20][21]
Causality of Experimental Choices:
-
Base Catalyst: A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction.
-
Solvent: Ethanol is a suitable solvent for this reaction.
-
Temperature: The reaction is often carried out at room temperature with stirring.
Experimental Workflow:
Caption: Workflow for Click Chemistry Synthesis.
Detailed Protocol for the Synthesis of a Representative Triazole-Hybrid:
-
Step 1: Synthesis of a Propargylated 1,2,4-Triazole Intermediate:
-
React this compound with a suitable reagent to introduce a terminal alkyne functionality. For example, reaction with propargylamine would yield the corresponding Schiff base with a terminal alkyne.
-
-
Step 2: CuAAC Reaction:
-
Reactant Preparation: In a flask, dissolve the propargylated 1,2,4-triazole derivative (1.0 mmol) and an organic azide (e.g., benzyl azide, 1.0 mmol) in a mixture of t-butanol and water (1:1, 10 mL).
-
Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Isolation and Purification: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. [22]
-
Evaluation of Antifungal Activity
A standardized in vitro antifungal susceptibility testing method is crucial for comparing the potency of newly synthesized compounds. The broth microdilution method is a widely accepted technique. [2][7] Protocol for Broth Microdilution Antifungal Susceptibility Testing:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and a standard antifungal drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds and the standard drug in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density. [7] Data Presentation:
The antifungal activity data should be summarized in a table for easy comparison.
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Schiff Base 1 | 16 | 32 |
| Chalcone 1 | 8 | 16 |
| Triazole-Hybrid 1 | 4 | 8 |
| Fluconazole | 2 | >64 |
Characterization of Synthesized Compounds
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following spectroscopic techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. [19]* Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=N in Schiff bases, C=O in chalcones).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. [15]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of potential antifungal agents. The synthetic strategies outlined in this guide, including the formation of Schiff bases, chalcones, and triazole-hybrids via click chemistry, offer robust and efficient methods for generating novel compound libraries. By combining rational drug design based on the mechanism of action of triazole antifungals with systematic in vitro evaluation, researchers can significantly advance the discovery of new and effective treatments for fungal infections. The detailed protocols and experimental insights provided herein are intended to empower scientists in the field of drug development to explore the rich chemical space accessible from this key building block.
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
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Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach - Juniper Publishers. (URL: [Link])
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Azole antifungals - Life Worldwide. (URL: [Link])
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Mode of Action of Antifungal Drugs - Microbiology Info.com. (URL: [Link])
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Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. (URL: [Link])
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
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Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Synthesis of chalcone derivatives - Atlantis Press. (URL: [Link])
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (URL: [Link])
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
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Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation - PMC - NIH. (URL: [Link])
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Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC - NIH. (URL: [Link])
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New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies - PubMed. (URL: [Link])
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Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. (URL: [Link])
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Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. (URL: [Link])
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Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. (URL: [Link])
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. (URL: [Link])
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. (URL: [Link])
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SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA - Sired Udenar. (URL: [Link])
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Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Novel Anticancer Derivatives from a Triazole Aldehyde Scaffold
Introduction: The Triazole Nucleus as a Privileged Scaffold in Oncology
The search for novel anticancer agents remains a paramount challenge in medicinal chemistry. Among the plethora of heterocyclic scaffolds explored, the triazole ring system has emerged as a "privileged" structure, forming the core of numerous clinically approved drugs and experimental therapeutics.[1][2] Both 1,2,3- and 1,2,4-triazole isomers exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties.[3] Their utility in oncology is attributed to their unique physicochemical properties: the triazole moiety is a bioisostere of an amide bond, capable of engaging in hydrogen bonding and dipole-dipole interactions with biological targets, yet it is metabolically stable and resistant to enzymatic degradation.[4]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of novel anticancer derivatives using a versatile 1,2,3-triazole-4-carbaldehyde scaffold. We will detail robust synthetic protocols, from the construction of the core triazole aldehyde to its derivatization, and outline standard methodologies for assessing the in vitro anticancer activity of the resulting compounds.
Part 1: Synthesis of the 1,2,3-Triazole-4-Carbaldehyde Scaffold
The cornerstone of this synthetic strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6] We will utilize this methodology to construct the 1,2,3-triazole-4-carbaldehyde, a key intermediate for further derivatization.[7]
Reaction Principle and Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-regioisomer.[5] The catalytic cycle is generally understood to involve the formation of a copper acetylide intermediate, which then reacts with the azide.[8]
Experimental Workflow: Synthesis of the Triazole Aldehyde
Caption: Figure 1: Synthetic Workflow for 1,2,3-Triazole-4-Carbaldehyde
Detailed Protocol: Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
This protocol describes a two-step synthesis starting from the readily available propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Activated Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Oxidation of Propargyl Alcohol to Propargal
-
To a stirred solution of propargyl alcohol (1.0 eq) in DCM (10 mL/mmol of alcohol) at room temperature, add activated MnO₂ (10 eq) portion-wise over 30 minutes.
-
Stir the resulting black suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to yield crude propargal. Caution: Propargal is volatile and lachrymatory. Handle in a well-ventilated fume hood.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a round-bottom flask, dissolve the crude propargal (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL/mmol of alkyne).
-
Add sodium ascorbate (0.1 eq) to the solution, followed by CuSO₄·5H₂O (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde as a solid.
Part 2: Synthesis of Anticancer Derivatives
The aldehyde functionality of the triazole scaffold is a versatile handle for introducing a wide range of chemical diversity. This can be exploited to synthesize libraries of compounds for structure-activity relationship (SAR) studies. A common and straightforward derivatization is the formation of Schiff bases through condensation with various amines.
Experimental Workflow: Derivatization of the Triazole Aldehyde
Caption: Figure 2: Derivatization of the Triazole Aldehyde
General Protocol: Synthesis of Triazole-Schiff Base Derivatives
-
Dissolve 1-substituted-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in ethanol (5 mL/mmol).
-
Add the desired primary amine (e.g., aniline, substituted anilines, heterocyclic amines) (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Part 3: Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[9][10] The characteristic chemical shifts of the triazole ring protons and the aldehyde or imine protons provide definitive structural information.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the aldehyde (around 1700 cm⁻¹) and the C=N stretch of the Schiff base (around 1650 cm⁻¹).
Part 4: Biological Evaluation - In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[12][13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
MTT Assay Workflow
Caption: Figure 3: MTT Assay Workflow
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Hela for cervical cancer)[15][16]
-
Normal human cell line (e.g., MRC-5) for selectivity assessment[15][16]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[17]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results of the cytotoxicity screening are typically presented in a table summarizing the IC₅₀ values.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of Triazole Derivatives
| Compound | R' Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Hela (Cervical Cancer) | MRC-5 (Normal Lung) |
| TA-1 | -H | >100 | >100 | >100 | >100 |
| TA-2 | -C₆H₅ | 25.4 | 30.1 | 28.5 | 85.2 |
| TA-3 | -4-Cl-C₆H₄ | 8.2 | 12.5 | 10.1 | 55.8 |
| TA-4 | -4-OCH₃-C₆H₄ | 15.6 | 18.9 | 17.3 | 70.4 |
| TA-5 | -Naphthyl | 5.1 | 7.8 | 6.5 | 40.1 |
| Cisplatin | - | 10.5 | 14.2 | 12.3 | 20.1 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The 1,2,3-triazole-4-carbaldehyde scaffold represents a highly valuable platform for the synthesis of novel anticancer derivatives. The protocols detailed in this application note provide a robust and reproducible framework for the synthesis, characterization, and in vitro evaluation of these compounds. The versatility of the aldehyde group allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of potent and selective anticancer agents.
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Gudipati, R., Anreddy, N., & Poddutoori, R. (2017). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health. [Link]
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de Castro, P. P., et al. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]
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Fakhri, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
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Petrova, O., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
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Reddy, T. J., et al. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. National Institutes of Health. [Link]
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Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed. [Link]
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Khafizov, N. G., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. ACS Publications. [Link]
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Bouyahya, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
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Kumar, A., et al. (2019). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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NAYAK, S. K., & Rout, S. K. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
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Tshuva, E. Y., & Miller, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Martínez, A., et al. (2019). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. PubChem. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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Gayathri, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: 1H-1,2,4-Triazole-3-Carbaldehyde as a Strategic Building Block for Next-Generation Agrochemicals
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Crop Protection
The 1,2,4-triazole heterocycle is a cornerstone of modern agrochemical design, particularly in the development of potent fungicides.[1][2][3] First introduced in the 1970s, triazole-based fungicides have become indispensable tools for managing a wide spectrum of fungal diseases in vital crops, including powdery mildews, rusts, and various leaf spot diseases.[4] Their widespread success is primarily attributed to a specific and highly effective mechanism of action: the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and functionality of fungal cell membranes.[4][7][8] By disrupting this pathway, triazole fungicides compromise the fungal cell membrane, leading to abnormal growth and eventual cell death.[4][6]
Within this successful class of compounds, 1H-1,2,4-triazole-3-carbaldehyde emerges as a uniquely versatile and powerful building block. Its structure combines the proven bioactivity of the triazole ring with the synthetic flexibility of an aldehyde functional group. This aldehyde "handle" allows for a vast array of chemical transformations, enabling researchers to systematically modify molecular structures to optimize potency, spectrum of activity, and plant compatibility. This guide provides an in-depth exploration of this compound, offering detailed protocols for its use in synthesizing novel agrochemical candidates.
Physicochemical Profile of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 31708-25-5 | |
| Molecular Formula | C₃H₃N₃O | [9] |
| Molecular Weight | 97.08 g/mol | |
| Physical Form | White Solid | |
| Purity | Typically ≥96% | |
| InChI Key | RFMOYZFGGVGWRW-UHFFFAOYSA-N |
Synthetic Pathways to this compound
While commercially available, understanding the synthesis of the core building block is crucial for specialized applications or scale-up. A common and effective method involves the oxidation of the corresponding alcohol, (1H-1,2,4-triazol-3-yl)methanol.
Protocol 3.1: Oxidation of (1H-1,2,4-triazol-3-yl)methanol
This protocol describes a standard oxidation using manganese dioxide (MnO₂), a mild and selective reagent for converting allylic and benzylic-type alcohols to aldehydes. The proximity of the triazole ring provides sufficient activation for this transformation.
Causality: MnO₂ is chosen for its high selectivity, which minimizes the risk of over-oxidation to the carboxylic acid or degradation of the sensitive triazole ring, common issues with stronger oxidants. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy separation of the solid MnO₂ oxidant post-reaction.
Materials:
-
(1H-1,2,4-triazol-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or a similar filtration aid
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (1H-1,2,4-triazol-3-yl)methanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Addition of Oxidant: To the stirring solution, add activated MnO₂ (approx. 10 eq by weight). The reaction is typically performed at room temperature.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. rjptonline.org [rjptonline.org]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review [mdpi.com]
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- 9. 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 1H-1,2,4-triazole-3-carbaldehyde
Introduction: The Strategic Importance of 1H-1,2,4-Triazole-3-Carboxylic Acid in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique physicochemical properties, including its capacity for hydrogen bonding and its metabolic stability.[1] 1H-1,2,4-Triazole-3-carboxylic acid (CAS No. 4928-87-4) is a particularly valuable synthetic intermediate.[2] Its bifunctional nature, possessing both a carboxylic acid handle for further derivatization and the stable triazole core, makes it a critical building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials. For instance, it is a known metabolite and key impurity of the broad-spectrum antiviral agent Ribavirin.[2] The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings. This application note provides a detailed, field-proven protocol for the oxidation of the readily available 1H-1,2,4-triazole-3-carbaldehyde to its corresponding carboxylic acid, discusses the underlying chemical principles, and presents alternative methodologies.
Principle of the Reaction: Oxidation of a Heterocyclic Aldehyde
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation in organic synthesis. Aldehydes are particularly susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon, which can be readily abstracted.[3] While various oxidizing agents can effect this transformation, strong oxidants are often employed for heterocyclic aldehydes to ensure complete conversion.
This protocol will focus on the use of potassium permanganate (KMnO₄), a powerful, inexpensive, and widely used oxidizing agent. The oxidation mechanism in alkaline or neutral conditions is believed to proceed through the formation of a hydrate from the aldehyde, which is then oxidized by the permanganate ion.[4] The permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, providing a visual indication of reaction progress.
Primary Protocol: Potassium Permanganate-Mediated Oxidation
This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.
Materials and Equipment
-
Reagents:
-
This compound (CAS No. 31708-25-5)
-
Potassium permanganate (KMnO₄) (CAS No. 7722-64-7)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled or deionized water
-
Acetone
-
Ethyl acetate
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Experimental Workflow Diagram
Caption: Workflow for the oxidation of this compound.
Step-by-Step Methodology
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve this compound (1.0 eq.) in a 0.5 M aqueous solution of NaOH (approx. 10 volumes).
-
Rationale: The basic medium facilitates the reaction and helps to keep the resulting carboxylic acid salt in solution.
-
Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions or degradation of the triazole ring.
-
-
Preparation and Addition of Oxidant:
-
In a separate beaker, prepare a solution of potassium permanganate (approx. 1.1-1.5 eq.) in distilled water (approx. 10-15 volumes).
-
Rationale: Using a slight excess of KMnO₄ ensures complete conversion of the aldehyde. The concentration should be such that it allows for controlled addition.
-
Transfer the KMnO₄ solution to the dropping funnel. Add the permanganate solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Causality: Slow, controlled addition is critical. A rapid addition can lead to a dangerous exotherm and over-oxidation. The formation of a brown MnO₂ precipitate will be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench any excess permanganate by the slow, portion-wise addition of a solid reducing agent like sodium bisulfite or by dropwise addition of a saturated aqueous solution until the purple color disappears completely.
-
Rationale: This step safely neutralizes the powerful oxidant, preventing unwanted side reactions during workup and isolation.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of distilled water.
-
-
Product Isolation and Purification:
-
Transfer the clear filtrate to a beaker and cool it in an ice-water bath.
-
Slowly acidify the filtrate by adding concentrated HCl dropwise with stirring. Monitor the pH, adjusting it to approximately 2-3. The product, 1H-1,2,4-triazole-3-carboxylic acid, will precipitate as a white solid.
-
Rationale: The carboxylic acid is soluble as its carboxylate salt in the basic solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.
-
Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold distilled water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
-
Validation:
-
Characterize the final product to confirm its identity and purity.
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra (typically in DMSO-d₆) and compare with expected shifts. For 1H-1,2,4-triazole-3-carboxylic acid, characteristic peaks include a singlet for the triazole C-H proton (around 8.7 ppm) and a broad singlet for the acidic N-H and COOH protons.[5]
-
Safety Precautions
-
Potassium Permanganate is a strong oxidizer. It can cause fires or explosions upon contact with combustible materials. Store it away from organic materials and reducing agents.
-
The reaction can be exothermic. Maintain strict temperature control, especially during the addition of KMnO₄.
-
Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3]
-
Perform the reaction in a well-ventilated fume hood.
Alternative Oxidation Protocols and Comparative Analysis
While potassium permanganate is effective, other reagents can also be used, each with its own advantages and disadvantages. The choice of oxidant can depend on factors such as substrate sensitivity, desired reaction conditions (pH, temperature), and scale.
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous base (NaOH/KOH), 0-10 °C | Inexpensive, powerful, visual endpoint (MnO₂ formation). | Can be harsh, risk of over-oxidation, produces stoichiometric MnO₂ waste. |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0 °C to room temp. | Powerful, rapid, homogeneous reaction. | Uses carcinogenic Cr(VI), acidic, requires careful quenching, generates heavy metal waste. |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, 0-5 °C | Environmentally benign byproduct (water), relatively mild. | Can be slower, may require a catalyst, safety concerns with concentrated H₂O₂.[6] |
| N-Heterocyclic Carbene (NHC) Catalysis | Organic solvent, often with an oxidant like MnO₂ | Catalytic, very mild conditions, high functional group tolerance.[7] | Requires synthesis of NHC precursor, may be more expensive for large scale. |
Mechanistic Insight: Permanganate Oxidation of Aldehydes
The oxidation of an aldehyde to a carboxylic acid by permanganate in a neutral or slightly alkaline solution is a complex process. A generally accepted pathway involves the following key steps:
-
Hydration: The aldehyde carbonyl group is in equilibrium with its hydrate form in aqueous solution.
-
Formation of Manganate Ester: The permanganate ion attacks the hydrate to form a cyclic manganate(V) ester intermediate.
-
Hydride Transfer/C-H Cleavage: This intermediate collapses, leading to the cleavage of the C-H bond and the formation of the carboxylic acid, along with a reduced manganese species.
-
Further Reduction: The manganese species undergoes further reduction, ultimately forming the insoluble manganese dioxide (MnO₂).
Caption: Simplified mechanism of permanganate oxidation of an aldehyde.
Conclusion
The oxidation of this compound to 1H-1,2,4-triazole-3-carboxylic acid is a key transformation for accessing a valuable building block in pharmaceutical and chemical research. The provided protocol using potassium permanganate offers a robust, cost-effective, and scalable method. By understanding the underlying mechanism, the causality behind each experimental step, and the available alternative methods, researchers can confidently and safely perform this synthesis, tailoring the conditions to their specific needs. Adherence to the detailed steps and safety precautions is essential for a successful and safe outcome.
References
- This reference is not available.
- This reference is not available.
-
Maki, B. E., & Scheidt, K. A. (2008). N-heterocyclic carbene-catalyzed oxidation of unactivated aldehydes to esters. Organic Letters, 10(19), 4331–4334. Available at: [Link]
- This reference is not available.
- This reference is not available.
-
LibreTexts. (2021). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Maki, B. E., & Scheidt, K. A. (2008). N-heterocyclic carbene-catalyzed oxidation of unactivated aldehydes to esters. PubMed. Available at: [Link]
-
JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]
- This reference is not available.
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- This reference is not available.
-
PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]
- Al-Sanea, M. M., et al. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Egyptian Journal of Chemistry.
- This reference is not available.
- Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.
Sources
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- 2. 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid - Google Patents [patents.google.com]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reduction of 1H-1,2,4-triazole-3-carbaldehyde to corresponding alcohol.
An Application Guide and Protocol for the Synthesis of (1H-1,2,4-triazol-3-yl)methanol via Hydride Reduction
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 1H-1,2,4-triazole-3-carbaldehyde to its corresponding primary alcohol, (1H-1,2,4-triazol-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically active molecules, where the resulting alcohol serves as a versatile synthetic intermediate. This document explores the underlying chemical principles, offers a comparative analysis of common reducing agents, and presents a validated, step-by-step protocol using sodium borohydride (NaBH₄), a mild and selective reagent. Advanced methods, including catalytic transfer hydrogenation, are also discussed. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of Triazole Alcohols in Medicinal Chemistry
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents known for their antifungal, anticancer, and antibacterial properties.[1][2] The functionalization of this heterocyclic core is paramount for modulating biological activity. Converting the aldehyde at the C3 position to a hydroxymethyl group introduces a valuable synthetic handle—a primary alcohol. This alcohol can be further elaborated through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the construction of diverse molecular libraries for drug discovery programs.
The aldehyde precursor, this compound, is a reactive building block.[1] The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to reduction.[3] The successful and high-yield conversion to (1H-1,2,4-triazol-3-yl)methanol is therefore a foundational reaction for synthetic chemists in this field.
Principles of the Reduction: Reagent Selection and Mechanistic Insight
The reduction of an aldehyde to a primary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[4] The choice of hydride donor is critical and is dictated by the desired selectivity, reaction conditions, and the presence of other functional groups in the molecule.
Mechanism of Hydride Reduction
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride, delivered from a reducing agent like sodium borohydride, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[5]
-
Protonation: The negatively charged alkoxide is then protonated during the reaction or in a subsequent workup step, typically by the solvent (e.g., methanol, ethanol) or a mild acid, to yield the final primary alcohol.[4][5]
Comparative Analysis of Reducing Agents
The selection of an appropriate reducing agent is the most critical decision in this synthesis. The goal is the chemoselective reduction of the aldehyde without affecting the stable aromatic triazole ring.
| Reagent | Formula | Typical Solvents | Key Characteristics & Rationale |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Recommended Method. Mild and highly selective for aldehydes and ketones.[5][6] Safer to handle than LiAlH₄ and compatible with protic solvents, which simplifies the procedure. Does not reduce esters, amides, or carboxylic acids under standard conditions.[7] |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | A very powerful, non-selective reducing agent.[6] It will readily reduce the aldehyde but also other functional groups like esters, amides, and nitriles.[4] Requires strictly anhydrous conditions and a careful, often hazardous, quenching procedure. Generally considered excessive for this specific transformation. |
| Catalytic Transfer Hydrogenation | e.g., Ru(II) or Ir(I) Complexes | Isopropanol, Ethanol | An increasingly popular "green" alternative.[8] Uses a catalyst and a hydrogen donor (like isopropanol or ethanol) to effect the reduction.[9] Offers high efficiency and avoids stoichiometric amounts of metal hydride waste. The triazole moiety itself can act as a ligand for the metal catalyst.[8][10] |
For this application, Sodium Borohydride (NaBH₄) is the superior choice due to its excellent chemoselectivity, operational simplicity, and enhanced safety profile.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the reduction of this compound using sodium borohydride.
Materials and Reagents
-
This compound (96% purity or higher)
-
Sodium borohydride (NaBH₄), powder
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Workflow Overview
Caption: General workflow for the reduction and purification.
Detailed Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Expert Insight: Methanol serves as both the solvent and the proton source for the final protonation step.[4] Its use is enabled by the moderate reactivity of NaBH₄.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: The reduction is exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure safety.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions over 15-20 minutes.
-
Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas, which occurs as NaBH₄ reacts with the protic solvent. A slight excess of NaBH₄ ensures the complete consumption of the starting aldehyde.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane eluent). The reaction is typically complete within 1-3 hours.
-
Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot on the TLC plate confirms the reaction's progression and completion.
-
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add acetone dropwise to quench any excess NaBH₄ until gas evolution ceases.
-
Purpose: Acetone reacts with the remaining hydride reagent, converting it to the inert isopropoxide, ensuring a safe workup.
-
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Rationale: The NaHCO₃ wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white or off-white solid.
Purification Protocol: Column Chromatography
The crude product can be purified to high homogeneity using silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with an appropriate solvent system (e.g., starting with 100% ethyl acetate and gradually increasing polarity by adding methanol).
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure (1H-1,2,4-triazol-3-yl)methanol.
Characterization of (1H-1,2,4-triazol-3-yl)methanol
Proper characterization is essential to confirm the structure and purity of the final product.
Caption: The chemical transformation from aldehyde to alcohol.
Expected Analytical Data:
| Analysis Technique | This compound (Starting Material) | (1H-1,2,4-triazol-3-yl)methanol (Product) |
| ¹H NMR | Aldehyde proton (CHO) singlet at ~9.9 ppm. Triazole proton (C5-H) singlet at ~8.5 ppm. | Methylene protons (CH₂OH) singlet at ~4.7 ppm. Triazole proton (C5-H) singlet at ~8.1 ppm. Appearance of a broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Carbonyl carbon at ~185 ppm. | Methylene carbon at ~55-60 ppm. Absence of the downfield carbonyl signal. |
| FT-IR | Strong C=O stretch at ~1700-1720 cm⁻¹. | Appearance of a broad O-H stretch at ~3200-3500 cm⁻¹. Disappearance of the C=O stretch. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₃H₃N₃O | [M+H]⁺ corresponding to C₃H₅N₃O |
Note: Exact NMR shifts are solvent-dependent. Data is illustrative based on typical values for similar structures.[11][12]
References
-
Çetinkaya, B., et al. (2007). Transfer Hydrogenation of Imines and Alkenes and Direct Reductive Amination of Aldehydes Catalyzed by Triazole-Derived Iridium(I) Carbene Complexes. Organometallics. Available at: [Link]
-
Hydride Reduction. Chad's Prep®. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Goudgaon, N. M., et al. (1986). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Synthetic Communications. Available at: [Link]
-
González-Sebastián, L., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. Journal of the Mexican Chemical Society. Available at: [Link]
-
Butler, C. R., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. Available at: [Link]
-
González-Sebastián, L., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent. SciELO México. Available at: [Link]
-
Butler, C. R., et al. (2021). Regioselective Reduction of 1 H-1,2,3-Triazole Diesters. PubMed. Available at: [Link]
-
Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. TSI Journals. Available at: [Link]
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
-
Atkinson, M. R., & Polya, J. B. (1954). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Journal of the Chemical Society. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Butler, C. R., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Semantic Scholar. Available at: [Link]
-
Hydrogen transfer with the triazole-Ru catalyst. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]
-
Butler, C. R., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC - PubMed Central. Available at: [Link]
-
1H-1,2,4-triazole-3-methanol, 5-amino-. SpectraBase. Available at: [Link]
-
Bagh, B., et al. (2021). Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. ACS Figshare. Available at: [Link]
-
Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Google Patents.
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
-
Butler, C. R., et al. (2021). (PDF) Regioselective Reduction of 1H-1,2,3-Triazole Diesters. ResearchGate. Available at: [Link]
-
1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. Available at: [Link]
-
Fig. S42 1 H NMR of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. ResearchGate. Available at: [Link]
-
Chang, C., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
(1h-1,2,4-triazol-3-yl)methanol. PubChemLite. Available at: [Link]
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- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
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- 8. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor [scielo.org.mx]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Transfer Hydrogenation of Imines and Alkenes and Direct Reductive Amination of Aldehydes Catalyzed by Triazole-Derived Iridium(I) Carbene Complexes | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-1,2,4-triazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic building block. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you improve your reaction yields and final product purity.
The synthesis of this compound is not a trivial one-step process. Direct formylation of the 1H-1,2,4-triazole ring is challenging and often results in low yields and separation difficulties. A more reliable and higher-yielding strategy involves a two-step approach:
-
Synthesis of the Precursor Alcohol: First, synthesize the stable intermediate, (1H-1,2,4-triazol-3-yl)methanol.
-
Selective Oxidation: Subsequently, oxidize the primary alcohol to the desired carbaldehyde under controlled conditions.
This guide is structured to walk you through this validated pathway, providing explanations for key experimental choices and solutions to common problems encountered in the laboratory.
Recommended Synthetic Workflow
The following diagram outlines the recommended two-step pathway for synthesizing this compound. This approach allows for the isolation and purification of a stable intermediate, which significantly improves the success rate of the final, sensitive oxidation step.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. The questions are organized by the reaction step for clarity.
Step 1: Synthesis of (1H-1,2,4-triazol-3-yl)methanol
Question: My yield of the intermediate alcohol is significantly lower than expected. What are the likely causes?
Answer: Low yield in this cyclocondensation step typically points to one of three areas: reagent quality, reaction conditions, or work-up procedure.
-
Reagent Quality: The starting materials, particularly formylhydrazine, can degrade upon storage. It is crucial to use high-purity reagents. Formylhydrazine should be a white crystalline solid; if it appears discolored or clumpy, its purity may be compromised.
-
Temperature Control: The reaction between formylhydrazine and formamidine acetate is exothermic. Uncontrolled temperature can lead to the formation of polymeric side products. It is essential to maintain the recommended reaction temperature, often requiring an ice bath during initial mixing.[1]
-
Inefficient Extraction: The product, (1H-1,2,4-triazol-3-yl)methanol, has moderate water solubility. During the aqueous work-up, ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, n-butanol) to maximize recovery from the aqueous layer. Saturation of the aqueous layer with NaCl can also help drive the product into the organic phase.
Question: I am observing a significant amount of an unidentifiable, insoluble material after the reaction. What is it?
Answer: This is a common issue and is likely due to the formation of polymeric byproducts. This can happen if the reaction temperature was too high or if the stoichiometry of the reagents was incorrect. Using a slight excess of formamidine can sometimes lead to these less soluble materials. Ensure slow and controlled addition of reagents and rigorous temperature monitoring. If this material forms, it should be removed by filtration before proceeding with the extraction.
Step 2: Oxidation to this compound
Question: The oxidation of my alcohol is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a frequent challenge. The primary culprit is usually the activity of the oxidizing agent, manganese dioxide (MnO₂).
-
Activity of MnO₂: Not all MnO₂ is created equal. For this transformation, "activated" MnO₂ is required. This can be purchased commercially or prepared in the lab (e.g., by reacting KMnO₄ with a manganese(II) salt). The activity can decrease over time, so using a freshly opened or freshly prepared batch is critical.
-
Stoichiometry of MnO₂: A large excess of MnO₂ (typically 5-15 equivalents by weight) is necessary. The reaction is heterogeneous, occurring on the surface of the MnO₂ particles. A sufficient excess ensures there is enough active surface area to drive the reaction to completion.
-
Reaction Time and Temperature: These oxidations can be slow. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes accelerate it, but be cautious not to promote side reactions.
Question: My final product is contaminated with a byproduct that has a similar polarity. I suspect over-oxidation. How can I confirm and prevent this?
Answer: The most likely byproduct is 1H-1,2,4-triazole-3-carboxylic acid, formed by the over-oxidation of the aldehyde.
-
Confirmation: This can be confirmed by LC-MS or by observing a characteristic broad -OH stretch in the IR spectrum of the impure product. The carboxylic acid will also have a different chemical shift in the ¹H NMR spectrum.
-
Prevention:
-
Avoid Over-heating: Excessive heat can promote over-oxidation. Run the reaction at room temperature or with minimal heating.
-
Strict Reaction Monitoring: Use TLC to monitor the disappearance of the starting alcohol and the appearance of the product aldehyde. Stop the reaction as soon as the starting material is consumed.
-
Choice of Solvent: Using a non-polar solvent like dichloromethane (DCM) or chloroform can sometimes temper the reactivity and reduce the risk of over-oxidation compared to more polar solvents.
-
Question: How do I effectively remove the MnO₂ and manganese salts after the reaction is complete?
Answer: This is a crucial purification step. The fine black powder of MnO₂ must be completely removed.
-
Filtration: The most effective method is to filter the entire reaction mixture through a pad of Celite® or diatomaceous earth. This prevents the fine MnO₂ particles from clogging the filter paper.
-
Washing: After filtration, wash the Celite® pad thoroughly with the reaction solvent (e.g., DCM or ethyl acetate) to recover any product adsorbed onto the MnO₂ or Celite®. Combine the washings with the original filtrate.
-
Aqueous Wash: A subsequent wash of the combined organic filtrate with a mild aqueous solution (like saturated sodium bicarbonate) can help remove any residual acidic impurities or manganese salts that may have solubilized.
Troubleshooting Logic Diagram
When encountering a problem, this decision tree can help diagnose the root cause systematically.
Experimental Protocols & Data
Protocol 1: Synthesis of (1H-1,2,4-triazol-3-yl)methanol
This protocol is adapted from established methods for synthesizing similar heterocyclic alcohols.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend formamidine acetate (1.1 equivalents) in absolute ethanol.
-
Addition: Cool the suspension in an ice bath to 0-5 °C. Add a solution of glycolonitrile (1.0 equivalent) in ethanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (e.g., 98:2 to 95:5) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Protocol 2: Oxidation to this compound
-
Reagent Setup: In a round-bottom flask, dissolve the (1H-1,2,4-triazol-3-yl)methanol (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane (DCM).
-
Addition of Oxidant: To this solution, add activated manganese dioxide (MnO₂, 10 equivalents by weight) portion-wise. The addition is exothermic and may require cooling to maintain room temperature.
-
Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous and requires efficient mixing. Monitor the reaction by TLC (staining with potassium permanganate can help visualize the alcohol). The reaction typically takes 4-24 hours.
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite®.
-
Wash the Celite® pad extensively with DCM or ethyl acetate to ensure full recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude aldehyde is often pure enough for subsequent steps. If further purification is needed, it can be purified by silica gel chromatography using an ethyl acetate/hexanes solvent system.
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Time | Typical Yield | Purification Method |
| 1 | Glycolonitrile, Formamidine Acetate | Ethanol | 0 → 25 | 12-16 h | 60-75% | Column Chromatography |
| 2 | (1H-1,2,4-triazol-3-yl)methanol, Activated MnO₂ | DCM | 25 | 4-24 h | 70-85% | Filtration / Chromatography |
References
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 1h-1,2,4-triazole.
-
PubChem. (n.d.). 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4-TRIAZOLE-3(5)-THIOL. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1H-1,2,4-triazole-3-carbaldehyde
An authoritative guide to the purification of 1H-1,2,4-triazole-3-carbaldehyde, designed for chemists and researchers. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols.
Introduction: this compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, valued for the reactive aldehyde and the versatile triazole core.[1] However, its purification is often non-trivial due to its polarity, potential for zwitterionic interactions, and the aldehyde's susceptibility to oxidation. This guide provides practical, field-tested solutions to common purification challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Column Chromatography Issues
Question 1: My compound is streaking significantly on silica gel TLC plates and my column purification is giving poor separation. What is the cause and solution?
Answer: This is a classic problem when purifying basic compounds on standard silica gel. The triazole ring contains basic nitrogen atoms that can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to tailing, streaking, and sometimes irreversible adsorption.
-
Causality: The interaction is an acid-base phenomenon. The basic sites on your molecule are "sticking" to the acidic stationary phase.
-
Solution: To resolve this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your eluent system.[2] For example, if your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 94:5:1 Dichloromethane:Methanol:Triethylamine.
-
Alternative Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase, such as neutral or basic alumina.[2]
-
Question 2: My product recovery is very low, and I suspect it is decomposing on the column. How can I confirm and prevent this?
Answer: Aldehydes can be sensitive to the acidic environment of silica gel, potentially leading to degradation or side reactions like acetal formation if alcohol solvents are used.[3]
-
Diagnostic Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, and let it sit on the bench for an hour. Then, elute the plate as you normally would. If you see new spots or a significant degradation streak originating from the baseline, your compound is not stable on silica.[2]
-
Preventative Measures:
-
Use a Basic Modifier: As described above, adding triethylamine can suppress acid-catalyzed degradation.
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative for acid-sensitive compounds.[2]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.
-
Recrystallization Issues
Question 1: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is typically caused by the solution being too concentrated or being cooled too quickly. The presence of impurities can also inhibit crystal formation.[2]
-
Immediate Solution:
-
Heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent until the solution is clear again.[2]
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a tiny crystal of pure product, add it to the cooled solution to act as a template for crystallization.[2]
-
Question 2: My yield after recrystallization is extremely low. How can I improve it?
Answer: The most common reason for low recovery is using an excessive amount of solvent during the dissolution step. The goal is to create a saturated solution at high temperature, not a dilute one.
-
Refined Protocol: Use the absolute minimum amount of hot solvent required to fully dissolve the crude compound.[2] Add the solvent in small portions to the heated mixture until the last of the solid dissolves.
-
Recovering More Product: If your yield is low, you can try to recover more material from the remaining solution (the mother liquor). Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? Common impurities typically include the corresponding carboxylic acid (1H-1,2,4-triazole-3-carboxylic acid) formed by air oxidation, as well as unreacted starting materials from the synthesis.[4] Self-condensation products (aldols) are also a possibility.[4]
Q2: How can I remove the acidic carboxylic acid impurity without running a column? A simple acid-base liquid-liquid extraction is highly effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] The carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer, leaving your desired aldehyde in the organic phase. Afterwards, wash with water and brine, then dry the organic layer.
Q3: What is the best way to store the purified product? Due to the aldehyde's sensitivity to oxidation, the purified solid should be stored in a tightly sealed container to protect it from air and moisture. For long-term storage, keeping it in a cool, dry place, and potentially under an inert atmosphere like nitrogen or argon, is recommended.[6]
Q4: My NMR spectrum is clean, but my yield is over 100%. What is the likely cause? This almost always indicates the presence of residual solvent from the purification. Solvents like ethyl acetate, dichloromethane, or even water can be difficult to remove completely. High-vacuum drying, sometimes with gentle heating (if the compound is thermally stable), is necessary to remove trapped solvent. Referencing a standard NMR solvent impurity chart can help identify the culprit.[7]
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography (Base-Modified)
This protocol is recommended for separating the aldehyde from non-acidic impurities of similar polarity.
-
TLC Analysis: Develop a solvent system using TLC. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM). Aim for a product Rf of ~0.3.
-
Eluent Preparation: Prepare your chosen eluent and add 0.5% triethylamine (Et₃N) by volume.
-
Column Packing: Pack a suitably sized silica gel column using the prepared eluent.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). Evaporate the solvent and carefully add the resulting free-flowing powder to the top of the column bed.
-
Elution: Run the column, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
| Parameter | Recommended Value/System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Example) | Hexane/Ethyl Acetate gradient with 0.5% Et₃N |
| Sample Loading | Dry loading recommended |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain |
Protocol 2: Recrystallization
This is the preferred method if the main impurity is of a significantly different solubility profile.
-
Solvent Selection: Experimentally determine the best solvent. Good candidates include methanol, ethanol, or ethyl acetate/hexane mixtures.[3][8] The ideal solvent will dissolve the compound when hot but poorly when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot solvent dropwise until the solid is just dissolved.[2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visual Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Sources
- 1. Buy this compound | 31708-25-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. aksci.com [aksci.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity of 1H-1,2,4-triazole-3-carbaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-1,2,4-triazole-3-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science due to the unique properties imparted by its triazole ring.[1] However, its utility is often hampered by characteristically low reactivity in common condensation reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these challenges.
Part 1: Understanding the Core Problem - Why is this compound Unreactive?
The primary challenge stems from the powerful electron-withdrawing nature of the 1,2,4-triazole ring. This five-membered aromatic heterocycle contains three nitrogen atoms, which significantly pull electron density away from the carbon atoms of the ring.[2] This electronic deficit has a profound deactivating effect on the aldehyde group attached at the C3 position.
Key Factors Contributing to Low Reactivity:
-
Reduced Electrophilicity: The triazole ring's inductive (-I) and mesomeric (-M) effects decrease the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This makes it a less attractive target for nucleophiles, which are essential for initiating condensation reactions like the Knoevenagel or Wittig reactions.
-
Acidity of the Ring Proton: The N-H proton on the triazole ring is acidic (pKa ≈ 10.26), meaning it can be deprotonated by bases used to catalyze the reaction.[2][3] This can lead to unwanted side reactions or consumption of the catalyst, complicating the reaction pathway.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during condensation reactions in a practical question-and-answer format.
FAQ 1: My Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is giving extremely low yields or not proceeding at all. What should I do?
This is the most frequently reported issue. The weak nucleophilicity of the enolates generated from active methylene compounds by standard bases (like piperidine or triethylamine) is often insufficient to attack the deactivated aldehyde.
Troubleshooting Steps:
-
Strengthen the Base/Catalyst System:
-
Piperidine with a Co-catalyst: The classic piperidine catalyst is often too weak. Augmenting it with a catalytic amount of a Lewis acid (e.g., ZnCl₂, Mg(ClO₄)₂) or a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the aldehyde, making the carbonyl carbon more electrophilic.
-
Stronger Bases: Consider using stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) in an aprotic solvent like DMSO or THF.[4] DBU is effective at generating a higher concentration of the required nucleophile.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to alcohols like ethanol, which can solvate and stabilize the nucleophile, reducing its reactivity.
-
Increase Temperature: Applying heat is crucial. Refluxing in a higher-boiling solvent like toluene (with a Dean-Stark trap to remove water) or xylene can drive the equilibrium towards the product.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[5]
-
-
Consider an Alternative Reaction:
-
If standard Knoevenagel conditions fail, the Hantzsch Dihydropyridine Synthesis offers an alternative pathway for multicomponent reactions involving aldehydes, which can be driven under milder conditions using various catalysts.[6]
-
FAQ 2: My Wittig reaction is sluggish and the ylide seems to be decomposing before it reacts. How can I improve this?
The Wittig reaction relies on the nucleophilic attack of a phosphorus ylide on the carbonyl.[7][8] With a deactivated aldehyde, this initial step is slow, giving the often-unstable ylide time to degrade.
Troubleshooting Steps:
-
Use Stabilized Ylides: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are generally more successful as they are less basic and more tolerant of longer reaction times. However, they are also less reactive, so extended heating is almost always necessary.
-
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate carbanions, is often superior for reacting with hindered or deactivated aldehydes.[7] These carbanions are more nucleophilic than the corresponding Wittig ylides and the water-soluble phosphate byproduct simplifies purification.
-
"Salt-Free" Conditions: For unstabilized ylides, the presence of lithium salts (from ylide generation with n-BuLi) can interfere with the reaction kinetics. Preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide can lead to "salt-free" conditions, which may improve yields.
-
Aqueous Wittig Conditions: Surprisingly, for some stabilized ylides and heterocyclic aldehydes, performing the reaction in water or a biphasic system with NaHCO₃ can accelerate the rate and lead to high yields, often with high E-selectivity.[9] This is particularly effective for aldehydes with hydrophobic character.[5][9]
FAQ 3: I'm observing multiple spots on my TLC plate and purification is a nightmare. What are the likely side reactions?
Several side reactions can occur due to the unique structure of this compound.
Common Side Reactions:
-
Self-Condensation/Polymerization: Under strong basic or acidic conditions and heat, the aldehyde can potentially undergo self-condensation or polymerization.[7]
-
Reaction at the Triazole Nitrogen: The acidic N-H proton can be deprotonated by strong bases. The resulting triazolide anion can act as a nucleophile, potentially leading to undesired N-alkylation or other side reactions.
-
Hemiaminal Formation: With amine nucleophiles (e.g., in reductive amination or imine formation), the intermediate hemiaminal may be unusually stable and difficult to dehydrate to the desired imine.[10]
Minimization Strategies:
-
Use the mildest possible reaction conditions that still afford the product.
-
Slowly add the base or catalyst to the reaction mixture to maintain a low instantaneous concentration.
-
Protect the triazole N-H if it proves to be particularly problematic, for example, with a BOC or Trityl group, although this adds extra steps to the synthesis.
Part 3: Optimized Protocols and Data
The following protocols are designed as robust starting points for your experiments.
Optimized Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol utilizes a stronger base and a polar aprotic solvent to enhance reactivity.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and DMF.
-
Add malononitrile and stir until all solids are dissolved.
-
Slowly add DBU via syringe over 5 minutes at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and acidify with 1M HCl to a pH of ~5-6. The product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography.
Comparative Reaction Conditions for Knoevenagel Condensation
| Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine (0.1) | Ethanol | 80 (Reflux) | 24 | < 10% |
| Piperidine/AcOH (0.1) | Toluene | 110 (Reflux) | 18 | 20-40% |
| DBU (0.2) | DMF | 90 | 6 | 75-90% |
| K₂CO₃ (1.5) | Acetonitrile | 80 (Reflux) | 24 | 15-30% |
Optimized Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol is a reliable alternative to the Wittig reaction for producing α,β-unsaturated esters.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add the NaH dispersion in portions.
-
Slowly add triethyl phosphonoacetate dropwise via syringe. A gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete ylide formation.
-
Cool the mixture back down to 0 °C.
-
Dissolve this compound in a minimum amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC. The reaction is typically complete in 6-18 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 4: Visual Diagrams
Diagram 1: The Root Cause of Low Reactivity
This diagram illustrates the electron-withdrawing effects of the 1,2,4-triazole ring that deactivate the adjacent aldehyde group.
Caption: Electron-withdrawing nature of the triazole ring reduces aldehyde reactivity.
Diagram 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve issues with condensation reactions involving this compound.
Caption: A systematic workflow for troubleshooting condensation reaction failures.
References
-
Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. Retrieved from [Link]
-
Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. Retrieved from [Link]
- Widmer, G. (1945). Reaction products of an aldehyde and a triazole derivative. U.S. Patent No. 2,384,369. Washington, DC: U.S. Patent and Trademark Office.
-
Jadach, B., & Modrzejewska, H. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(11), 2919. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wang, M., et al. (2020). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 25(1), 123. Retrieved from [Link]
-
Wu, J., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5247-5256. Retrieved from [Link]
-
Keivanloo, A., et al. (2019). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 35(2). Retrieved from [Link]
-
Ghafouri, H., & Ghafouri, E. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868630. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 1282-1290. Retrieved from [Link]
-
ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Water Mediated Wittig Reactions of Aldehydes in the Teaching Laboratory: Using Sodium Bicarbonate for the in Situ Formation of Stabilized Ylides. Retrieved from [Link]
-
Chad's Prep. (n.d.). The Wittig Reaction. Retrieved from [Link]
-
MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
- Stetter, H., & Schroeder, H. (1987). Process for producing 1h-1,2,4-triazole. Canadian Patent No. 1,157,869. Ottawa, ON: Canadian Intellectual Property Office.
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- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 9. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of 1H-1,2,4-Triazole-3-carbaldehyde in Solution
Welcome to the technical support center for 1H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile synthetic building block. Understanding the stability of this compound in solution is critical for reproducible and successful experimental outcomes.
Introduction to this compound
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structure combines the stable aromatic 1,2,4-triazole ring with a reactive aldehyde functional group. While the triazole ring itself is known for its robustness[2][3], the aldehyde moiety introduces specific reactivity that must be carefully managed in solution. This guide will address the common stability challenges and provide practical solutions.
Core Stability Considerations
The primary stability concerns for this compound in solution revolve around the reactivity of the aldehyde group. Key transformations to be aware of include:
-
Hydration: Reversible addition of water to the aldehyde group to form a gem-diol.
-
Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid, particularly in the presence of oxidizing agents or atmospheric oxygen.
-
Reactions with Nucleophiles: Aldehydes are susceptible to attack by nucleophiles present in the solution.
The electron-withdrawing nature of the 1,2,4-triazole ring is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Question: I am using this compound in a reaction and my yields are not reproducible. I am also observing unknown impurities in my crude product. What could be the cause?
-
Answer: Inconsistent yields and the appearance of byproducts often point to the degradation of the starting material. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1H-1,2,4-triazole-3-carboxylic acid). This can occur slowly over time in the presence of atmospheric oxygen, especially in certain solvents.
Troubleshooting Steps:
-
Assess Purity Before Use: Always check the purity of your this compound stock by a suitable analytical method like ¹H NMR or LC-MS before setting up a reaction. The aldehyde proton should be a distinct singlet in the downfield region of the NMR spectrum (typically around 9.8-10.2 ppm).[1]
-
Use Anhydrous Solvents: If your reaction is not performed in an aqueous medium, ensure your solvents are anhydrous to minimize water-related side reactions.
-
Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Fresh Solutions: Prepare solutions of this compound fresh before use, especially if dissolved in protic solvents.
-
Issue 2: Poor Solubility or Precipitation from Solution
-
Question: My this compound is precipitating out of my reaction mixture. How can I improve its solubility?
-
Answer: While 1H-1,2,4-triazole itself is highly soluble in water[6], the carbaldehyde derivative may have different solubility characteristics depending on the solvent and temperature.
Troubleshooting Steps:
-
Solvent Selection: Consult solubility data for this compound in various solvents. Aprotic polar solvents like DMSO and DMF are often good choices for dissolving triazole-based compounds.
-
Co-solvents: Consider the use of a co-solvent system to enhance solubility.
-
Gentle Warming: Gentle warming of the solution may help dissolve the compound, but be mindful of potential thermal degradation. Monitor for any color changes that might indicate decomposition.
-
Issue 3: Discoloration of Solutions
-
Question: My solution of this compound has turned yellow/brown over time. Is it still usable?
-
Answer: Discoloration is a common indicator of chemical degradation. Aldehydes can undergo self-condensation or other side reactions, particularly in the presence of trace impurities, light, or heat, leading to the formation of colored oligomers or polymers.
Troubleshooting Steps:
-
Analytical Confirmation: Do not use a discolored solution without first analyzing its purity by TLC, LC-MS, or NMR to identify the components.
-
Storage Conditions: Review your storage conditions. The compound should be stored in a cool, dark, and dry place.[7]
-
Purification: If the discoloration is minor and the main compound is still present in a high percentage, you may be able to purify it by recrystallization or column chromatography before use. However, it is often more reliable to use a fresh, pure sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[7] Storage at 2-8°C is often recommended.[8]
Q2: How stable is this compound in common laboratory solvents like DMSO and methanol?
A2:
-
DMSO: Dimethyl sulfoxide is a good solvent for many triazole compounds and is generally considered suitable for preparing stock solutions. However, for long-term storage, it is advisable to store DMSO solutions at low temperatures (e.g., -20°C) and in small aliquots to avoid repeated freeze-thaw cycles.
-
Methanol: As a protic solvent, methanol can react with the aldehyde to form a hemiacetal. While this reaction is reversible, it is best to use freshly prepared solutions in methanol for reactions.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: The 1,2,4-triazole ring is generally stable in aqueous solutions across a range of pH values (pH 5, 7, and 9).[2] However, the aldehyde group's reactivity is influenced by pH.
-
Acidic Conditions (pH < 7): Acid catalysis can accelerate the hydration of the aldehyde to its gem-diol form.[5][9][10]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable, though slow oxidation can still occur.
-
Basic Conditions (pH > 7): Base catalysis can also promote hydration.[5][9][10] Furthermore, aldehydes lacking an alpha-hydrogen, such as this one, may undergo the Cannizzaro reaction under strongly basic conditions, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
Q4: Can I expect interference from this compound in biological assays?
A4: Yes, the aldehyde group is reactive and can potentially form Schiff bases with primary amine groups on proteins (e.g., lysine residues). This non-specific binding can lead to artifacts in biological assays. It is crucial to run appropriate controls to account for any potential reactivity of the compound with assay components.
Q5: What analytical techniques are recommended for monitoring the stability of this compound solutions?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred method for quantitative analysis.[3] The method should be able to separate the parent compound from its potential degradation products, such as the corresponding carboxylic acid and any other impurities. ¹H NMR spectroscopy is also a powerful tool for qualitatively assessing the purity and identifying major degradation products.
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon), seal tightly, and store at -20°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 10).
-
-
Incubation:
-
Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for analysis.
-
For thermal stability, incubate solutions at an elevated temperature (e.g., 60°C).
-
For photostability, expose a solution to a light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: Potential degradation and reaction pathways for this compound in solution.
References
-
Chem-Impex International. (n.d.). 1H-[2][8][11]triazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
-
Pearson Education. (n.d.). Though ketones, like aldehydes, are in equilibrium with a hydrated form, they cannot be further oxidized. Why? Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023). Review on the Synthesis and Biological Importance of Triazole Ring-containing Structures. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019, August 1). 09.02 Hydration of Ketones and Aldehydes [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
JoVE. (2025). Aldehydes and Ketones with Water: Hydrate Formation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Retrieved January 17, 2026, from [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved January 17, 2026, from [Link]
-
SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved January 17, 2026, from [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives in Alternative Solvents
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of alternative and green solvents in their synthetic workflows. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in these novel solvent systems.
The drive towards sustainable chemistry has highlighted the need to replace traditional volatile organic compounds (VOCs) with greener alternatives.[1] For the synthesis of pharmacologically significant scaffolds like 1,2,4-triazoles, solvents such as ionic liquids (ILs), deep eutectic solvents (DESs), and even water, often coupled with energy sources like microwave (MW) or ultrasound (US), are proving to be highly effective.[1][2] They not only reduce environmental impact but can also offer significant advantages in terms of reaction rates, yields, and product purity.[3][4] This guide provides field-proven insights to help you navigate this exciting area of chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using alternative solvents like Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) over traditional solvents (e.g., DMF, Toluene) for 1,2,4-triazole synthesis?
A1: The core advantages stem from the unique physicochemical properties of these solvents, aligning with the principles of green chemistry:
-
Environmental Safety: ILs and DESs are characterized by negligible vapor pressure, which drastically reduces air pollution and exposure risks associated with volatile organic compounds.[5] Many are also biodegradable and non-toxic.[6][7]
-
Enhanced Reaction Rates and Yields: The high polarity and unique solvating power of these solvents can stabilize charged intermediates and transition states in triazole-forming cyclization reactions, often leading to significantly shorter reaction times and higher yields.[8] This effect is further amplified when combined with microwave irradiation.[3][4]
-
Tunability: The properties of ILs and DESs (e.g., viscosity, polarity, acidity) can be precisely tuned by selecting or modifying the constituent components (e.g., the cation/anion in an IL or the hydrogen bond donor/acceptor in a DES).[9][10] This allows for the optimization of the solvent for a specific reaction.
-
Dual Functionality: Certain ILs and DESs can act as both the solvent and the catalyst, simplifying the reaction setup and purification process. For instance, acidic ILs can catalyze condensation steps, while copper-based DESs can serve as the solvent and source of catalytic Cu(II) for click reactions.[6][7]
-
Recyclability: Due to their non-volatile nature and immiscibility with many organic solvents, ILs and DESs can often be recovered and reused for multiple reaction cycles, improving process economy.[5]
Q2: When is water a viable "green" solvent for 1,2,4-triazole synthesis?
A2: Water is an ideal green solvent, but its use depends on the solubility of the starting materials and its compatibility with reagents. It is particularly effective under specific conditions:
-
Microwave or Ultrasound-Assisted Reactions: High temperatures and pressures achieved in a sealed vessel under microwave irradiation can increase the solubility of organic precursors in water. Similarly, ultrasound can create localized high-pressure and high-temperature zones through cavitation, promoting reactions in aqueous media.[11][12][13]
-
Use of Phase-Transfer Catalysts (PTC): For reactions involving immiscible organic and aqueous phases, a PTC like benzyl triethyl ammonium chloride (BTEAC) can be used to shuttle reactants across the phase boundary, enabling the reaction to proceed efficiently.[11][14]
-
Water-Soluble Starting Materials: If the precursors, such as certain hydrazides or nitriles, possess sufficient polarity or can be converted into salt forms, water becomes an excellent choice. The final product, if insoluble, can often be isolated simply by filtration.
Q3: How do Deep Eutectic Solvents (DESs) differ from Ionic Liquids (ILs)?
A3: While both are often grouped as "ionic fluids," they have fundamental differences. ILs are composed entirely of ions (a cation and an anion).[15][16] DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride.[6][9] This mixture forms a eutectic with a melting point far lower than that of its individual components.[9]
The key distinctions for a synthetic chemist are:
-
Cost and Preparation: DESs are generally cheaper and easier to prepare, often involving simply mixing and heating two or more readily available, non-toxic components.[7]
-
Biodegradability: Many DESs are derived from natural products (e.g., choline chloride, urea, glycerol, organic acids) and are thus highly biodegradable.[10]
-
Hydrogen Bonding: The extensive hydrogen-bonding network in DESs is a defining feature that can be exploited to influence reaction mechanisms and selectivity in ways that are different from the purely ionic environment of ILs.[9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Workflow for Alternative Solvent Selection
Before starting, it's crucial to select an appropriate solvent system. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting an alternative solvent.
Q: My reaction yield is very low or zero when using a Deep Eutectic Solvent. What went wrong?
A: This is a common issue, often related to the physical properties of the DES or reagent stability. Here is a logical troubleshooting process:
Caption: Troubleshooting flowchart for low yield in DES.
-
Causality Explained: High viscosity is a primary culprit. It severely limits mass transport, meaning reactant molecules cannot encounter each other effectively. Increasing the temperature is the most direct way to decrease viscosity. If starting materials are not fully dissolved, the reaction is happening in a heterogeneous phase, which will slow it down considerably. The choice of hydrogen bond donor (HBD) in the DES is critical for solvency; for example, switching from glycerol to malonic acid can drastically alter the solvent's properties.[10]
Q: I can't separate my product from the Ionic Liquid. How do I perform the workup?
A: Product isolation from non-volatile, viscous solvents requires a different approach than traditional workups.
-
1. Liquid-Liquid Extraction: This is the most common method. Since many ILs are immiscible with nonpolar or moderately polar organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane), you can often extract your product directly.
-
Protocol: Dilute the reaction mixture with a small amount of water to reduce viscosity. Then, perform a standard extraction with an appropriate organic solvent (3x volume). The IL and any ionic reagents will remain in the aqueous phase, while your (typically less polar) product moves to the organic layer. The IL can then be recovered by removing the water under vacuum.
-
-
2. Precipitation/Crystallization: If your product is a solid and insoluble in a specific "anti-solvent" that is miscible with the IL, you can induce precipitation.
-
Protocol: Add water dropwise to the reaction mixture while stirring. Many organic products will precipitate out of the IL/water mixture and can be collected by filtration.[5]
-
-
3. Distillation/Sublimation: If your product is volatile and thermally stable, vacuum distillation or sublimation directly from the reaction vessel is a highly efficient, solvent-free purification method, leaving the non-volatile IL behind.
Q: My reaction is producing a mixture of N-1 and N-4 alkylated triazole isomers. How can the solvent help control regioselectivity?
A: Solvent choice can be a powerful tool for directing regioselectivity in N-alkylation reactions. The formation of N-1 vs. N-4 isomers is often governed by a combination of steric hindrance and the thermodynamic stability of the resulting product.[17]
-
Mechanism Insight: The 1,2,4-triazole anion is the key intermediate in base-mediated alkylations. Alternative solvents can influence the reaction outcome in several ways:
-
Hydrogen Bonding: Protic solvents or DESs with HBDs like glycerol or acids can form hydrogen bonds with the nitrogen atoms of the triazole anion. This can sterically block one nitrogen over another, favoring alkylation at the less-hindered site.
-
Ion Pairing: In less polar media, tight ion pairing between the triazole anion and the base's cation can influence which nitrogen is more nucleophilic. In highly polar ILs, the anion is "freer," and the reaction may proceed via the thermodynamically favored pathway.
-
-
Practical Steps:
-
Switch Solvent Type: If you are using an aprotic solvent and getting a mixture, try a protic IL or a DES containing a protic HBD (e.g., choline chloride:glycerol).
-
Change the Base/Solvent System: The interplay between the base and solvent is critical. A bulky base in a non-coordinating solvent might favor one isomer, while a small cation (like Na+) in a coordinating solvent like a DES might favor another.
-
Data & Protocols
Comparative Table: Alternative Solvents in 1,2,4-Triazole Synthesis
The following table summarizes conditions for a model reaction, providing a comparative overview.
| Solvent System | Energy Source | Temp (°C) | Time | Yield (%) | Reference |
| [bmim]Br (Ionic Liquid) | Conventional | Room Temp | 3 h | ~90% | [5] |
| Formamide | Microwave | 160 | 10 min | 74% | [18] |
| Ethanol | Microwave | - | 30 min | 96% | [4] |
| Choline Chloride:Glycerol (DES) | Conventional | 60 | 30 min | 95% | [6][7] |
| Water | Ultrasound | 60 | 30 min | up to 93% | [12][13] |
| Toluene / BTEAC | Ultrasound | 100 | 1 h | 38-86% | [11] |
Experimental Protocol: Microwave-Assisted Synthesis of 5-(Benzothiazol-2-ylmethyl)-4-aryl-1,2,4-triazole-3-thiones in an Ionic Liquid
This protocol is adapted from a reported procedure and demonstrates a green, efficient synthesis.[5]
General Reaction Scheme:
Caption: General synthesis of 1,2,4-triazole-3-thiones.
Materials:
-
2-(Benzothiazole-2-yl)acetohydrazide (1.0 mmol)
-
Appropriate aryl isothiocyanate (1.0 mmol)
-
Sodium ethoxide (NaOEt) (1.5 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) (1.5 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-(benzothiazole-2-yl)acetohydrazide (1.0 mmol) and the selected aryl isothiocyanate (1.0 mmol).
-
Add the ionic liquid [bmim]Br (1.5 mmol) and sodium ethoxide (1.5 mmol) to the vessel.
-
Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power/temperature (e.g., 100W, 80°C) for a short duration (e.g., 5-15 minutes). Note: Reaction times are dramatically reduced from conventional heating (3 hours at room temp).[3][5]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7) mobile phase.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the resulting reaction mixture into 20 mL of cold water. A precipitate of the crude product should form.
-
If an oily product is obtained, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole derivative.
References
-
Golestanifar, L., & Sardarian, A. R. (2022). Introduction and characterization of a novel Cu(ii)-based quaternary deep eutectic solvent and its application in the efficient synthesis of triazoles and tetrazoles under mild conditions as an inexpensive, reusable, benign, and dual solvent/catalyst medium. RSC Advances, 12(38), 24653–24669. [Link]
-
Mandre, M. S., et al. (2021). 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. Polycyclic Aromatic Compounds, 41(5), 1035-1045. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Wang, Y., Yi, X., & Qin, W. (2012). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 24(1), 231-233. [Link]
-
Facile and Proficient Synthesis of Some New 1,2,4-Triazole- 3-Thiones Derivatives Using [H2-TMDP] [HPO4] Ionic Liquid. (2024). Taylor & Francis Online. [Link]
-
Golestanifar, L., & Sardarian, A. R. (2022). Introduction and characterization of a novel Cu(ii)-based quaternary deep eutectic solvent and its application in the efficient synthesis of triazoles and tetrazoles under mild conditions as an inexpensive, reusable, benign, and dual solvent/catalyst medium. RSC Advances, 12(38), 24653-24669. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999879. [Link]
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
-
Ramirez, J. A. R., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30091–30102. [Link]
-
Wikipedia. (n.d.). Deep eutectic solvent. Wikipedia. [Link]
-
Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2024). Green Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 2. A model reaction in synthesis of 1,2,4‐trazoles performed in different DESs. ResearchGate. [Link]
-
Kilinç, G. G., & Sancak, K. (2021). The Synthesis of 1,3-Thiazolium Ionic Liquids Combined with 1,2,4-Triazole-5-One by Different Synthetic Pathways. Letters in Organic Chemistry, 18(12), 1012-1024. [Link]
-
DTIC. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. [Link]
-
Ullah, F., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (2012). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. ResearchGate. [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2022). Molecules, 27(15), 4724. [Link]
-
119 Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
Zhang, Z., et al. (2021). Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane. ACS Macro Letters, 10(1), 129-135. [Link]
-
Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. (2025). ChemistrySelect. [Link]
-
Ramirez, J. A. R., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30091–30102. [Link]
-
Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. (2025). Scientific Reports. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances. [Link]
- Synthesizing process of 1H-1,2,4-triazole. (2016).
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
-
Shaping 1,2,4-Triazolium Fluorinated Ionic Liquid Crystals. (2021). Molecules, 26(23), 7175. [Link]
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Technical Support Center: Optimizing Triazole Synthesis Through Catalyst Selection
Welcome to the Technical Support Center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of 1,2,3- and 1,2,4-triazoles. Drawing from established literature and field expertise, this resource will help you navigate catalyst selection, optimize reaction conditions, and resolve experimental hurdles to achieve high yields and desired regioselectivity.
Section 1: Troubleshooting Guide for Azide-Alkyne Cycloaddition Reactions
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Question: I am not getting any, or very little, of my desired 1,4-disubstituted 1,2,3-triazole product. What could be the cause?
-
Answer: Low or no yield in a CuAAC reaction is a common issue that can often be traced back to the integrity of the catalytic system.[1][2] The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
Potential Causes & Solutions:
-
Catalyst Oxidation: The Cu(I) catalyst may have been oxidized.
-
Poor Reagent Quality: The azide or alkyne starting materials may have degraded.
-
Solution: Use fresh, purified reagents. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable and should be stored properly (cold and protected from light).[2]
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.[1] Consider a different catalytic system or reaction conditions if this is suspected.
-
Catalyst Sequestration: Your substrate may contain functional groups (e.g., thiols or certain heterocycles) that chelate the copper catalyst, rendering it inactive.[5][6]
-
Solution: In cases of suspected catalyst sequestration, increasing the copper concentration or using a ligand that forms a more stable and active complex with copper can be beneficial.[5][6]
-
-
Presence of Inhibitors: Certain species can inhibit the copper catalyst.
-
Issue 2: Sluggish or Incomplete CuAAC Reaction
-
Question: My reaction starts but seems to stall, resulting in an incomplete conversion. How can I drive it to completion?
-
Answer: A sluggish reaction often points to suboptimal reaction conditions or gradual catalyst deactivation.
Potential Causes & Solutions:
-
Insufficient Catalyst or Reducing Agent: The amount of active Cu(I) may be insufficient to sustain the reaction.
-
Solution: Increase the catalyst loading or the concentration of the reducing agent.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, gentle heating can sometimes improve rates and yields.[8]
-
Ligand Effects: The absence of a suitable ligand can lead to slower reaction rates.
-
Issue 3: Formation of Undesired Side Products
-
Question: I am observing significant amounts of side products, such as homocoupling of my alkyne (diynes). How can I suppress this?
-
Answer: The formation of alkyne homocoupling products (e.g., Glaser coupling) is a common side reaction in CuAAC, particularly in the presence of oxygen.
Potential Causes & Solutions:
-
Oxidative Homocoupling: Oxygen in the reaction mixture can promote the oxidative coupling of terminal alkynes.
-
Solution: Rigorously deoxygenate your solvents and run the reaction under an inert atmosphere. The use of sodium ascorbate not only regenerates the Cu(I) catalyst but also helps to scavenge residual oxygen.[4]
-
-
Excess Copper: High concentrations of copper can sometimes favor side reactions.
-
Solution: Optimize the catalyst loading to the minimum effective amount.
-
-
Section 2: Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the primary catalysts for azide-alkyne cycloadditions, and how do I choose between them?
-
A1: The two most common catalytic systems are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
-
CuAAC: This is the most widely used method, known as a prime example of "click chemistry."[4][11] It is highly reliable for the reaction of terminal alkynes with azides to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[4][12]
-
RuAAC: Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are used to generate the complementary 1,5-disubstituted 1,2,3-triazole regioisomer from terminal alkynes.[13][14] A significant advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles.[14][15]
-
Choice: The choice primarily depends on the desired regioisomer. For 1,4-disubstituted triazoles from terminal alkynes, CuAAC is the standard. For 1,5-disubstituted or fully substituted triazoles, RuAAC is the method of choice.[12][14]
-
-
-
Q2: Are there metal-free alternatives for triazole synthesis?
-
A2: Yes, while metal-catalyzed reactions are prevalent, metal-free methods exist. The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne. However, it often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers, making it less ideal for applications requiring high purity and specificity.[12][16] Strain-promoted azide-alkyne cycloaddition (SPAAC) is another important metal-free alternative, particularly in biological systems where metal toxicity is a concern.
-
Reaction Conditions and Optimization
-
Q3: What is the role of ligands in CuAAC, and are they always necessary?
-
A3: Ligands play a crucial role in stabilizing the active Cu(I) oxidation state and accelerating the reaction rate.[2][9][10] While some CuAAC reactions can proceed without an added ligand, their presence is often beneficial, especially in dilute solutions or with challenging substrates. They can prevent catalyst disproportionation and aggregation.[10] Various nitrogen- and sulfur-containing compounds have been shown to be effective ligands.[17][18]
-
-
Q4: How do I choose the right solvent for my triazole synthesis?
-
A4: The choice of solvent is critical and depends on the solubility of your substrates and the catalyst system.
-
CuAAC: This reaction is remarkably versatile and can be performed in a wide range of solvents, including water, t-butanol/water mixtures, THF, DMSO, and DMF.[7][19] For bioconjugation, aqueous buffers are preferred.[6]
-
RuAAC: DMF has been shown to be a particularly effective solvent for RuAAC reactions catalyzed by [Cp*RuCl]₄.[13]
-
-
Regioselectivity
-
Q5: My synthesis of 1,2,4-triazoles is yielding a mixture of isomers. How can I control the regioselectivity?
-
A5: The synthesis of 1,2,4-triazoles can indeed lead to isomeric mixtures. However, catalyst choice can be a powerful tool for controlling regioselectivity. For instance, in the cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[20][21]
-
Section 3: Comparative Data and Protocols
Catalyst Performance Comparison
The following table summarizes the performance of common catalysts in azide-alkyne cycloaddition reactions, highlighting their key features and outcomes.
| Catalyst System | Reactants | Product Regioselectivity | Key Advantages | Common Challenges |
| Cu(I) (e.g., from CuSO₄/NaAsc) | Terminal Alkyne + Azide | 1,4-disubstituted | High yield, mild conditions, wide functional group tolerance.[8][11] | Susceptible to oxidation, potential for alkyne homocoupling.[1][4] |
| Ru(II) (e.g., Cp*RuCl(PPh₃)₂) | Terminal or Internal Alkyne + Azide | 1,5-disubstituted (from terminal) or 1,4,5-trisubstituted (from internal) | Access to complementary regioisomers, tolerates internal alkynes.[14][15] | Can have lower yields with some aryl azides.[13] |
| Ag(I) | Isocyanide + Diazonium Salt | 1,3-disubstituted 1,2,4-triazole | High regioselectivity for a specific isomer.[20][21] | Substrate scope may be more limited than CuAAC. |
Standard Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction. Optimization of concentrations, catalyst loading, and reaction time is recommended for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of t-butanol and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is often observed as the Cu(I) species is formed.
-
Seal the reaction vial and stir at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). The disappearance of the starting materials, particularly the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum or the terminal alkyne proton signal in the ¹H NMR spectrum, indicates reaction completion.[22]
-
Upon completion, quench the reaction (if necessary) and proceed with standard workup and purification procedures.
Section 4: Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for troubleshooting and optimization. Below are simplified diagrams representing the proposed mechanisms for CuAAC and RuAAC.
Catalytic Cycle for CuAAC
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Catalytic Cycle for RuAAC
Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- Mechanism of Copper(I)
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.MDPI.
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies.Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers.
- Reaction optimization for the NH-1,2,3-triazole synthesis.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug
- Optimization of Triazole Production Through Microwave-Assisted Synthesis.Broad Institute.
- troubleshooting incomplete azide-alkyne cycloaddition.Benchchem.
- optimization of reaction conditions for triazole-thiol synthesis.Benchchem.
- Technical Support Center: Azide-Alkyne Cycloaddition Reactions.Benchchem.
- common challenges in the synthesis of 1,2,4-triazole deriv
- Cu-Catalyzed Azide−Alkyne Cycloaddition.
- synthesis of 1,2,4 triazole compounds.ISRES.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
- Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition.SciELO México.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.PMC - NIH.
- Ag-catalyzed azide-alkyne cycloaddition: copper free approaches for synthesis of 1,4-disubstituted 1,2,3-triazoles.Taylor & Francis Online.
- A general mechanism for the triazole formation, as proposed by Sakai.
- Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition.Journal of the Mexican Chemical Society.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.PMC - PubMed Central.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Metals as “Click” catalysts for alkyne-azide cycloaddition reactions: An overview.OUCI.
- Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.Organic Letters.
- DFT and AFIR study on the copper( i )-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin o.RSC Advances (RSC Publishing).
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- A Comparative Guide to the Catalytic Performance of Copper Species in Azide-Alkyne Cycloaddition Reactions.Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.PMC - NIH.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction.MDPI.
- Click chemistry.Wikipedia.
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.Organic-Chemistry.org.
- Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes.PMC - NIH.
- DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines.PMC - NIH.
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC).Request PDF.
- Click Chemistry Azide-Alkyne Cycloaddition.Organic-Chemistry.org.
- How can I prove the formation of a triazole ring in Click chemistry?
- Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst.
- Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).Reddit.
- Unbelievable Challenges in Triazole Synthesis!.YouTube.
- Click Chemistry - What's in a Name? Triazole Synthesis and Beyond.Semantic Scholar.
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Technical Support Center: A Scientist's Guide to Preventing Polymerization of Triazole Aldehydes
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of reagent integrity in research and development. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to address the inherent instability of triazole aldehydes. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the long-term stability and reliability of these valuable compounds in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of triazole aldehydes.
Q1: What are triazole aldehydes and why are they prone to polymerization?
Triazole aldehydes are organic compounds that feature a triazole ring—a five-membered heterocycle with three nitrogen atoms—covalently bonded to an aldehyde (-CHO) functional group.[1] These compounds are vital building blocks in medicinal chemistry and materials science.[2][3]
The aldehyde group is inherently reactive due to the polarized carbon-oxygen double bond, which makes the carbonyl carbon highly electrophilic.[4] This reactivity can lead to self-condensation or polymerization reactions. The attached triazole ring, being a π-deficient aromatic system, acts as a strong electron-withdrawing group.[3] This effect further increases the electrophilicity of the aldehyde's carbonyl carbon, making it even more susceptible to nucleophilic attack and subsequent polymerization, especially in the presence of trace amounts of acid, base, or even water.
Q2: What are the common visual signs that my triazole aldehyde has started to polymerize?
The onset of polymerization can often be detected through simple visual inspection. You should suspect degradation if you observe any of the following changes in your sample[5]:
-
Increased Viscosity: The compound, which may have been a free-flowing powder or liquid, becomes thick, syrupy, or gummy.
-
Cloudiness or Turbidity: An initially clear solution or molten liquid becomes hazy or opaque.
-
Precipitate Formation: Solid particles, crystals, or amorphous solids appear in a liquid sample.
-
Complete Solidification: The sample turns into a solid or semi-solid mass that is difficult to handle or dissolve.
-
Discoloration: A noticeable change in color, such as yellowing or browning, may occur.
Q3: What are the primary environmental factors that trigger or accelerate polymerization?
Several factors can initiate or catalyze the polymerization of triazole aldehydes. Controlling these is the first line of defense:
-
Temperature: Elevated temperatures increase reaction rates, accelerating polymerization.
-
Light: UV light can provide the energy to initiate free-radical polymerization pathways.
-
Atmosphere: Oxygen can lead to oxidative degradation and the formation of acidic impurities (carboxylic acids), which can catalyze polymerization.
-
Moisture: Water can act as a nucleophile or facilitate acid/base catalysis. Safety data sheets for triazole compounds frequently advise protecting them from moisture.[6][7]
-
Contaminants: Trace amounts of acidic or basic impurities on glassware or from other reagents can act as potent catalysts.
Q4: Can I rescue a partially polymerized sample?
Attempting to rescue a polymerized sample is generally not recommended for applications requiring high purity, as it is difficult to completely remove oligomers and byproducts. However, for less sensitive applications, purification may be possible through methods like column chromatography or recrystallization, though yields will be compromised. The most reliable approach is to prevent polymerization from occurring in the first place.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving stability issues as they arise during your work.
Problem: My triazole aldehyde, which was a crystalline solid, now appears gummy and has poor solubility.
-
Probable Cause: This is a classic sign of oligomerization or polymerization.[5] The presence of moisture or acidic/basic residues has likely catalyzed the formation of longer, less-ordered chains, disrupting the crystal lattice and reducing solubility.
-
Solution:
-
Confirm with Analysis: Acquire a proton NMR (¹H NMR) spectrum of the material. Polymerization is often indicated by broad, poorly resolved peaks in the aldehyde and aromatic regions, alongside a diminished integral for the sharp aldehyde proton singlet.
-
Assess Viability: If the aldehyde peak is still the major species, you may attempt purification via flash chromatography. However, for sensitive downstream applications, it is strongly recommended to discard the batch.
-
Prevent Recurrence: Review your storage protocol. Ensure the container is sealed with a high-quality cap and consider storing it inside a desiccator or a glovebox. Always use a clean, dry spatula for dispensing.
-
Problem: My HPLC analysis shows the purity of my triazole aldehyde decreasing over time, with new, broader peaks appearing.
-
Probable Cause: The aldehyde is degrading in solution. The new peaks represent soluble oligomers or other degradation byproducts. This is common when aldehydes are stored in solution, especially in protic solvents like methanol or in solvents like DMSO that can absorb water.
-
Solution:
-
Solvent Choice is Key: If you must store the aldehyde in solution, use a dry, aprotic, non-polar solvent like anhydrous toluene or dioxane. Prepare solutions fresh whenever possible.
-
Add an Inhibitor: For stock solutions, consider adding a chemical stabilizer at a low concentration (see Protocol 2).
-
Monitor Regularly: Use analytical techniques like HPLC to monitor the purity of stock solutions over time.[8][9] This allows you to define a "use by" date for the solution before significant degradation occurs.
-
Part 3: Proactive Stabilization Protocols
Prevention is the most effective strategy. The following protocols provide a framework for optimal storage and handling to maximize the shelf-life of your triazole aldehydes.
Protocol 1: Optimal Storage and Handling
Proper storage is the foundation of stability.[7][10]
-
Temperature: Store the compound at the lowest practical temperature. For most solid triazole aldehydes, storage at 2-8°C is recommended. Avoid freeze-thaw cycles.
-
Atmosphere: Upon receiving or synthesizing a new batch, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.
-
Light: Store containers in the dark, either in an amber vial or inside a secondary opaque container or cabinet.
-
Handling: When dispensing the compound, do so in a controlled environment (e.g., glovebox or under a stream of inert gas). Minimize the time the container is open to the atmosphere. Use clean, dry glassware and tools.
Protocol 2: Chemical Inhibition Strategies
For long-term storage or for storing in solution, the use of a chemical inhibitor is highly recommended.[][12] Inhibitors function by scavenging reactive species that initiate polymerization.
| Inhibitor Class | Example | Recommended Concentration (w/w) | Mechanism of Action |
| Phenolic | Hydroquinone, 4-Methoxyphenol (MEHQ) | 100 - 1000 ppm | Scavenges free radicals. Often requires trace oxygen to be effective.[][12] |
| Amine | Triethanolamine, Pyridine | 20 - 200 ppm | Acts as a weak base to neutralize acidic catalysts and can inhibit condensation.[12][13] |
| Hydroxylamine | N,N-Diethylhydroxylamine (DEHA) | 100 - 500 ppm | Potent free-radical scavenger, effective in oxygen-free environments.[14] |
Step-by-Step Inhibition Protocol:
-
Choose an Inhibitor: For general-purpose stabilization of solid triazole aldehyde, a phenolic inhibitor like hydroquinone is a good starting point. For solutions, a combination of an amine and a phenolic compound can be effective.[12][15]
-
Prepare a Stock Solution: Prepare a dilute stock solution of the chosen inhibitor in an anhydrous solvent (e.g., 1 mg/mL in anhydrous toluene).
-
Add to Aldehyde: Add the appropriate volume of the inhibitor stock solution to your triazole aldehyde to achieve the desired final concentration.
-
Evaporate Solvent: If adding to a solid, remove the solvent under a gentle stream of nitrogen or in a vacuum desiccator.
-
Mix Thoroughly: Ensure the inhibitor is homogeneously mixed with the aldehyde.
-
Store Properly: Store the stabilized aldehyde according to Protocol 1.
Protocol 3: Quality Control and Monitoring
Regularly verify the integrity of your stored aldehyde.
-
Initial QC: Upon receipt or synthesis, run a baseline analysis (¹H NMR, HPLC) to confirm identity and purity.
-
Periodic Checks: For materials stored long-term (>6 months), re-analyze the purity to detect any degradation.
-
Pre-Use Verification: Before using the aldehyde in a large-scale or critical reaction, it is prudent to run a quick purity check (e.g., TLC or a fast HPLC method) to ensure it has not degraded since the last analysis.
Part 4: The Science Behind the Instability
A deeper understanding of the chemical mechanisms informs better preventative strategies.
The Electronic Influence of the Triazole Ring
The 1,2,3- and 1,2,4-triazole rings are aromatic but have a net electron-withdrawing character due to the high electronegativity of the nitrogen atoms.[3] This property is central to the aldehyde's reactivity.
This enhanced electrophilicity makes the aldehyde prone to acid- or base-catalyzed aldol-type condensation reactions, forming oligomers and polymers. Even neutral water can act as a weak nucleophile to initiate this process.
How Inhibitors Work
-
Free-Radical Scavengers (e.g., Hydroquinone): These molecules readily donate a hydrogen atom to a highly reactive radical, creating a stable radical species from the inhibitor that is incapable of propagating the polymerization chain.[]
-
Acid Neutralizers (e.g., Triethanolamine): Amines act as mild bases to quench any trace acidic impurities that would otherwise catalyze condensation reactions.[13]
-
Reversible Blockers: In some cases, reagents can be used to reversibly convert the aldehyde to a more stable form, such as an acetal.[16] The aldehyde can then be regenerated immediately before use by adjusting the pH. This strategy is useful for long-term storage but adds extra steps to the experimental workflow.
By implementing the robust storage, handling, and monitoring procedures outlined in this guide, you can significantly extend the shelf-life of your triazole aldehydes, ensuring the integrity and reproducibility of your research.
References
- Google Patents. (n.d.). Method of preventing the polymerization of unsaturated aldehyde. (Patent No. US3849498A).
-
Wurm, F. R., & He, Z. (2019). Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. Analytical Chemistry, 91(13), 8599–8606. Retrieved from [Link]
-
Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work? Retrieved from [Link]
-
Rocío-Bautista, J. A., & Báez-Pérez, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2125. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969188. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Pickerington. (n.d.). Analysis of Formaldehyde. Retrieved from [Link]
-
Li, Y., & Hou, X. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9876–9887. Retrieved from [Link]
- Google Patents. (n.d.). Stabilization of aldehydes. (Patent No. US4414419A).
- Google Patents. (n.d.). Stabilization of aldehydes. (Patent No. EP0096153A2).
-
Natheer, R. T. (2024). Synthesis of New polymers of Triazole Derivatives. NTU Journal of Pure Sciences, 3(3), 30-37. Retrieved from [Link]
-
ISRES Publishing. (2023). Synthesis of 1,2,4-triazole compounds. Retrieved from [Link]
-
Sharma, A., Nagarajan, S., & Gurudutt, K. N. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
Gaba, M., & Mohan, C. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864332. Retrieved from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Organic & Biomolecular Chemistry, 18(26), 5016-5020. Retrieved from [Link]
-
ACS Publications. (2024). Heterothermic Cataluminescence Sensor System for Efficient Determination of Aldehyde Molecules. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Reaction products of an aldehyde and a triazole derivative. (Patent No. US2384369A).
-
ResearchGate. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]
-
European Patent Office. (n.d.). Stabilization of aldehydes. (Patent No. EP 0096153 A2). Retrieved from [Link]
Sources
- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
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- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Scaling Up 1,2,4-Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning their synthesis from the bench to a larger scale. Scaling up a chemical reaction is not merely about using larger flasks and more reagents; it introduces new variables and magnifies the importance of others.[1] Issues that are negligible at the milligram scale, such as heat transfer and mixing efficiency, can become critical factors at the multi-gram or kilogram scale, impacting yield, purity, and safety.
This guide is structured in a question-and-answer format to directly address the specific, practical challenges you may encounter. We will delve into the causality behind these issues and provide actionable, field-proven solutions.
Section 1: Reaction Yield and Efficiency
This section addresses the most common and frustrating scale-up problem: a successful bench-scale reaction that fails to perform at a larger scale.
Question: My reaction yield dropped from 90% at 1g to 40% at 100g. What's going on?
This is a classic scale-up challenge. The primary culprits are typically related to thermal and mass transfer limitations.
-
Causality—The "Why": As you increase the reaction volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction mixture in the center of a large reactor cannot be heated or cooled as efficiently as the mixture at the walls. This can lead to non-uniform temperature distribution, creating hot spots or cold spots. Hot spots can cause decomposition of starting materials or the desired product, while cold spots can slow the reaction rate, leading to incomplete conversion.[1] Inefficient mixing in a larger volume can also create pockets of high or low reagent concentration, preventing the reaction from proceeding uniformly.
-
Troubleshooting Protocol:
-
Re-evaluate Heating and Cooling:
-
Action: Switch from a simple heating mantle to an overhead-stirred reaction vessel with a jacketed oil or water bath for more uniform temperature control.
-
Rationale: This ensures that heat is transferred more evenly across the entire reaction surface. Monitor the internal reaction temperature with a probe, not just the bath temperature.
-
-
Optimize Agitation:
-
Action: Ensure your stirring is adequate for the vessel geometry. A small magnetic stir bar is insufficient for a multi-liter flask. Use a mechanical overhead stirrer with a properly sized impeller (e.g., paddle, anchor, or turbine).
-
Rationale: Vigorous and efficient stirring is essential to maintain a homogenous mixture of reagents and a uniform temperature throughout the reaction vessel.
-
-
Monitor Reaction Progress Diligently:
-
Action: Do not rely solely on the reaction time that worked at the small scale. Take aliquots at regular intervals and analyze them using Thin Layer Chromatography (TLC) or LC-MS to determine the actual point of completion or if the reaction has stalled.[2][3]
-
Rationale: Scale-up reactions may be slower due to mass transfer limitations. Extending the reaction time based on analytical data may be necessary.[2]
-
-
Section 2: Impurity Profile and Side Reactions
When scaling up, minor impurities observed on the bench can become major contaminants, complicating purification and compromising the final product quality.
Question: On a larger scale, I'm seeing a significant amount of a new byproduct. How do I identify and suppress it?
The formation of byproducts is often temperature-dependent and kinetically controlled. A common side reaction in many 1,2,4-triazole syntheses, especially those starting from hydrazides, is the formation of 1,3,4-oxadiazoles.[3]
-
Causality—The "Why": The synthesis of a 1,2,4-triazole from an acylhydrazide involves a cyclization and dehydration cascade. A competing pathway exists where the acylhydrazide undergoes a different cyclization to form the more thermodynamically stable 1,3,4-oxadiazole ring. This side reaction is often favored by excessively high temperatures or strictly anhydrous conditions.[3]
-
Troubleshooting Protocol:
-
Characterize the Impurity: Isolate the byproduct (if possible) and characterize it using NMR, Mass Spectrometry, and IR to confirm its structure. Knowing what you're dealing with is half the battle.
-
Refine Thermal Conditions:
-
Action: Lower the reaction temperature. Even a reduction of 10-20 °C can significantly disfavor the side reaction pathway.[3]
-
Rationale: The activation energy for the desired triazole formation may be lower than that for the oxadiazole byproduct. By reducing thermal energy, you can selectively promote the desired reaction.
-
-
Control Water Content:
-
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in 1,2,4-triazole synthesis.
Question: My synthesis is unsymmetrical and I'm getting a mixture of isomers that are impossible to separate. What can I do?
This is a frequent issue in syntheses like the Pellizzari reaction when the acyl groups of the amide and acylhydrazide are different.[2] High temperatures can promote an "acyl interchange," leading to a statistical mixture of products.[4]
-
Troubleshooting Protocol:
-
Lowest Effective Temperature: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.[4]
-
Alternative Synthetic Routes: Consider a different, more regioselective synthetic strategy. Modern methods often employ catalysts (e.g., Cu, Ag) that can provide high regioselectivity under milder conditions.[5] For example, catalyst-controlled [3+2] cycloadditions of isocyanides with diazonium salts can selectively produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on whether a silver(I) or copper(II) catalyst is used.[5]
-
Microwave Synthesis: For moderate scales, microwave-assisted synthesis can be an excellent option to reduce overall heating time and potentially minimize the acyl interchange side reaction.[3][4]
-
Section 3: Process Safety and Thermal Management
Safety is paramount during scale-up. The exothermic potential of a reaction increases with volume, and what was a mild warming on the bench can become a dangerous thermal runaway in a large reactor.
Question: How do I assess and control the thermal risk of my 1,2,4-triazole synthesis during scale-up?
-
Causality—The "Why": The heat generated by an exothermic reaction is proportional to the volume, while the ability to dissipate that heat is proportional to the surface area. As scale increases, the volume grows faster than the surface area, leading to a greater potential for heat accumulation. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably, a phenomenon known as thermal runaway. This can lead to violent boiling, reactor over-pressurization, and decomposition that releases toxic gases.
-
Safety Protocol:
-
Thermal Screening (DSC): Before any large-scale attempt, perform a Differential Scanning Calorimetry (DSC) analysis on your reaction mixture. This will identify the onset temperature of any exothermic events and quantify the heat of reaction.
-
Controlled Reagent Addition: Never mix all reagents at once on a large scale. Add the most reactive component slowly and portion-wise to the rest of the mixture, while carefully monitoring the internal temperature. This allows you to control the rate of heat generation.
-
Adequate Cooling Capacity: Ensure you have an adequate cooling system in place before you start. This could be a jacketed reactor connected to a powerful chiller or an internal cooling coil. Have an emergency ice bath ready that is large enough to submerge the reactor if necessary.
-
Solvent Selection: Choose a solvent with a boiling point that can act as a safety valve. If the reaction starts to run away, the solvent will begin to boil, dissipating a large amount of heat through the heat of vaporization, which can help to control the temperature.
-
The following diagram illustrates a decision-making workflow for scaling up a reaction.
Caption: General troubleshooting workflow for reaction scale-up.
Section 4: Work-up and Purification Challenges
Isolating your product on a large scale can present unique challenges, from handling large volumes of solvents to dealing with products that refuse to crystallize.
Question: My product was a nice solid at the 1g scale, but now it's an intractable oil. What should I do?
This phenomenon, known as "oiling out," is very common and is often caused by the presence of impurities that depress the melting point of the compound.[6]
-
Troubleshooting Protocol:
-
Re-purify a Small Sample: Take a small amount of the oil and try to purify it meticulously using column chromatography. If the purified material is a solid, this confirms that impurities are the cause.
-
Optimize Crystallization:
-
Action: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity persists. Let it stand, or add a seed crystal if you have one.
-
Rationale: This controlled precipitation is more likely to induce crystallization than rapid crashing out of solution.
-
-
Alternative Purification: If chromatography is necessary at scale, consider your options carefully.
-
| Purification Technique | Best For | Scale-Up Considerations |
| Normal-Phase Chromatography | Non-polar to moderately polar compounds.[7] | Can use large amounts of organic solvents. Ensure proper column packing to avoid channeling.[7] |
| Reverse-Phase Chromatography (C18) | Polar compounds that are difficult to purify on silica.[6] | More expensive stationary phase, uses aqueous mobile phases which can be easier to handle. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Very polar compounds that have poor retention in reverse-phase.[6] | A specialized but powerful technique for challenging polar molecules. |
Question: How do I remove residual metal catalyst (e.g., copper) from my product?
If your synthesis uses a metal catalyst, such as in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), removing the final traces of metal can be difficult but is often critical, especially for pharmaceutical applications.[6][8]
-
Troubleshooting Protocol:
-
Aqueous Wash with Chelator:
-
Action: During the work-up, wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide.
-
Rationale: The chelating agent binds tightly to the metal ions, sequestering them into the aqueous phase for easy removal.[6]
-
-
Metal Scavengers: For very low levels of contamination, you can stir a solution of your product with a solid-supported metal scavenger (e.g., silica-functionalized thiols or amines) and then filter.
-
Recrystallization: A final recrystallization of the product is often very effective at excluding metal impurities from the crystal lattice.
-
References
- Benchchem. (n.d.). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- Benchchem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production.
- Benchchem. (n.d.). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- Benchchem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- Wikipedia. (n.d.). Pellizzari reaction.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- The Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?.
- Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
- ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
Sources
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. isres.org [isres.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Managing Reaction Exotherms in Triazole Ring Formation
Welcome to the technical support center for managing reaction exotherms during triazole ring formation. This guide is designed for researchers, chemists, and process development professionals who utilize the powerful azide-alkyne cycloaddition reaction. While reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," are celebrated for their efficiency and high yields, they are also characterized by a significant release of heat.[1][2] Understanding and controlling this exotherm is not just a matter of optimizing yield; it is a critical safety imperative.
This document provides in-depth, practical guidance in a question-and-answer format to address the specific thermal management challenges you may encounter. We will explore the fundamental principles driving these exotherms, troubleshoot common problems, and present validated protocols for safer execution.
Part 1: Frequently Asked Questions - The "Why" Behind the Heat
This section addresses the fundamental thermodynamic and kinetic principles governing the exothermicity of triazole formation.
Q1: Why is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) so exothermic?
A: The significant exotherm arises from a combination of high thermodynamic driving force and dramatically accelerated kinetics.
-
Thermodynamics: The formation of the stable 1,2,3-triazole ring from an azide and an alkyne is a highly energetically favorable process.[3] The reaction has a large negative Gibbs free energy (ΔG), meaning it releases a substantial amount of energy as heat upon completion. The uncatalyzed Huisgen 1,3-dipolar cycloaddition is also highly exothermic, but it has a very high activation energy barrier, making the reaction extremely slow at room temperature.[1][4]
-
Kinetics: The role of the Copper(I) catalyst is to create a new, much lower-energy reaction pathway. This catalytic cycle accelerates the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction.[1] Consequently, the large amount of stored thermodynamic energy is released over a very short period, resulting in a rapid and potentially dangerous temperature increase.
Q2: What are the primary safety hazards associated with an uncontrolled exotherm?
A: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, causing a further increase in temperature in a positive feedback loop. The primary hazards include:
-
Rapid Gas Generation: The most immediate danger comes from the thermal decomposition of the azide starting materials.[5][6] Organic azides can decompose violently when heated, releasing large volumes of nitrogen (N₂) gas.[7] In a sealed or poorly vented vessel, this can cause a catastrophic pressure buildup and reactor rupture.[8]
-
Solvent Over-Pressurization: If the reaction temperature exceeds the boiling point of the solvent, the vessel can become dangerously over-pressurized, risking rupture or uncontrolled release of flammable and toxic vapors.
-
Secondary Decomposition: The high temperatures achieved during a runaway can initiate the decomposition of other reagents, intermediates, or even the product itself, potentially generating additional gas and toxic byproducts.
-
Loss of Containment & Fire: A reactor failure releases the chemical contents, creating a risk of chemical exposure, fire, and explosion.
Q3: How do the properties of the azide starting material affect the overall risk?
A: The azide reactant is often the most hazardous component in the reaction. Its stability is the single most important factor to evaluate. Both organic and inorganic azides can be sensitive to heat, friction, and shock.[6][9] Key assessment criteria include:
-
Carbon-to-Nitrogen (C/N) Ratio: Molecules with a high proportion of nitrogen are more energy-rich and less stable. A higher C/N ratio generally indicates greater stability.[10]
-
The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for every energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe to handle.[9]
-
Molecular Structure: Electron-withdrawing groups attached to the azide can decrease its thermal stability.[10] The presence of other energetic groups ("explosophores") like nitro or diazo functionalities has a cumulative destabilizing effect.[9]
-
Heavy Metal Contamination: Avoid contact with heavy metals (other than the copper catalyst), as heavy metal azides, such as lead azide, are extremely sensitive primary explosives.[7]
Risk Assessment Workflow for Azide Precursors
The following decision tree can help in assessing the risk associated with an organic azide.
Caption: Decision tree for azide precursor risk assessment.
Part 2: Troubleshooting Guide - Controlling the Exotherm
This section provides solutions to common problems encountered during triazole synthesis.
Q: My reaction temperature is spiking uncontrollably after adding the catalyst system. What is happening and how can I fix it?
A: A rapid temperature spike indicates that the rate of heat generation is overwhelming the system's ability to remove heat. The reaction is approaching a runaway condition.
Probable Cause: The catalytic cycle has been initiated in the presence of the full concentration of both azide and alkyne, leading to an instantaneous and massive heat release.
Solutions & Preventative Measures:
-
Control the Addition Rate: The most effective control strategy is to add one of the reactants or a component of the catalyst system slowly (dose-controlled addition) to the rest of the reaction mixture. This makes the addition rate the limiting factor for the reaction rate, allowing the cooling system to keep pace.
-
Pre-Cooling: Ensure the reaction vessel is cooled in an ice bath before starting the controlled addition.
-
Increase Solvent Volume (Dilution): Increasing the amount of solvent provides more thermal mass to absorb the heat generated, buffering the temperature increase.
-
Reduce Catalyst Loading: While this may slow the reaction, a lower catalyst concentration can tame a particularly aggressive exotherm.
-
Improve Heat Transfer: Ensure efficient stirring to promote heat transfer to the vessel walls and into the cooling bath. For larger scales, consider a reactor with a higher surface-area-to-volume ratio.
Q: I am scaling up a triazole synthesis from 1 g to 100 g. What are the critical safety parameters I need to reconsider?
A: Scaling up a chemical reaction is not linear, especially concerning heat management. A procedure that is safe on a small scale can become extremely dangerous at a larger scale.
Critical Reassessment Points:
-
Heat Transfer Dynamics: As you increase the reactor volume, the surface area available for cooling increases by the square of the radius, while the volume (which generates the heat) increases by the cube. This means a large reactor is much less efficient at dissipating heat. A reaction that caused a 5 °C rise in a test tube could boil uncontrollably in a 1 L flask.
-
Dosing is Non-Negotiable: At scale, never mix all reagents at once. A controlled addition protocol is mandatory. The rate of addition must be carefully calculated based on calorimetry data or a small-scale pilot run.
-
Consider Semi-Batch or Continuous Flow: For significant scale-up, move away from a "batch" process.
-
Semi-Batch: The bulk of the reactants are in the vessel, and one is added slowly over time. This is the most common industrial method for controlling exotherms.
-
Continuous Flow: Reactants are pumped and mixed in a small-volume reactor coil or tube. This approach offers superior heat transfer and inherent safety, as only a tiny amount of material is reacting at any given moment. It also allows for the safe in-situ generation and immediate consumption of hazardous intermediates.[11][12]
-
Q: How do I choose the right solvent to help manage the reaction exotherm?
A: The solvent plays a crucial role in thermal management. While solubility of reactants is the primary consideration, thermal properties are vital for safety.
-
Heat Capacity: A solvent with a high heat capacity (like water) can absorb more heat for a given temperature rise. Water is an excellent solvent for many CuAAC reactions.[13][14]
-
Boiling Point: A solvent with a higher boiling point provides a wider operating window before over-pressurization becomes a concern. However, a low-boiling solvent can sometimes be used as a safety measure (reflux cooling), provided the system is properly vented.
-
Reaction Rate Effects: The choice of solvent can influence the reaction rate and thus the rate of heat generation. For example, CuAAC is often accelerated in water compared to some organic solvents like acetonitrile.[4] Common solvents include water, t-BuOH/H₂O mixtures, DMF, and DMSO.[15][16] It is crucial to characterize the exotherm in your chosen solvent system on a small scale first.
Part 3: Protocols and Best Practices
This section provides actionable protocols and data to guide safer experimental design.
Table 1: Thermal Stability Guidelines for Organic Azides
| Class of Azide | C/N Ratio Guideline | Onset Decomposition Temp. (T_onset_) | Handling & Storage Recommendations |
| Alkyl Azides | > 3 (e.g., n-nonyl azide) | Generally > 150 °C | Can often be isolated and stored neat (small quantities) with standard precautions.[6] |
| Aromatic Azides | Varies | Typically 110-200 °C | Generally more stable than small alkyl azides due to resonance. Handle with care.[5] |
| Small/Energetic Azides | < 3 (e.g., ethyl azide) | Can be < 100 °C | High risk. Do not isolate. Generate and use in-situ in dilute solution. Store cold.[6][9] |
| Acyl Azides | Varies | Can be low | Potential for Curtius rearrangement. Handle with extreme care, often generated and used immediately. |
| Poly-azides | Low | Varies, often low | Very high risk. Specialized handling required. Avoid isolation.[5] |
Note: T_onset_ values are highly structure-dependent and should be determined experimentally via DSC/TGA for unknown compounds.[10][17]
Experimental Protocol 1: Safety-Engineered Batch CuAAC Synthesis
This protocol for a model reaction between benzyl azide and phenylacetylene incorporates key safety controls.
Objective: Synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole while maintaining thermal control.
Reagents:
-
Benzyl Azide (Medium Risk, C/N = 2.33)
-
Phenylacetylene
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 t-BuOH/H₂O
Procedure:
-
Vessel Preparation: Equip a round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Charge Initial Reagents: To the flask, add phenylacetylene (1.0 eq), CuSO₄·5H₂O (0.02 eq), and the t-BuOH/H₂O solvent. Stir the mixture until all solids dissolve and cool the solution to 0-5 °C.
-
Prepare Dosing Solutions:
-
In a separate vial, dissolve benzyl azide (1.0 eq) in a small amount of the solvent mixture.
-
In another vial, dissolve sodium ascorbate (0.1 eq) in water.
-
-
Initiate Dose-Controlled Reaction: Using a syringe pump, slowly add the sodium ascorbate solution to the cooled reaction mixture over 30-60 minutes. This is the critical control step. The reaction begins as Cu(II) is reduced to the active Cu(I) catalyst.[1]
-
Monitor Temperature: Continuously monitor the internal temperature. If it rises more than 5-10 °C above the bath temperature, immediately stop the addition. Do not resume until the temperature has stabilized.
-
Add Second Reagent: After the ascorbate addition is complete and the exotherm has subsided, slowly add the benzyl azide solution over another 30-60 minutes. Continue to monitor the temperature closely.
-
Reaction Completion: Once all additions are complete, allow the reaction to stir in the cooling bath and slowly warm to room temperature overnight.
-
Workup: Proceed with standard extraction and purification procedures.
Workflow Comparison: Batch vs. Continuous Flow
Continuous flow manufacturing offers a fundamentally safer paradigm for performing highly exothermic reactions like CuAAC by minimizing the reactor volume and maximizing heat transfer efficiency.[11][12]
Caption: Workflow comparison of batch vs. continuous flow synthesis.
References
- Wikipedia. (n.d.). Azide.
- BenchChem. (2025). A comparative study on the thermal stability of different organic azides.
- ResearchGate. (2011). The thermal decomposition of azidopyridines.
- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
- University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides.
- ACS Publications. (n.d.). Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole. Organic Process Research & Development.
- Taylor & Francis Online. (2021). Facile synthesis of three kinds triazole salts of 2,4,5-trinitroimidazole and their thermal decomposition properties. Journal of Energetic Materials.
- PubMed. (2006). Synthesis, characterization and thermolysis studies on triazole and tetrazole based high nitrogen content high energy materials. Journal of Hazardous Materials.
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- Wiley Online Library. (n.d.). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation.
- ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives.
- LABinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
- ResearchGate. (n.d.). Development of a Safe Continuous Manufacturing Route to 2-(4-Isopropyl-1 H -1,2,3-triazol-1-yl)acetic Acid.
- ACS Figshare. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes.
- ResearchGate. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes | Request PDF.
- NIH National Library of Medicine. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- NIH National Library of Medicine. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.
- ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?
- PubMed. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents.
- NIH National Library of Medicine. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
- ResearchGate. (n.d.). Exothermic RT curing chemistries with high crosslink densities: Epoxy resins that cure via triazole ring formation (azido/alkyne reaction).
- ResearchGate. (n.d.). Runaway Reaction During Production of an Azo Dye Intermediate.
- ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
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Validation & Comparative
A Comparative Guide to the Synthesis of 1H-1,2,4-Triazole-3-Carbaldehyde for Pharmaceutical Research
Introduction: The Significance of 1H-1,2,4-Triazole-3-Carbaldehyde
This compound is a pivotal building block in medicinal chemistry and drug development. Its trifunctional nature—a reactive aldehyde group, an accessible triazole ring system, and the potential for N-substitution—renders it an exceptionally versatile synthon for the construction of complex heterocyclic scaffolds. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Consequently, efficient and scalable access to this key intermediate is of paramount importance to researchers in the pharmaceutical sciences.
This guide provides an in-depth, objective comparison of three prominent synthetic routes to this compound, originating from readily accessible precursors: (1H-1,2,4-triazol-3-yl)methanol, methyl 1H-1,2,4-triazole-3-carboxylate, and 3-methyl-1H-1,2,4-triazole. Each route is evaluated based on its chemical principles, experimental feasibility, and key performance indicators, supported by detailed protocols and mechanistic insights to empower researchers in making informed decisions for their specific synthetic needs.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is contingent upon a multitude of factors, including precursor availability, desired scale, and the technical capabilities of the laboratory. The following table offers a comparative summary of the three routes detailed in this guide.
| Performance Metric | Route 1: Oxidation of Alcohol | Route 2: Partial Reduction of Ester | Route 3: Oxidation of Methyl Group |
| Starting Material | (1H-1,2,4-triazol-3-yl)methanol | Methyl 1H-1,2,4-triazole-3-carboxylate | 3-Methyl-1H-1,2,4-triazole |
| Key Reagent(s) | Activated Manganese Dioxide (MnO₂) | Diisobutylaluminum Hydride (DIBAL-H) | Selenium Dioxide (SeO₂), tert-Butyl Hydroperoxide |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Reaction Temperature | Room Temperature to Reflux | -78 °C | Elevated Temperatures (Reflux) |
| Reaction Time | Several hours to overnight | 1-3 hours | Several hours |
| Key Advantages | Mild reaction conditions, readily available oxidant. | High selectivity, relatively short reaction time. | Utilizes an inexpensive starting material. |
| Key Disadvantages | Potential for over-oxidation, requires activation of MnO₂. | Requires stringent anhydrous and low-temperature conditions. | Toxicity of selenium reagents, potential for over-oxidation to the carboxylic acid. |
Route 1: Oxidation of (1H-1,2,4-triazol-3-yl)methanol
This classical approach leverages the selective oxidation of a primary alcohol to an aldehyde. For heterocyclic systems, activated manganese dioxide (MnO₂) is a reagent of choice due to its mildness and high selectivity for allylic and benzylic-type alcohols, a category that includes the alcohol of our target precursor.[3]
Causality of Experimental Choices
The efficacy of MnO₂ as an oxidant is critically dependent on its method of preparation, which influences its surface area and activity.[4] The reaction proceeds via the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical mechanism to afford the aldehyde. The choice of an inert solvent like dichloromethane or chloroform is crucial to prevent side reactions and facilitate product isolation.[4]
Experimental Protocol: Oxidation of (1H-1,2,4-triazol-3-yl)methanol
Synthesis of (1H-1,2,4-triazol-3-yl)methanol: A mixture of N-formyl-2-trityloxyacetamide (0.443 mol) and methylhydrazine (0.664 mol) in chloroform (800 mL) is treated with a catalytic amount of p-toluenesulfonic acid (8.9 mmol) and stirred at room temperature for 4 hours. Following an acidic workup with 2M HCl and neutralization with saturated sodium carbonate solution, the crude product is isolated and recrystallized from ethanol/water to yield (1-methyl-1H-[1][2][5]triazol-3-yl)-methanol.[6] A similar procedure can be adapted for the synthesis of the NH-triazole analogue.
Oxidation to this compound:
-
To a stirred suspension of activated manganese dioxide (10-20 equivalents) in anhydrous dichloromethane (200 mL) is added (1H-1,2,4-triazol-3-yl)methanol (10 mmol).
-
The reaction mixture is stirred vigorously at room temperature overnight.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with dichloromethane.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Caption: Workflow for the oxidation of (1H-1,2,4-triazol-3-yl)methanol.
Route 2: Partial Reduction of Methyl 1H-1,2,4-triazole-3-carboxylate
The partial reduction of an ester to an aldehyde is a powerful transformation that requires a sterically hindered and reactive reducing agent to prevent over-reduction to the corresponding alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion, particularly at low temperatures.[7]
Causality of Experimental Choices
The success of this reaction hinges on the formation of a stable tetrahedral intermediate upon the addition of one equivalent of DIBAL-H to the ester at -78 °C.[8] At this low temperature, the intermediate is kinetically trapped, preventing the elimination of the alkoxy group and subsequent further reduction. The reaction is then quenched at low temperature to hydrolyze the intermediate and liberate the aldehyde. Anhydrous conditions are paramount, as DIBAL-H reacts violently with water.
Experimental Protocol: DIBAL-H Reduction of Methyl 1H-1,2,4-triazole-3-carboxylate
Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate: This precursor can be synthesized from trichloroacetonitrile and formyl hydrazine in a three-step process involving addition, cyclization, and alcoholysis, with an overall high yield.[5] Alternatively, a non-diazotization method starting from thiosemicarbazide and oxalic acid provides a safer route.[2]
DIBAL-H Reduction to this compound:
-
A solution of methyl 1H-1,2,4-triazole-3-carboxylate (10 mmol) in anhydrous toluene (50 mL) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
DIBAL-H (1.0 M solution in hexanes, 11 mmol, 1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt (sodium potassium tartrate) is added, followed by vigorous stirring until two clear layers are observed.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde, which is then purified.[1][9]
Caption: Workflow for the DIBAL-H reduction of the corresponding ester.
Route 3: Oxidation of 3-Methyl-1H-1,2,4-triazole
The direct oxidation of an activated methyl group on a heterocyclic ring to an aldehyde is an attractive and atom-economical approach. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for this transformation.[10]
Causality of Experimental Choices
The mechanism of the Riley oxidation is believed to proceed through an ene reaction followed by a[2][9]-sigmatropic rearrangement.[10] The use of a co-oxidant, such as tert-butyl hydroperoxide, can improve the efficiency of the reaction and allow for the use of catalytic amounts of the toxic selenium reagent.[11] Dioxane is a common solvent for this reaction due to its high boiling point and ability to solubilize the reagents. Careful control of the reaction conditions is necessary to minimize the over-oxidation of the desired aldehyde to the corresponding carboxylic acid.
Experimental Protocol: Selenium Dioxide Oxidation of 3-Methyl-1H-1,2,4-triazole
Synthesis of 3-Methyl-1H-1,2,4-triazole: This starting material is commercially available or can be synthesized through various established methods.[7]
Selenium Dioxide Oxidation to this compound:
-
To a solution of 3-methyl-1H-1,2,4-triazole (10 mmol) in dioxane (50 mL) is added selenium dioxide (12 mmol, 1.2 equivalents).
-
A solution of 70% tert-butyl hydroperoxide in water (1.1 equivalents) can be added to improve the reaction.[11]
-
The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the black selenium precipitate is removed by filtration through Celite®.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude aldehyde, which is then purified by chromatography or recrystallization.
Caption: Workflow for the selenium dioxide oxidation of 3-methyl-1H-1,2,4-triazole.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several distinct synthetic strategies. The oxidation of (1H-1,2,4-triazol-3-yl)methanol with activated MnO₂ offers a mild and straightforward approach. The partial reduction of methyl 1H-1,2,4-triazole-3-carboxylate with DIBAL-H provides a highly selective and rapid route, albeit with the requirement of stringent cryogenic and anhydrous conditions. The Riley oxidation of 3-methyl-1H-1,2,4-triazole presents an atom-economical option, though it involves the use of toxic selenium reagents.
The choice of the most suitable route will ultimately be guided by the specific constraints and objectives of the research program, including the availability of starting materials, the desired scale of the synthesis, and the technical expertise and equipment available. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of key intermediates like this compound will remain an area of active investigation.
References
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Organic Synthesis. DIBAL-H Reduction. [Link]
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Royal Society of Chemistry. Supplementary data. [Link]
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Chemistry Steps. DIBAL Reducing Agent. [Link]
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Semantic Scholar. IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. [Link]
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Chem-Impex. 3-Methyl-1H-1,2,4-triazole. [Link]
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AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]
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Common Organic Chemistry. Manganese Dioxide. [Link]
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TRUNNANO. Oxidation with Manganese Dioxide. [Link]
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A Comparative Guide to the Reactivity of 1H-1,2,4-Triazole-3-carbaldehyde and 1H-1,2,3-Triazole-4-carbaldehyde for the Research Scientist
For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the target molecule. Among the plethora of nitrogen-containing heterocycles, triazole carbaldehydes serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of two prominent isomers: 1H-1,2,4-triazole-3-carbaldehyde and 1H-1,2,3-triazole-4-carbaldehyde. By delving into their electronic structures and presenting supporting experimental data, this document aims to equip you with the field-proven insights necessary for making informed decisions in your research endeavors.
Structural and Electronic Considerations: The Foundation of Reactivity
The distinct arrangement of nitrogen atoms within the triazole ring of these two isomers is the primary determinant of their differing reactivity. This seemingly subtle structural variance gives rise to significant differences in their electronic landscapes.
The 1,2,3-triazole ring is known for its considerable stability, being resistant to hydrolysis under both acidic and basic conditions, as well as to oxidation and reduction.[1] This stability makes it a reliable component in larger molecular architectures.[1] In contrast, the 1,2,4-triazole nucleus, while also stable, exhibits a unique electronic distribution. The carbon atoms in 1H-1,2,4-triazoles are π-deficient due to their proximity to multiple electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack under relatively mild conditions.
The electron-withdrawing nature of the triazole ring, in both isomers, enhances the electrophilicity of the carbonyl carbon in the attached carbaldehyde group. This makes the aldehyde susceptible to nucleophilic addition, a key reaction in the synthetic utility of these compounds.[1]
Figure 2: Workflow for the synthesis of 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde.
Step-by-Step Methodology:
-
To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol), hexylamine (0.55 mmol), water (45 µL), and isopropanol (or 1,4-dioxane). [2]2. Stir the reaction mixture at 50 °C for 25 hours. [2]3. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. [2]4. Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in dichloromethane) to isolate the pure 1-hexyl-1H-1,2,3-triazole-4-carbaldehyde. [2]
Conclusion: Selecting the Right Isomer for Your Application
The choice between this compound and 1H-1,2,3-triazole-4-carbaldehyde will ultimately depend on the specific synthetic goals and the desired electronic properties of the final molecule.
1H-1,2,3-triazole-4-carbaldehyde is a well-characterized and synthetically accessible building block. Its reactivity in condensation and other nucleophilic addition reactions is well-documented, making it a reliable choice for the construction of diverse molecular architectures. The stability of the 1,2,3-triazole ring is a significant advantage in multi-step syntheses.
This compound , while less documented in terms of specific reactivity data for the carbaldehyde, presents an intriguing alternative. The unique electronic nature of the 1,2,4-triazole ring, with its π-deficient carbon atoms, may offer opportunities for novel reactivity and could influence the biological activity of the resulting compounds. Further research into the specific reaction kinetics and yields for this isomer would be highly valuable to the scientific community.
As a senior application scientist, my recommendation is to consider the desired electronic properties of your target molecule. If a stable, well-understood scaffold with predictable reactivity is required, 1H-1,2,3-triazole-4-carbaldehyde is an excellent choice. However, if you are exploring novel chemical space and the potential for unique biological interactions, the electronic properties of this compound make it a compelling candidate for investigation.
References
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B. M. T. Verbraecken, et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(23), 5739. [Link]
-
PubChem (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. [Link]
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A. A. Al-Amiery, et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425. [Link]
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M. A. El-Sayed, et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89. [Link]
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S. M. Gomha, et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(1), 135. [Link]
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PubChem (n.d.). 1-trityl-1H-1,2,4-triazole-3-carbaldehyde. [Link]
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R. Murugesan, et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5621. [Link]
-
Y. Wang, et al. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(8), 2201. [Link]
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A Comparative Guide to the Biological Activities of 1,2,4-Triazole and 1,2,3-Triazole Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, triazoles, five-membered aromatic rings containing three nitrogen atoms, stand out for their remarkable versatility and broad spectrum of biological activities. The two primary isomers, 1,2,4-triazole and 1,2,3-triazole, while structurally similar, exhibit distinct pharmacological profiles that warrant a detailed comparative analysis. This guide provides an in-depth examination of their synthesis, mechanisms of action, and comparative biological activities, supported by experimental data to aid researchers and drug development professionals in their pursuit of novel therapeutics.
Structural Distinctions and Synthetic Strategies: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of nitrogen atoms within the triazole ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—profoundly influences their electronic properties, stability, and synthetic accessibility.[1][2]
1,2,3-Triazoles: The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This highly efficient and regioselective reaction allows for the straightforward formation of 1,4-disubstituted 1,2,3-triazoles.[3] Ruthenium-catalyzed reactions, on the other hand, yield the 1,5-disubstituted isomers.[3]
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates such as thiosemicarbazides or amidrazones.[5] For instance, the intermolecular cyclization of thiosemicarbazide in an alkaline medium, followed by acidification, yields 1,2,4-triazole-3-thiol, a versatile precursor for further derivatization. Other methods include the Pellizzari reaction, which involves the condensation of amides and acyl hydrazides, and the Einhorn–Brunner reaction, utilizing hydrazines and diacylamines.[6]
Comparative Biological Activities: A Spectrum of Therapeutic Potential
Both 1,2,4-triazole and 1,2,3-triazole derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][4][7][8][9][10] However, the prevalence and potency of these activities often differ between the two isomers.
Antifungal Activity: The 1,2,4-Triazole Stronghold
The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy.[11] Marketed drugs like fluconazole, itraconazole, and voriconazole are all based on this heterocyclic core.[12][13][14] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][16] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and leading to fungal cell death.[15]
While some 1,2,3-triazole derivatives have shown antifungal activity, they are generally less potent and not as extensively studied for this application as their 1,2,4-isomers.[4][17]
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivative | Candida albicans | 0.0156 - 2.0 | [11] |
| 1,2,4-Triazole Derivative | Cryptococcus neoformans | 0.0156 - 2.0 | [11] |
| 1,2,4-Triazole Hybrid | Candida albicans | 4 - >32 | [11] |
| 1,2,4-Triazole Derivative | Microsporum gypseum | Superior to Ketoconazole | [12] |
| 1,2,3-Triazole-Coumarin Hybrid | Various Fungi | Significant Activity | [4] |
Anticancer Activity: A Promising Arena for Both Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[4][7][8][18][19][20][21]
1,2,3-Triazole Derivatives: A significant body of research highlights the anticancer potential of 1,2,3-triazoles.[7][18][19][20] For instance, certain 1,2,3-triazole amides with a thiazole moiety have demonstrated moderate activity against various cancer cell lines.[7] Some derivatives have shown selective activity against leukemia, melanoma, colon, and breast cancer cell lines.[7] The mechanism of action for many anticancer 1,2,3-triazoles involves inducing cell cycle arrest and apoptosis.[20] Molecular docking studies have suggested that these compounds can interact with key proteins involved in cancer progression, such as matrix metalloproteinases (MMPs).[18]
1,2,4-Triazole Derivatives: Derivatives of 1,2,4-triazole also exhibit significant antitumor properties.[8] For example, a hybrid compound containing a 1,2,4-triazole-3-thiol moiety showed notable activity against breast cancer cells (MCF-7).[8] The anticancer mechanisms of 1,2,4-triazoles are diverse and can involve the inhibition of various kinases and other cellular targets.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Phosphonate | HT-1080 (Fibrosarcoma) | 15.13 | [18] |
| 1,2,3-Triazole-Phosphonate | A-549 (Lung Carcinoma) | 21.25 | [18] |
| 1,2,3-Triazole-Phosphonate | MCF-7 (Breast Adenocarcinoma) | 18.06 | [18] |
| 1,2,3-Triazole-Chalcone | A549 (Lung Cancer) | 8.67 - 11.62 | [20] |
| 1,2,3-Triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung Cancer) | 2.37 | [20] |
| 1,2,3-Triazole-Amino Acid Conjugate | MCF7 (Breast Cancer) | <10 | [22] |
| 1,2,3-Triazole-Amino Acid Conjugate | HepG2 (Liver Cancer) | <10 | [22] |
Antibacterial Activity: A Field of Continued Exploration
Both triazole isomers have been investigated for their antibacterial properties, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria.[9][12][23]
1,2,4-Triazole Derivatives: Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives as antibacterial agents.[12] For example, certain 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with some compounds showing efficacy superior to the standard drug streptomycin.[12] Fused ring systems incorporating the 1,2,4-triazole moiety have also demonstrated a broad spectrum of antibacterial activity.
1,2,3-Triazole Derivatives: Hybrid compounds incorporating a 1,2,3-triazole-benzoimidazole structure have shown activity against antibiotic-resistant strains of both Gram-positive and Gram-negative bacteria.[4] Other derivatives have demonstrated significant efficacy against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.[4]
Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivative | Pseudomonas aeruginosa | 3.12 - 25 | |
| 1,2,4-Triazole Derivative | Bacillus subtilis | 3.12 - 25 | |
| 1,2,4-Triazole Derivative | Staphylococcus aureus | 3.12 - 25 | |
| 1,2,3-Triazole Derivative | Bacillus cereus | 15.6 | [4] |
| 1,2,3-Triazole Derivative | Escherichia coli | 31.25 | [4] |
| 1,2,3-Triazole Derivative | Pseudomonas aeruginosa | 62.5 | [4] |
Experimental Protocols: A Guide to Evaluating Biological Activity
The evaluation of the biological activity of triazole derivatives relies on standardized in vitro assays. Here are representative protocols for assessing antifungal and anticancer activities.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Controls: Positive (fungus and broth, no compound) and negative (broth only) controls are included. A standard antifungal drug (e.g., fluconazole) is also tested as a reference.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Caption: General workflow for the evaluation of anticancer activity.
Conclusion: A Bright Future for Triazole-Based Therapeutics
The comparative analysis of 1,2,4-triazole and 1,2,3-triazole derivatives reveals a rich and diverse pharmacological landscape. While 1,2,4-triazoles have a well-established legacy in antifungal drug development, both isomers demonstrate significant potential across a range of therapeutic areas, particularly in oncology. The distinct synthetic accessibility and electronic properties of each isomer provide medicinal chemists with a versatile toolkit for designing novel drug candidates. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will the opportunities for developing next-generation triazole-based therapeutics to address unmet medical needs.
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The 1,2,4-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry, celebrated for its metabolic stability, hydrogen bonding capacity, and dipole character.[1][2] These physicochemical properties allow it to function as a versatile pharmacophore, capable of interacting with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole-based compounds, offering a comparative overview of their performance as antifungal, anticancer, and antibacterial agents, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of 1,2,4-triazole derivatives and to inform the rational design of next-generation therapeutics.
The Enduring Legacy of 1,2,4-Triazoles in Antifungal Therapy
The most prominent success of the 1,2,4-triazole scaffold lies in the development of potent antifungal agents.[5][6] Marketed drugs such as fluconazole, itraconazole, and voriconazole have become indispensable in treating invasive fungal infections.[1][7] The primary mechanism of action for most triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is vital for the integrity of the fungal cell membrane.[8]
Key Structural Features and SAR Insights
The quintessential pharmacophore for antifungal activity consists of a tertiary alcohol, a substituted phenyl group, and the 1,2,4-triazole ring. The SAR of these compounds is well-defined, with specific substitutions significantly influencing their efficacy and spectrum of activity.
-
The Triazole Moiety: The 1,2,4-triazole ring itself is crucial for coordinating with the heme iron atom in the active site of CYP51, thereby inhibiting its function.
-
The Tertiary Alcohol: The hydroxyl group forms a critical hydrogen bond with the apoprotein of the enzyme, anchoring the molecule in the active site.
-
The Phenyl Group: Substitution on the phenyl ring is a key determinant of antifungal potency. Electron-withdrawing groups, particularly halogens like fluorine and chlorine, generally enhance activity. For instance, the presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals, including fluconazole and voriconazole.[1] This is attributed to favorable interactions within the enzyme's binding pocket.
-
The Side Chain (R-group): The nature of the side chain attached to the carbon bearing the tertiary alcohol significantly impacts the compound's spectrum of activity and pharmacokinetic properties. Larger, more complex side chains, as seen in itraconazole and posaconazole, can provide additional interactions with the enzyme, leading to a broader spectrum of activity.
Comparative Antifungal Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 1,2,4-triazole derivatives against various fungal pathogens. Lower MIC values indicate higher potency.
| Compound | R-Group | Test Organism | MIC (µg/mL) | Reference |
| Fluconazole | 1,2,4-Triazolylmethyl | Candida albicans | 0.25-2.0 | [1] |
| Itraconazole | Complex side chain | Aspergillus fumigatus | 0.125-1.0 | [1] |
| Voriconazole | α-methyl-N-(pyrimidin-2-yl) | Candida krusei | 0.5-4.0 | [1] |
| Compound 7a | 4-Bromophenylpiperazinyl | Candida albicans | 0.0313-1 | [1] |
| Compound 28g | 2,4-Difluorophenyl | Candida albicans | 0.25-1 | [1] |
Causality Behind Experimental Choices: The selection of fungal strains for testing, such as Candida albicans, Aspergillus fumigatus, and Candida krusei, is based on their clinical relevance as common human pathogens, including those known for intrinsic or acquired resistance to older antifungal agents. This allows for a robust evaluation of the compounds' potential clinical utility.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole compounds.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
-
Serial Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate containing RPMI-1640 medium.[9]
-
Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.[9]
-
Incubation: The plates are incubated at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free growth control, determined visually or by measuring the optical density at 492 nm.[9]
The Ascending Role of 1,2,4-Triazoles in Anticancer Drug Development
The 1,2,4-triazole scaffold has emerged as a privileged structure in the design of novel anticancer agents, owing to its ability to interact with various cancer-related targets.[10][11] Several approved anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer, feature the 1,2,4-triazole moiety.[11]
Diverse Mechanisms of Action and SAR Insights
Unlike the well-defined target for antifungal triazoles, anticancer derivatives exhibit a broader range of mechanisms.[10]
-
Enzyme Inhibition:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR and BRAF.[12]
-
Carbonic Anhydrase Inhibition: Certain triazoles act as inhibitors of carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.
-
Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.
-
-
Tubulin Polymerization Inhibition: Similar to other established anticancer drugs, some 1,2,4-triazoles can disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.[12]
-
Apoptosis and Autophagy Modulation: Recent studies have highlighted the ability of these compounds to induce programmed cell death (apoptosis) and modulate autophagy in cancer cells.[10]
The SAR for anticancer 1,2,4-triazoles is highly dependent on the specific target. However, some general trends have been observed:
-
Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly influence the anticancer potency.
-
Aromatic and Heterocyclic Moieties: The incorporation of various aryl or heteroaryl groups can lead to potent cytotoxic activity against a range of cancer cell lines. For instance, compounds bearing 3,4,5-trimethoxy, 4-chloro, and 4-trifluoromethylphenyl groups have demonstrated strong anticancer activity.[13]
-
Thione Derivatives: The presence of a thione group at the 3- or 5-position of the triazole ring has been shown to enhance anticancer activity in several studies.[11]
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
The following table presents the in vitro cytotoxic activity (IC₅₀) of selected 1,2,4-triazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8c | A549 (Lung) | 3.6 (EGFR inhibition) | [12] |
| Compound 8d | MCF-7 (Breast) | Potent BRAF & Tubulin inhibitor | [12] |
| Compound T2 | HCT116 (Colon) | 3.84 | [4] |
| Compound T7 | HCT116 (Colon) | 3.25 | [4] |
| HB5 | HepG2 (Liver) | Low IC₅₀, selective | [14] |
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon, liver) is a standard and essential practice in anticancer drug discovery. This approach provides a broader understanding of the compound's spectrum of activity and potential for selective toxicity against cancer cells versus normal cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a reliable method for assessing the antiproliferative activity of novel 1,2,4-triazole compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Expanding the Arsenal: 1,2,4-Triazoles as Antibacterial Agents
While not as extensively developed as their antifungal and anticancer counterparts, 1,2,4-triazole derivatives have demonstrated promising antibacterial activity.[15] A particularly successful strategy has been the hybridization of the 1,2,4-triazole scaffold with known antibacterial pharmacophores, such as quinolones.[1]
SAR Insights for Antibacterial Activity
The antibacterial SAR of 1,2,4-triazoles is an active area of research. Key observations include:
-
Hybridization: Covalent linking of the 1,2,4-triazole moiety to antibiotics like ciprofloxacin and clinafloxacin has resulted in hybrid compounds with potent activity, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Thione and Schiff Base Derivatives: The incorporation of a thione group or the formation of Schiff bases with the triazole ring has been shown to enhance antibacterial activity.
-
Substituents on Attached Rings: For hybrid compounds, substitutions on the quinolone or other attached ring systems play a crucial role in determining the antibacterial spectrum and potency. For example, a 2,4-difluoro substitution on a phenyl ring attached to a clinafloxacin-triazole hybrid exhibited potent efficacy.[1]
Comparative Antibacterial Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 1,2,4-triazole derivatives.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Clinafloxacin-triazole hybrid 28g | MRSA | 0.25-1 | [1] |
| Ciprofloxacin-triazole-thione hybrid 29 | MRSA | 0.046-3.11 (µM) | [1] |
| Ofloxacin analogue 13 | S. aureus, E. coli | 0.25-1 | [15] |
| Nalidixic acid-based derivative 2 | P. aeruginosa | 16 | [15] |
Causality Behind Experimental Choices: The inclusion of both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as drug-resistant strains like MRSA, is critical for evaluating the breadth and potential clinical relevance of new antibacterial agents.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method for determining the MIC of 1,2,4-triazole compounds against bacterial pathogens.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared in cation-adjusted Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the drug discovery process and the mechanisms of action discussed, the following diagrams have been generated.
Caption: A standard experimental validation workflow.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.
Conclusion and Future Directions
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The well-established SAR for antifungal agents provides a solid foundation for the development of new compounds to combat emerging resistance. In the realm of anticancer and antibacterial drug discovery, the versatility of the 1,2,4-triazole nucleus offers immense opportunities for the design of novel therapeutics with diverse mechanisms of action. Future research should focus on the continued exploration of novel substitutions and hybrid molecules, coupled with a deeper understanding of their interactions with biological targets. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of 1,2,4-triazole-based drugs.
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Triazole Derivatives
The exploration of triazole derivatives in medicinal chemistry continues to yield promising candidates for a range of therapeutic areas, including oncology and infectious diseases.[1][2][3][4] A critical early step in the preclinical evaluation of these novel chemical entities is the robust assessment of their cytotoxic potential. This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering field-proven insights and detailed methodologies to aid researchers in selecting the most appropriate screening strategy for their novel triazole compounds.
Section 1: Foundational Cytotoxicity Screening: Choosing Your First-Line Assay
The initial goal of cytotoxicity screening is to determine the concentration at which a compound exhibits toxic effects on cells, typically represented as an IC50 (half-maximal inhibitory concentration) value. The choice of the primary assay is crucial and depends on the expected mechanism of action of the triazole derivative, as well as practical considerations like throughput and cost. Here, we compare three workhorse assays that measure different cellular parameters: metabolic activity, cell membrane integrity, and total cellular protein.
Tetrazolium Reduction Assays (MTT & MTS): Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability by measuring mitochondrial dehydrogenase activity.[5]
Principle of Action: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[5][7] The insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5]
Causality Behind Experimental Choices: The MTT assay is often a first choice due to its high sensitivity and established protocols. However, a key consideration for triazole derivatives is their potential to interfere with cellular metabolic pathways. If a compound directly inhibits mitochondrial reductases, the MTT assay could produce a false positive for cytotoxicity. In such cases, cross-validation with an assay that has a different endpoint, like the SRB assay, is essential for trustworthy data. The MTS assay, a second-generation tetrazolium salt, offers the advantage of producing a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for a typical MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Biomass
The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[8] It is often considered a robust alternative to metabolic assays.
Principle of Action: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total protein mass, which can be used as a proxy for cell number.[9]
Causality Behind Experimental Choices: The SRB assay's primary advantage is that its endpoint (total protein) is less likely to be affected by the specific metabolic actions of a test compound, making it a reliable choice for triazoles that might interfere with mitochondrial function.[11] The assay is also highly sensitive, linear over a wide range of cell densities, and the staining is stable, allowing plates to be stored before reading.[11][12] The cell fixation step is critical; using cold trichloroacetic acid (TCA) not only fixes the cells but also precipitates proteins, ensuring they are retained for staining.[9]
Experimental Workflow: SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay: Detecting Membrane Damage
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14][15]
Principle of Action: Extracellular LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[13] The resulting NADH then drives the reduction of a tetrazolium salt (like INT) to a colored formazan product, which is measured colorimetrically.[13] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[13]
Causality Behind Experimental Choices: This assay is particularly useful for distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell death leading to membrane lysis). It is a direct measure of cell death. A crucial aspect of this protocol is the inclusion of proper controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells lysed with a detergent). These controls are essential for calculating the percentage of cytotoxicity for each treatment condition, thereby providing a self-validating system.
Experimental Workflow: LDH Release Assay
Caption: Workflow for the Lactate Dehydrogenase (LDH) release assay.
Comparative Summary of Foundational Assays
| Feature | MTT Assay | SRB Assay | LDH Assay |
| Principle | Measures mitochondrial reductase activity in viable cells. | Quantifies total cellular protein content.[8] | Measures release of cytosolic LDH from membrane-compromised cells.[13][14] |
| Endpoint | Cell viability/metabolic activity. | Cell number/biomass. | Cell death/membrane lysis. |
| Advantages | High sensitivity, well-established, simple protocol.[12] | Less prone to compound interference, stable endpoint, high sensitivity.[11][12] | Directly measures cytotoxicity, distinguishes from cytostatic effects. |
| Disadvantages | Susceptible to interference from compounds affecting mitochondrial activity.[12] | Fixation and washing steps are critical and can be a source of error.[9][10] | High background if serum in media has LDH activity; less sensitive for early apoptosis.[13] |
| Best For | Initial high-throughput screening of large compound libraries. | Confirming cytotoxicity of compounds that may interfere with metabolism.[16] | Quantifying late-stage apoptosis or necrosis and confirming cell killing. |
Section 2: Mechanistic Elucidation: Uncovering the "How" and "When"
Once a triazole derivative has been identified as cytotoxic, the next logical step is to investigate its mechanism of action. Many anticancer agents, including triazole derivatives, exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[1][17][18][19]
Caspase Activity Assays: Detecting the Executioners of Apoptosis
Apoptosis proceeds through the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is considered a hallmark of apoptosis.[20]
Principle of Action: The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for caspases-3 and -7.[21] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[21] The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[22]
Causality Behind Experimental Choices: This "add-mix-measure" assay is exceptionally sensitive and well-suited for high-throughput screening.[21] Its luminescent readout offers a wider dynamic range and lower background compared to colorimetric or fluorometric assays. By measuring the activity of these key executioner caspases, researchers can confirm that the observed cytotoxicity is mediated by the apoptotic pathway.
Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway leading to Caspase-3/7 activation.
Cell Cycle Analysis by Flow Cytometry
Many cytotoxic compounds, including triazoles, can halt the cell cycle at specific checkpoints, preventing cell division and ultimately leading to cell death.[17][23]
Principle of Action: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content. Therefore, cells in the G2/M phase (with double the DNA) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Causality Behind Experimental Choices: This analysis provides a quantitative snapshot of the cell population's response to the triazole derivative. For example, a significant accumulation of cells in the G2/M phase would suggest that the compound interferes with microtubule formation or DNA replication checkpoints. This mechanistic insight is invaluable for guiding further drug development and understanding the compound's mode of action.
Cell Cycle Phases
Caption: The four main phases of the eukaryotic cell cycle.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for Adherent Cells
Adapted from Benchchem and Abcam protocols.[5]
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired period (e.g., 48 hours).[5]
-
MTT Incubation: Add 50 µL of MTT solution (prepared at 5 mg/mL in PBS, then diluted in serum-free medium to a final working concentration of 0.5 mg/mL) to each well.[6] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[5][6]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to completely dissolve the formazan crystals.[5] Read the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: SRB Cytotoxicity Assay
Adapted from Bio-protocol and Creative Bioarray.[9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 25-50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).[9][10] Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times by submerging in a container of slow-running tap water.[9] Remove excess water by tapping on paper towels and allow the plates to air-dry completely at room temperature.[9]
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[10] Incubate at room temperature for 30 minutes.[10]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9][10] Allow plates to air-dry completely.
-
Solubilization and Reading: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9][10] Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Measure absorbance at 510 nm.[9]
Protocol 3: LDH Release Cytotoxicity Assay
Adapted from Thermo Fisher Scientific and Abcam protocols.[13]
-
Cell Seeding and Treatment: Seed cells as previously described. Prepare triplicate sets of wells for each condition: 1) Untreated cells (Spontaneous LDH release), 2) Cells treated with triazole derivative, and 3) Cells treated with 10µL of 10X Lysis Buffer 45 minutes before the end of incubation (Maximum LDH release).[13]
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet cells and debris.[13]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[13] Add 50 µL of the LDH Reaction Mixture to each well. Mix gently by tapping the plate.[13]
-
Incubation and Stop Reaction: Incubate for 30 minutes at room temperature, protected from light.[13] Add 50 µL of Stop Solution to each well.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Calculation: First, subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
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A Head-to-Head Comparison of Catalysts for Triazole Synthesis: A Guide for Researchers
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a privileged scaffold in drug discovery and a powerful ligation handle in chemical biology. The advent of "click chemistry," specifically the azide-alkyne cycloaddition, has revolutionized the synthesis of these vital heterocycles. This guide provides a detailed, head-to-head comparison of the primary catalytic systems for triazole synthesis, offering insights grounded in mechanistic understanding and supported by experimental data to aid researchers in catalyst selection and experimental design.
The Rise of Catalyzed Azide-Alkyne Cycloaddition
The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, while fundamental, often requires harsh conditions and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The introduction of catalysts has not only accelerated the reaction rate by orders of magnitude but also provided exquisite regiocontrol, making triazole synthesis a highly efficient and versatile tool. This guide will focus on the two most prominent and mechanistically distinct catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction, pioneered by Sharpless and Meldal, is the archetypal "click" reaction, renowned for its reliability, high yields, and exclusive formation of the 1,4-disubstituted triazole isomer.
Mechanism of Action
The catalytic cycle of CuAAC is proposed to proceed through the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the 1,4-triazole and regenerate the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain the active Cu(I) oxidation state, as Cu(II) is inactive and can be formed by oxidation.
Caption: Proposed catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Common Copper Catalyst Systems
| Catalyst System | Description | Advantages | Disadvantages |
| CuSO₄ / Sodium Ascorbate | The most common in situ generation of Cu(I) from a stable Cu(II) salt and a reducing agent. | Inexpensive, readily available, robust, works well in aqueous and organic solvents. | Requires a reducing agent, potential for side reactions, cytotoxicity of copper can be a concern for biological applications. |
| Cu(I) Salts (e.g., CuI, CuBr) | Direct use of a Cu(I) salt, often stabilized by ligands. | No reducing agent needed initially, can be faster. | Cu(I) salts are prone to oxidation, may require inert atmosphere, can have lower solubility. |
| Ligand-Accelerated CuAAC | Use of ligands (e.g., TBTA, THPTA) to stabilize the Cu(I) oxidation state and accelerate the reaction. | Enhanced reaction rates, protects the catalyst from oxidation, improves biocompatibility. | Ligands can be expensive, may require optimization for specific substrates. |
| Copper Nanoparticles (CuNPs) | Heterogeneous catalysts that can be easily recovered and reused. | Recyclable, low leaching of copper into the product. | Can have lower activity than homogeneous systems, potential for aggregation. |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Alternative Regiochemistry
The RuAAC reaction, developed by Fokin and Jia, provides a complementary approach to CuAAC, selectively yielding the 1,5-disubstituted triazole isomer. This alternative regioselectivity is highly valuable in applications where the spatial arrangement of substituents is critical, such as in the design of enzyme inhibitors or multivalent ligands.
Mechanism of Action
The mechanism of RuAAC is distinct from CuAAC and is thought to involve the formation of a ruthenium-vinylidene complex from the terminal alkyne. This electrophilic intermediate is then attacked by the azide, leading to a metallacycle that rearranges to form the 1,5-triazole product and regenerate the ruthenium catalyst.
Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Common Ruthenium Catalyst Systems
| Catalyst System | Description | Advantages | Disadvantages |
| CpRuCl(PPh₃)₂ | A common and commercially available ruthenium(II) catalyst. | High regioselectivity for the 1,5-isomer, good functional group tolerance. | Often requires higher temperatures than CuAAC, can be sensitive to air and moisture. |
| [CpRuCl]₄ | A tetrameric ruthenium complex that serves as a catalyst precursor. | Stable and easy to handle, efficient for a range of substrates. | May require activation to the monomeric catalytic species. |
| Other Ru Complexes | Various other ruthenium complexes with different ligand spheres have been developed to fine-tune reactivity and substrate scope. | Can offer improved performance for specific applications. | May not be as readily available or well-characterized as the more common catalysts. |
Head-to-Head Performance Comparison
| Feature | CuAAC | RuAAC |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted |
| Reaction Conditions | Often room temperature, aqueous or organic solvents. | Typically elevated temperatures (60-100 °C), organic solvents. |
| Substrate Scope | Broad, but can be inhibited by coordinating functional groups. | Broad, generally tolerant of a wide range of functional groups. |
| Catalyst Loading | Typically 0.1-5 mol%. | Typically 1-5 mol%. |
| Kinetics | Generally very fast, often complete within minutes to a few hours. | Can be slower than CuAAC, requiring several hours to overnight. |
| Biocompatibility | Copper toxicity can be a concern, but ligand development has improved biocompatibility. | Ruthenium is generally considered more biocompatible than copper. |
Experimental Protocols
General Procedure for CuAAC using CuSO₄/Sodium Ascorbate
-
To a solution of the alkyne (1.0 mmol) and azide (1.1 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol) in H₂O (1 mL).
-
A solution of CuSO₄·5H₂O (0.1 mmol) in H₂O (1 mL) is then added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for RuAAC using Cp*RuCl(PPh₃)₂
-
In a nitrogen-filled glovebox, a reaction vessel is charged with Cp*RuCl(PPh₃)₂ (0.02 mmol), the alkyne (1.0 mmol), the azide (1.2 mmol), and anhydrous solvent (e.g., toluene, 5 mL).
-
The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 80 °C) with stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Conclusion and Future Outlook
Both CuAAC and RuAAC are powerful and reliable methods for the synthesis of triazoles, each offering a distinct and predictable regiochemical outcome. The choice of catalyst should be guided by the desired regioisomer and the specific requirements of the target molecule, including functional group tolerance and biocompatibility. The ongoing development of new ligands and catalytic systems continues to expand the scope and applicability of these important reactions, promising even more efficient and selective methods for triazole synthesis in the future.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
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Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]
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Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
A Comparative Benchmarking Guide to the Stability of 1,2,3- and 1,2,4-Triazole Scaffolds in Drug Discovery
Introduction: The Privileged Status of Triazoles in Medicinal Chemistry
Triazoles, five-membered aromatic heterocycles containing three nitrogen atoms, are celebrated as "privileged scaffolds" in modern drug discovery. Their two primary isomeric forms, the 1,2,3-triazole and the 1,2,4-triazole, are integral components of numerous therapeutic agents, valued for their metabolic stability, unique physicochemical properties, and their capacity to engage in meaningful interactions with biological targets.[1] The arrangement of nitrogen atoms within the triazole ring—adjacent in the 1,2,3-isomer and separated in the 1,2,4-isomer—imparts distinct electronic and hydrogen bonding characteristics, which in turn influence their pharmacological profiles and stability.[1][2]
This guide provides an in-depth, objective comparison of the stability of these two pivotal scaffolds. As researchers and drug development professionals, understanding the inherent stability of a scaffold is paramount for predicting a drug candidate's pharmacokinetic profile, shelf-life, and potential for degradation. This document synthesizes experimental data and established protocols to offer a clear, evidence-based benchmark for selecting and optimizing triazole-based drug candidates. We will delve into the critical pillars of stability: metabolic, chemical (hydrolytic), and photolytic, providing both comparative insights and detailed methodologies for their assessment.
Pillar 1: Metabolic Stability
A crucial determinant of a drug's in vivo half-life and oral bioavailability is its resistance to biotransformation by metabolic enzymes.[3] Triazole scaffolds are generally recognized for their metabolic robustness, a feature that significantly enhances their appeal in drug design.[4] This stability is largely attributed to the aromatic nature of the triazole ring, which makes it less susceptible to enzymatic attack compared to more electron-rich or strained systems.
The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[5] The interaction of triazole-containing compounds with these enzymes is a key aspect of their metabolic profile.
Comparative Insights: 1,2,3-Triazole vs. 1,2,4-Triazole
While both scaffolds are considered stable, nuances in their interaction with metabolic enzymes exist. The 1,2,4-triazole moiety is a well-established pharmacophore in many antifungal agents (e.g., Fluconazole, Voriconazole) that function by inhibiting CYP51 (lanosterol 14α-demethylase).[6] In contrast, 1,2,3-triazoles are generally considered to be less prone to direct metabolism and are also less likely to be potent inhibitors of CYP enzymes. This can be an advantage in avoiding drug-drug interactions.
The metabolic fate of a triazole-containing drug is, however, highly dependent on the substituents attached to the ring and the overall molecular context. For instance, the metabolism of the 1,2,4-triazole drug Letrozole is mediated by CYP3A4 and CYP2A6, leading to an inactive carbinol metabolite.[7] Rufinamide, a 1,2,3-triazole-containing antiepileptic, is primarily metabolized via carboxylesterase-mediated hydrolysis of a carboxylamide group, a pathway independent of CYPs, highlighting the diverse metabolic routes that can be engineered around the triazole core.[8]
Data Summary: Metabolic Stability of Representative Triazole-Containing Drugs
| Drug (Scaffold) | Primary Metabolic Pathway | In Vitro Metabolic Stability (t½ in HLM) | Key Metabolites | References |
| Fluconazole (1,2,4-Triazole) | Metabolically stable; ~80% excreted unchanged renally. | Very long; considered metabolically stable. | Minimal metabolism. | [9] |
| Voriconazole (1,2,4-Triazole) | Primarily N-oxidation via CYP2C19, CYP2C9, and CYP3A4. | CLint: 8.76 µL/min·mg | Voriconazole N-oxide | [10] |
| Posaconazole (1,2,4-Triazole) | Mainly excreted unchanged; minor metabolism via UGT. | Stable to oxidative metabolism. | Glucuronide conjugates. | [11] |
| Letrozole (1,2,4-Triazole) | Oxidation by CYP3A4 and CYP2A6. | Slow metabolism contributes to long-lasting activity. | Inactive carbinol metabolite. | [7] |
| Rufinamide (1,2,3-Triazole) | Carboxylesterase-mediated hydrolysis. | Primarily metabolized by carboxylesterases, not CYPs. | Inactive carboxylic acid derivative (CGP 47292). | [8][12] |
| Tazobactam (1,2,3-Triazole) | Hydrolysis of the β-lactam ring. | Metabolized to an inactive metabolite. | M1 metabolite. | [13] |
HLM: Human Liver Microsomes; t½: half-life; CLint: Intrinsic Clearance.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the in vitro intrinsic clearance of a compound, providing a reliable estimate of its metabolic stability.[14][15]
Workflow for HLM Stability Assay
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM NADPH regenerating system solution in phosphate buffer.
-
On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial vendor) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Include control wells: a "minus cofactor" control (replace NADPH solution with buffer) for each compound to assess non-enzymatic degradation, and a positive control compound with known metabolic liability (e.g., verapamil).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. The 0-minute sample is quenched immediately after adding the test compound, before the addition of NADPH.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Pillar 2: Chemical Stability (Hydrolytic)
The inherent chemical stability of a drug candidate in aqueous solutions across a range of pH values is fundamental to its formulation, storage, and in vivo performance. Triazole rings are known for their high degree of chemical stability, being resistant to hydrolysis, mild acids, and bases.[4][16]
Comparative Insights: 1,2,3-Triazole vs. 1,2,4-Triazole
Both triazole isomers are generally stable to hydrolysis due to their aromaticity. The 1,2,3-triazole ring is described as having strong stability under thermal and acidic conditions and is insensitive to hydrolysis and redox reactions.[4] The 1,2,4-triazole ring is also very stable.[6] However, the overall stability of a drug molecule is dictated by the lability of its other functional groups. For example, Tazobactam, which contains a 1,2,3-triazole, is a β-lactamase inhibitor, and its primary route of degradation is the hydrolysis of the more susceptible β-lactam ring, not the triazole.[17][18] Similarly, the stability of Cefatrizine, which also contains a 1,2,3-triazole, is governed by the hydrolysis of its β-lactam ring.[19]
For drugs where the triazole is a more central feature, stability is often excellent. Posaconazole (a 1,2,4-triazole) is stable to acid and basic hydrolysis but susceptible to oxidation.[11][20] Voriconazole (1,2,4-triazole) is more rapidly degraded in alkaline medium.[21][22]
Data Summary: Hydrolytic Stability of Representative Triazole-Containing Drugs
| Drug (Scaffold) | Acidic Conditions (e.g., pH 1-2) | Neutral Conditions (pH 7.4) | Basic Conditions (e.g., pH 10-12) | References |
| Fluconazole (1,2,4-Triazole) | Stable | Stable | Stable | [23] |
| Voriconazole (1,2,4-Triazole) | Stable | Stable | Significant degradation observed. | [21][22] |
| Posaconazole (1,2,4-Triazole) | Stable in 0.1 N HCl for 10 days. | Stable | Stable in 0.1 N NaOH for 10 days. | [11][20] |
| Cefatrizine (1,2,3-Triazole) | Susceptible to acid-catalyzed hydrolysis of the β-lactam ring. | Loses potency in aqueous solutions. | Susceptible to base-catalyzed hydrolysis of the β-lactam ring. | [19][24] |
| Tazobactam (1,2,3-Triazole) | Unstable under acidic conditions (piperacillin component). | Stable for extended periods when buffered at pH 7.0. | Highly unstable under alkaline conditions. | [17][18] |
Experimental Protocol: pH-Dependent Chemical Stability Assay
This protocol provides a framework for assessing the hydrolytic stability of a test compound at various pH values, which is crucial for pre-formulation studies.
Workflow for pH Stability Assay
Caption: General workflow for assessing pH-dependent hydrolytic stability.
Step-by-Step Methodology:
-
Buffer and Sample Preparation:
-
Prepare a set of aqueous buffers covering the desired pH range (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate buffer, pH 10.0 carbonate buffer).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO or acetonitrile).
-
-
Incubation:
-
Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10-50 µM), ensuring the organic solvent concentration is low (<1%) to avoid solubility issues.
-
Incubate the solutions in sealed, inert vials at a constant, controlled temperature (e.g., 37°C or an elevated temperature like 50°C to accelerate degradation).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer if the compound is stable), withdraw an aliquot from each vial.
-
If necessary, quench the degradation by neutralizing the sample or diluting it in the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (typically with UV or MS detection) that can separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life at each pH.
-
Pillar 3: Photostability
Photostability testing is a regulatory requirement to determine if light exposure results in unacceptable changes to a drug substance or product.[19] This is critical for handling, packaging, and storage recommendations.
Comparative Insights: 1,2,3-Triazole vs. 1,2,4-Triazole
The inherent photostability of the core triazole scaffolds is generally good due to their aromaticity. However, the overall photosensitivity of a drug molecule is highly influenced by the chromophores present in its entire structure. Voriconazole (1,2,4-triazole) has been linked with phototoxicity, and it degrades upon exposure to UVC radiation.[21][25] Fluconazole (1,2,4-triazole) is also susceptible to degradation under UVC exposure, though it is relatively stable under less harsh conditions.
Data Summary: Photostability of Representative Triazole-Containing Drugs
| Drug (Scaffold) | Photostability Profile | Conditions | Key Degradation Products | References |
| Fluconazole (1,2,4-Triazole) | Degrades upon exposure to UVC radiation. | UVC (254 nm) | Oxidative degradation product. | |
| Voriconazole (1,2,4-Triazole) | Degrades upon exposure to UVC radiation; associated with clinical photosensitivity. | UVC (254 nm) | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone | [21][25] |
| Letrozole (1,2,4-Triazole) | Reported to be stable under light irradiation. | Stressing light conditions. | Relatively stable. | [1] |
Experimental Protocol: Photostability Testing (ICH Q1B Guideline)
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances and products.[19]
Workflow for ICH Q1B Photostability Testing
Caption: Workflow for confirmatory photostability testing according to ICH Q1B.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare samples of the drug substance in chemically inert, transparent containers. If testing in solution, use a suitable solvent.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to shield it from light. This control is stored under the same temperature and humidity conditions as the light-exposed sample.
-
-
Light Exposure:
-
Place the samples in a calibrated photostability chamber.
-
Expose the samples to a light source that conforms to the ICH Q1B guideline, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
The total exposure should be not less than 1.2 million lux hours for visible light and not less than 200 watt hours per square meter for UVA radiation.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples.
-
Analysis should include a stability-indicating assay to determine the remaining amount of the drug substance and to quantify any photodegradation products.
-
Physical properties such as appearance, color, and clarity (for solutions) should also be evaluated.
-
-
Evaluation:
-
Compare the results from the exposed sample to those of the dark control. Significant degradation is indicated by a loss of assay value or a notable increase in degradation products.
-
Conclusion and Future Perspectives
This guide establishes that both 1,2,3- and 1,2,4-triazole scaffolds serve as robust, stable cores for drug design. Their inherent aromaticity confers significant resistance to metabolic and chemical degradation. While the 1,2,4-triazole is more prevalent in marketed drugs, particularly as a CYP inhibitor in antifungals, the 1,2,3-triazole, readily accessible via "click chemistry," offers a metabolically stable and often more inert alternative, which can be advantageous for minimizing drug-drug interactions.
The ultimate stability of a drug candidate is a holistic property of the entire molecule, not just the triazole core. The nature and position of substituents play a critical role in modulating metabolic soft spots and susceptibility to hydrolysis or photolysis. The experimental protocols detailed herein provide a self-validating framework for researchers to benchmark their own triazole-containing compounds. By systematically evaluating metabolic, hydrolytic, and photolytic stability, drug development professionals can make more informed decisions, de-risk candidates early, and ultimately design more stable, safe, and effective medicines.
Future research should focus on developing predictive computational models that can accurately forecast the stability of substituted triazole derivatives, further accelerating the design-make-test-analyze cycle in drug discovery.
References
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- Investigation of the metabolism of rufinamide and its interaction with valpro
- Investigation of the Metabolism of Rufinamide and Its Interaction with Valproate.
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- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
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A Comparative Study of the Reaction Kinetics of Substituted Triazole Aldehydes: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reaction kinetics of substituted triazole aldehydes, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between substituent electronic effects and aldehyde reactivity, offering a robust theoretical framework and detailed, field-proven experimental methodologies.
Introduction: The Significance of Triazole Aldehydes in Medicinal Chemistry
1,2,3-Triazoles are a cornerstone of modern medicinal chemistry, prized for their metabolic stability, capacity for hydrogen bonding, and dipolar character.[1] When functionalized with an aldehyde group, they become versatile synthetic intermediates for the construction of complex molecular architectures. The reactivity of this aldehyde moiety is paramount to its utility, and it is profoundly influenced by the electronic nature of substituents on the triazole ring. Understanding and predicting these kinetic differences is crucial for reaction optimization, library synthesis, and the rational design of novel therapeutics. This guide presents a framework for comparing the reaction kinetics of a series of substituted 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, providing both the theoretical underpinnings and practical experimental protocols to quantify their reactivity.
Synthesis of Substituted Triazole Aldehydes
The synthesis of 1-substituted-4-formyl-1,2,3-triazoles is typically achieved through a multi-step sequence starting from a corresponding azide and a propagyl alcohol equivalent. A common and efficient route involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by oxidation of the resulting alcohol to the aldehyde.[2]
General Synthetic Pathway
The overall synthetic scheme is outlined below. The key steps involve the "click" reaction to form the triazole ring, followed by a mild oxidation to furnish the target aldehyde.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-1,2,4-triazole-3-carbaldehyde
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like 1H-1,2,4-triazole-3-carbaldehyde. This molecule, with its reactive aldehyde group and stable triazole core, is a valuable building block in medicinal chemistry.[1] However, our responsibility does not end upon successful synthesis or experimentation. The safe, ethical, and compliant disposal of chemical waste is a critical, non-negotiable component of the research lifecycle.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established chemical safety principles and regulatory standards. Our goal is to empower you, our fellow scientists, to manage this chemical waste stream with confidence, ensuring the safety of your team and the protection of our environment.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the title compound is not always available, data from closely related 1,2,4-triazole derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity and irritant properties.[2][3][4]
Causality: The triazole ring system and the reactive aldehyde functional group are the sources of its biological and chemical reactivity. The aldehyde can react with biological nucleophiles, while the nitrogen-rich heterocyclic core can pose environmental risks if not properly managed.[5][6]
| Hazard Category | GHS Classification (Based on Analogs) | Key Considerations & Rationale |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[2][4][7] | Ingestion can lead to systemic toxic effects. Strict hygiene practices are paramount to prevent accidental ingestion. |
| Eye Irritation | Category 2/2A: Causes serious eye irritation.[2][4][7][8] | The compound is a fine solid, and airborne particles can easily contact the eyes, causing significant irritation.[9] |
| Skin Irritation | Category 2: Causes skin irritation.[8] | Direct contact can lead to redness, itching, and inflammation. |
| Reproductive Toxicity | Category 1B/2: Suspected of damaging fertility or the unborn child.[3][7] | This is a significant long-term hazard. Personnel who are pregnant or planning to become pregnant should be fully informed of the risks. |
| Aquatic Toxicity | Harmful to aquatic life, potentially with long-lasting effects.[9] | This classification dictates that the compound must not enter drains or waterways, as it can disrupt aquatic ecosystems. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the hazard assessment, a standard protocol for PPE is required to prevent exposure during handling and disposal operations.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of dust generation or splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7]
-
Body Protection: A standard laboratory coat is required. For large-scale operations or spill cleanup, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Use a NIOSH-approved respirator equipped with a particulate filter when handling the solid compound outside of a certified chemical fume hood, especially if there is a risk of generating dust.[9]
Expert Insight: The primary route of exposure for a solid compound like this is inhalation of fine dust and accidental contact with skin and eyes. Therefore, respiratory and eye protection are the most critical components of your PPE strategy.
Section 3: Waste Characterization and Segregation
This compound must be managed as hazardous waste .
Regulatory Basis: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[10][11] Due to its toxicological profile (oral toxicity, reproductive toxicity), this compound would be classified as toxic waste.[3][11]
Operational Plan:
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Segregation: Store this waste stream separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[2] Keep it segregated from non-hazardous laboratory trash.
Section 4: Step-by-Step Disposal and Decontamination Protocols
The guiding principle for disposal is to prevent environmental release through controlled thermal destruction.
Protocol 1: Disposal of Bulk and Contaminated Materials
This protocol applies to unused product, reaction byproducts, and materials heavily contaminated from spills.
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to control dust and vapors.
-
Transfer of Solid Waste: Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Packaging of Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, wipes) should be placed in the same hazardous waste container. Non-disposable glassware must be decontaminated as described in Protocol 2 before washing.
-
Container Sealing and Storage: Securely seal the container lid. Wipe the exterior of the container with a damp cloth to remove any residual contamination. Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area, ensuring it is away from drains and incompatible chemicals.[9]
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal contractor. The universally recommended disposal method is incineration at a permitted hazardous waste facility .[12]
Causality of Incineration: High-temperature incineration is the preferred method because it ensures the complete destruction of the molecule, breaking down the stable triazole ring and the reactive aldehyde group into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. This prevents the active chemical from being released into the environment.
Protocol 2: Decontamination of Reusable Glassware
-
Initial Rinse (in fume hood): Rinse the glassware with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). This rinseate is considered hazardous waste and must be collected in a designated hazardous waste container for halogen-free solvent waste. Do not pour this down the drain.
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from point of generation to final disposal.
Caption: Decision workflow for this compound waste management.
Section 6: Emergency Procedures
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust creation.[2][7] Place it into a sealed, labeled container for hazardous waste disposal.[13] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety that extends beyond the laboratory bench. Proper chemical waste management is not an afterthought; it is an integral part of responsible research.
References
-
Bioguard. (n.d.). Is It Time To Say Goodbye To Aldehyde-Based Disinfectants. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,2,4-1H-Triazole, 99.5%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227927, 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. Retrieved from [Link]
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Sprince, H., et al. (2020). Sequestration and Elimination of Toxic Aldehydes. PubMed. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1H-1,2,4-Triazole-3-Carbaldehyde
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1H-1,2,4-triazole-3-carbaldehyde (CAS No. 31708-25-5) was not publicly available. The following guidance is synthesized from the known hazards of the isomeric compound 1H-1,2,3-triazole-4-carbaldehyde, substituted analogues, and established safety protocols for aldehydes and triazole-containing heterocyclic compounds.[1] This guide should be used as a primary risk mitigation resource, always to be supplemented by your institution's specific safety protocols and a thorough risk assessment for your particular application.
Immediate Safety Profile & Core Hazards
This compound is a solid, heterocyclic compound that, based on data from its isomer, is anticipated to present several significant health hazards.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
Anticipated GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
The causality for these hazards lies in the reactive nature of the aldehyde functional group, which can readily react with biological macromolecules, and the triazole moiety, which is common in biologically active molecules. Aldehydes are known irritants to the skin, eyes, and respiratory tract.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.
| Operation | Engineering Controls | Hand Protection | Eye & Face Protection | Body & Respiratory Protection |
| Weighing & Aliquoting (Solid) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles & Full-Face Shield | Lab Coat (fully buttoned), Closed-toe Shoes |
| Solution Preparation & Transfers | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles & Full-Face Shield | Chemical-resistant Apron over Lab Coat, Closed-toe Shoes |
| Reaction Workup & Purification | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles & Full-Face Shield | Chemical-resistant Apron over Lab Coat, Closed-toe Shoes |
| Large-Scale Operations or Spill Cleanup | Certified Chemical Fume Hood | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-resistant Coveralls, NIOSH-approved Respirator with Particulate/Organic Vapor Cartridges |
Expert Rationale:
-
Engineering Controls: The primary line of defense is always to minimize airborne particulates and vapors. A certified chemical fume hood is non-negotiable. Its function is to draw potentially harmful dust and vapors away from the user's breathing zone.[3]
-
Hand Protection: Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove offers temporary protection while the outer is safely removed and replaced. Nitrile gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility chart for the specific solvents being used.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[4] A full-face shield, worn over goggles, is mandated when handling larger quantities or during procedures with a high splash potential, such as solution transfers or reaction quenching.[3]
-
Respiratory Protection: While a fume hood should prevent the need for routine respiratory protection, a NIOSH-approved respirator with appropriate cartridges must be available for emergency situations like a significant spill outside of containment.[5]
Step-by-Step Safe Handling Protocol
This protocol is designed as a self-validating system, where each step confirms the safety of the preceding one.
-
Preparation is Paramount:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure an operational eyewash station and safety shower are directly accessible and unobstructed.[3]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood before handling the chemical.
-
Assemble a spill kit containing absorbent material suitable for chemical spills, a sealable waste container, and appropriate PPE.
-
-
Donning PPE:
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, goggles and face shield. This sequence ensures that potentially contaminated gloves do not touch your face or eyes.
-
-
Handling the Compound:
-
Carefully open the container inside the fume hood, averting your face.
-
Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat. Avoid creating dust. If the material is a fine powder, handle it with extreme care to minimize aerosolization.[5]
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Securely close the primary container.
-
Wipe down the spatula and any surfaces within the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipes in the designated solid chemical waste container.
-
Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, then the face shield and goggles, followed by the lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[3][4]
-
Emergency Response & Disposal Plan
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[3][5]
Disposal Plan:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Place solid waste in a clearly labeled, sealed container.
-
Place liquid waste containing the compound into a compatible, labeled hazardous waste container.
-
Never dispose of this chemical down the drain or in regular trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][5]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
-
AK Scientific, Inc. Safety Data Sheet for 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde. Link
-
PubChem. Compound Summary for 1H-1,2,3-triazole-4-carbaldehyde. Link
-
Sigma-Aldrich. Product Page for 1H-[1][3][5]Triazole-3-carbaldehyde. Link
-
Sigma-Aldrich. Safety Data Sheet for 3-Amino-1H-1,2,4-triazole. Link
-
Fisher Scientific. Safety Data Sheet for 1H-1,2,4-Triazole. Link
-
CDH Fine Chemical. Material Safety Data Sheet for 1,2,4-TRIAZOLE. Link
-
Watson International Ltd. Safety Data Sheet for 1H-1,2,4-Triazole-3-thiol. Link
-
Maybridge (Fisher Scientific). Safety Data Sheet for 1H-1,2,4-Triazole-3-thiol. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
